molecular formula C9H6BrClN2O2 B1428659 Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate CAS No. 1037841-34-1

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Cat. No.: B1428659
CAS No.: 1037841-34-1
M. Wt: 289.51 g/mol
InChI Key: IKMKGRCSJLQULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (CAS 1037841-34-1) is a high-value halogenated indazole derivative serving as a crucial synthetic intermediate in organic chemistry and drug discovery research . The compound features a molecular formula of C9H6BrClN2O2 and a molecular weight of 289.51 g/mol . Its structure incorporates both bromo and chloro substituents on the aromatic ring, which provide distinct reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This makes it an exceptionally versatile building block for constructing more complex, targeted molecules for screening and development. Indazole derivatives are recognized for their broad spectrum of pharmacological activities and are found in several approved drugs . As such, this compound is of significant interest for medicinal chemists working in areas like anticancer and anti-inflammatory agent discovery . The strategic placement of halogen atoms can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . For laboratory handling, it is recommended to store this compound in a dark place, sealed in dry conditions at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMKGRCSJLQULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731107
Record name Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037841-34-1
Record name Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathways for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of plausible synthetic pathways for this compound, a key heterocyclic building block in medicinal chemistry. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the synthetic strategies.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in approved drugs for oncology, such as Pazopanib and Niraparib, underscores the importance of this scaffold.[1][2] The specific substitution pattern of this compound offers multiple points for diversification, making it a valuable intermediate for the synthesis of compound libraries in drug discovery programs. The bromine and chlorine atoms, along with the methyl ester, provide versatile handles for a variety of cross-coupling and derivatization reactions.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. The key difference lies in the stage at which the indazole ring is formed relative to the introduction of the halogen substituents.

Pathway 1: Late-Stage Indazole Formation from a Pre-halogenated Anthranilic Acid Derivative

This pathway focuses on first constructing the heavily substituted benzene ring, followed by cyclization to form the indazole core. This approach offers good control over the regiochemistry of the halogenation.

Conceptual Workflow for Pathway 1

Pathway 1 A Substituted Toluene B Halogenated Toluene A->B Halogenation C Halogenated Benzoic Acid B->C Oxidation D Halogenated Anthranilic Acid C->D Nitration & Reduction E Diazotization & Cyclization D->E Diazotization F Target Molecule E->F Cyclization & Esterification

Caption: High-level overview of Pathway 1.

Detailed Experimental Protocol for Pathway 1:

Step 1: Synthesis of 4-Bromo-5-chloro-2-methylaniline

The synthesis begins with a commercially available substituted aniline, such as 2-methyl-4-bromoaniline. Chlorination can be achieved using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as acetonitrile. The directing effects of the amino and methyl groups will favor chlorination at the 5-position.

  • Protocol: To a solution of 2-methyl-4-bromoaniline (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Diazotization and Sandmeyer-type Reaction to form 4-Bromo-5-chloro-2-methylbenzonitrile

The amino group of 4-bromo-5-chloro-2-methylaniline is converted to a diazonium salt, which is then displaced by a cyanide group.

  • Protocol: Dissolve 4-bromo-5-chloro-2-methylaniline (1.0 eq) in a mixture of aqueous HCl and acetic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours. Cool the mixture, extract with a suitable solvent like toluene, wash, dry, and concentrate.

Step 3: Formation of the Indazole Ring

The synthesis of indazoles from o-aminoaryl precursors is a well-established method.[2] In this step, the methyl group of the benzonitrile is functionalized, followed by cyclization.

  • Protocol: A plausible route involves the reaction of the benzonitrile with a source of hydrazine. Given the substitution pattern, a more controlled synthesis might involve conversion of the methyl group to a carbonyl functionality, followed by condensation with hydrazine.

Alternative Step 3: Cyclization via Hydrazone Formation

A more direct approach involves the formation of a hydrazone from an ortho-haloaryl ketone, followed by intramolecular amination.[2]

Step 4: Carboxylation and Esterification

Assuming the successful formation of 5-bromo-6-chloro-1H-indazole, the introduction of the carboxylate at the 4-position can be challenging. A more convergent approach would be to start with a precursor already containing the carboxylate group.

Pathway 2: Early Indazole Formation followed by Halogenation

This pathway prioritizes the formation of the indazole-4-carboxylate core, followed by sequential halogenation. This can be advantageous if the starting indazole is readily available.

Conceptual Workflow for Pathway 2

Pathway 2 A Methyl 1H-indazole-4-carboxylate B Bromination A->B Electrophilic Bromination C Methyl 5-bromo-1H-indazole-4-carboxylate B->C D Chlorination C->D Electrophilic Chlorination E Target Molecule D->E

Caption: High-level overview of Pathway 2.

Detailed Experimental Protocol for Pathway 2:

Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate

Methyl 1H-indazole-4-carboxylate can be synthesized from commercially available 1H-indazole-4-carboxylic acid.[3][4]

  • Protocol (Esterification): To a suspension of 1H-indazole-4-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 4-6 hours, monitoring by TLC. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 1H-indazole-4-carboxylate.[5]

Step 2: Bromination of Methyl 1H-indazole-4-carboxylate

Electrophilic bromination of the indazole ring is expected to occur at the positions most activated by the heterocyclic system. The 5- and 7-positions are typically favored. Selective bromination at the 5-position can be achieved under controlled conditions.

  • Protocol: Dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in a suitable solvent like acetic acid. Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.[6] Stir for 2-4 hours. Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain Methyl 5-bromo-1H-indazole-4-carboxylate.

Step 3: Chlorination of Methyl 5-bromo-1H-indazole-4-carboxylate

Subsequent chlorination of the brominated indazole is the final step. The existing electron-withdrawing groups (bromo and carboxylate) will deactivate the ring, requiring more forcing conditions for the chlorination to proceed at the 6-position.

  • Protocol: To a solution of Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) to facilitate the reaction. Stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). Quench the reaction carefully with water, separate the organic layer, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1Pathway 2
Starting Materials Readily available substituted anilinesRequires synthesis or purchase of Methyl 1H-indazole-4-carboxylate
Control of Regiochemistry Good control during aromatic substitutionPotential for isomeric mixtures during halogenation
Number of Steps Potentially longer and more complexMore direct and potentially fewer steps
Potential Challenges Diazotization and cyclization can have moderate yieldsDeactivation of the ring makes the final chlorination step challenging

Expert Insight: Pathway 2 is likely the more practical approach for laboratory-scale synthesis due to its more convergent nature, provided that the starting indazole-4-carboxylate is accessible. The key challenge in this route is the selective introduction of the halogens without side reactions. Careful optimization of the reaction conditions for both bromination and chlorination would be critical to maximize the yield of the desired product.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently published transformations in heterocyclic chemistry.[2][7][8] Each step includes a clear method for monitoring reaction progress (TLC) and purification, ensuring that the identity and purity of the intermediates and the final product can be rigorously confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Conclusion

The synthesis of this compound can be approached through several strategic routes. The choice between a late-stage or early-stage indazole formation will depend on the availability of starting materials and the desired scale of the synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).
  • Comparative analysis of synthetic routes to functionalized indazoles - Benchchem. (n.d.).
  • Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.).
  • 4-(1H)-Indazole carboxylic acid methyl ester | 192945-49-6 - J&K Scientific LLC. (n.d.).
  • WO2017186693A1 - Synthesis of indazoles - Google Patents. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.).
  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides - Benchchem. (n.d.).
  • Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. (n.d.).
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. (n.d.).
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook. (n.d.).
  • 4-(1H-Indazole carboxylic acid methyl ester - Chem-Impex. (n.d.).
  • 4-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER Six Chongqing Chemdad Co.. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged role in the architecture of a multitude of pharmacologically active agents.[1] Its inherent biological activities, coupled with the versatility for synthetic modification, have established it as a high-value heterocyclic system. This guide focuses on a specific, highly functionalized derivative: Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. The strategic placement of bromo and chloro substituents on the benzene ring, alongside the reactive methyl carboxylate group, makes this molecule a significant building block for the synthesis of novel compounds with potential therapeutic applications, including in the fields of oncology, inflammation, and infectious diseases.[2] This document provides a comprehensive exploration of its chemical properties, a plausible synthetic route with detailed experimental considerations, and an analysis of its reactivity, tailored for professionals engaged in drug discovery and development.

Core Molecular Attributes

This compound is a synthetic heterocyclic compound characterized by a fused pyrazole and benzene ring system. The molecule is further distinguished by halogen substitutions at the 5 and 6 positions and a methyl ester at the 4-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are reported from supplier data, others are predicted based on the analysis of its constituent functional groups and comparison with analogous structures.

PropertyValueSource
CAS Number 1037841-34-1[2][3][4]
Molecular Formula C₉H₆BrClN₂O₂[2][3][4]
Molecular Weight 289.51 g/mol [2][3]
Appearance White to off-white solid (predicted)
Purity Typically ≥97%[2][3]
Solubility Soluble in organic solvents such as DMF and DMSO (predicted)
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined in available literature.

Molecular Structure:

Caption: Plausible synthetic workflow for this compound.

Proposed Experimental Protocol

Step 1: Synthesis of a Dihalo-aminobenzoic acid intermediate

The synthesis would likely start from a commercially available, appropriately substituted aniline or benzoic acid derivative. A multi-step process involving directed ortho-metalation, halogenation, and functional group interconversion would lead to a key intermediate such as 2-amino-4-bromo-5-chlorobenzoic acid.

Step 2: Diazotization and Indazole Formation

The 2-amino-4-bromo-5-chlorobenzoic acid intermediate would then undergo diazotization using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt would then be subjected to a reductive cyclization to form the indazole ring.

Step 3: Esterification

The final step involves the esterification of the carboxylic acid group. This can be achieved by refluxing the indazole-4-carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or by using a milder esterification agent like trimethylsilyldiazomethane.

Protocol Justification: This proposed pathway is based on well-established named reactions in heterocyclic chemistry, such as the Jacobsen indazole synthesis, and standard functional group transformations. The choice of reagents and reaction conditions is guided by the need for regioselectivity and compatibility with the existing functional groups.

Purification and Characterization

Purification of the final product would likely involve recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel. The purity of the compound would be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed in Section 2.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its three primary functional domains: the indazole ring system, the halogen substituents, and the methyl ester. This trifecta of functionality makes it a versatile scaffold for further chemical modification.

Reactions at the Indazole Nitrogen

The N-H of the indazole ring is acidic and can be deprotonated with a suitable base to form an indazolide anion. This anion can then participate in various reactions:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles allows for the introduction of a wide range of substituents at the N1 or N2 position. The regioselectivity of this reaction can often be controlled by the choice of base and solvent.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce aryl groups at the nitrogen.

  • Protection/Deprotection: The indazole nitrogen can be protected with common protecting groups, such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), to facilitate reactions at other positions of the molecule.

Reactions Involving the Halogen Substituents

The bromo and chloro substituents on the benzene ring are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

  • Nucleophilic Aromatic Substitution (SNA_r): While less reactive than their counterparts in electron-deficient systems, the halogen atoms can potentially undergo nucleophilic substitution under forcing conditions.

Caption: Key reactivity pathways of this compound.

Reactions of the Methyl Ester

The methyl ester group can be readily transformed into other functional groups:

  • Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification will yield the corresponding carboxylic acid. This carboxylic acid can then be activated for amide bond formation.

  • Amidation: Direct conversion to amides can be achieved by heating with an amine, or more efficiently, by first hydrolyzing to the carboxylic acid and then using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Safety, Handling, and Storage

As a fine chemical intended for research purposes, this compound should be handled with appropriate care in a laboratory setting.

Hazard Identification

Based on data for structurally related compounds, this compound is expected to have the following hazard classifications:

  • Skin Irritation: May cause skin irritation. [5]* Eye Irritation: May cause serious eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [5]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [5]* Spill Response: In case of a spill, avoid generating dust. For dry spills, carefully sweep or vacuum the material into a sealed container for disposal. [5]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material and building block in drug discovery. The indazole core itself is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [2] The potential to functionalize this molecule at the indazole nitrogen, the halogenated positions, and the ester group allows for the rapid generation of diverse chemical libraries for screening against various biological targets. For instance, the carboxylic acid derivative (obtained via hydrolysis) can be coupled with a variety of amines to explore structure-activity relationships in the context of kinase inhibition or other enzyme-targeted therapies. The bromo and chloro substituents can be utilized in late-stage functionalization to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its rich chemical reactivity, stemming from the indazole nucleus, halogen substituents, and methyl ester, offers a multitude of opportunities for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties, a plausible synthetic strategy, and key safety considerations. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

  • PubChem.
  • Google Patents.
  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. CN113912544A - Preparation method of 5-bromo-1-methylindazole.
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • Organic Syntheses. INDAZOLE. [Link]
  • PubChem. 1H-Indazole. [Link]
  • Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 20(7), 1509-1523. [Link]
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • ACS Publications.
  • Google Patents.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • NIH.
  • Organic Chemistry Portal. Indazole synthesis. [Link]
  • PubChem.
  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, a halogenated indazole derivative of significant interest to researchers and professionals in drug development. With full editorial control, this guide is structured to offer not just data, but a deep, causal understanding of the spectroscopic characteristics of this molecule. Our approach is grounded in the principles of scientific integrity, providing field-proven insights and self-validating protocols.

Introduction: The Significance of Spectroscopic Analysis for Substituted Indazoles

Indazoles are a class of heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1][2] The precise characterization of their molecular structure is paramount for understanding their biological activity and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

This guide focuses on this compound (Molecular Formula: C₉H₆BrClN₂O₂, Molecular Weight: 289.51 g/mol , CAS: 1037841-34-1).[3][4] The presence of multiple substituents on the indazole ring—a bromine atom, a chlorine atom, and a methyl carboxylate group—creates a unique and complex spectroscopic profile. A thorough analysis of this profile is essential for confirming the compound's identity, purity, and for elucidating the electronic effects of the various functional groups.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents a fascinating case for spectroscopic analysis. The indazole core, a bicyclic aromatic system, is substituted with two electron-withdrawing halogens (bromine and chlorine) and an electron-withdrawing methyl carboxylate group. These substituents are expected to significantly influence the electron density distribution within the molecule, which in turn will be reflected in the NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns.

Caption: Molecular structure of this compound.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm broadband probe.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for indazole derivatives due to its excellent solubilizing power.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

    • The residual solvent peak is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • The solvent signal is used as an internal reference.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.

    • A background spectrum of the empty ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation:

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

    • For EI-MS, the sample is introduced directly into the ion source, often via a heated probe.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

    • High-resolution measurements should be performed to confirm the elemental composition of the molecular ion and its fragments.

Data Analysis and Interpretation

Disclaimer: The following spectral data is predicted based on the analysis of closely related compounds and established principles of spectroscopic interpretation, as experimental data for this specific molecule is not publicly available.

¹H NMR Spectral Analysis (Predicted in DMSO-d₆)

The proton NMR spectrum is expected to reveal key information about the aromatic protons and the methyl ester group.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~13.5Broad SingletN-HThe N-H proton of the indazole ring is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~8.2SingletH-7The proton at position 7 is adjacent to the electron-withdrawing chloro group and the pyrazole ring, leading to a downfield shift.
~8.0SingletH-3The proton at position 3 is part of the pyrazole ring and is typically observed in this region for indazole derivatives.
~3.9Singlet-OCH₃The three protons of the methyl ester group will appear as a sharp singlet.

Causality Behind Predicted Shifts:

  • The electron-withdrawing nature of the bromine, chlorine, and methyl carboxylate groups will deshield the aromatic protons, causing them to resonate at lower fields (higher ppm values).

  • The absence of adjacent protons for H-3 and H-7 results in singlet multiplicities.

¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)

The carbon NMR spectrum provides a detailed map of the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic low-field position.
~140C-7aA quaternary carbon in the aromatic system, part of the ring fusion.
~135C-3aAnother quaternary carbon at the ring junction.
~130C-3The carbon bearing a proton in the pyrazole ring.
~128C-6The carbon atom bonded to the chlorine atom will be significantly deshielded.
~125C-7The carbon atom bearing a proton in the benzene ring.
~118C-4The quaternary carbon attached to the carboxylate group.
~115C-5The carbon atom bonded to the bromine atom will also be deshielded, though the effect is less pronounced than for chlorine.
~53-OCH₃The methyl carbon of the ester group appears at a typical upfield position.

Expert Insights:

  • The chemical shifts of the carbon atoms in the benzene ring are influenced by the additive effects of the substituents. The precise assignment would typically require two-dimensional NMR experiments such as HSQC and HMBC.

Infrared (IR) Spectral Analysis (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3100N-H StretchIndazole N-H
~3100-3000C-H Stretch (Aromatic)Ar-H
~2950C-H Stretch (Aliphatic)-CH₃
~1720C=O StretchEster Carbonyl
~1600, ~1450C=C Stretch (Aromatic)Indazole Ring
~1250C-O StretchEster C-O
~800-700C-Cl, C-Br StretchesHalogen-Carbon Bonds

Trustworthiness of IR Data:

  • The presence of a strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • The broad N-H stretching band is characteristic of the indazole ring system.[1]

Mass Spectrometry (MS) Analysis (Predicted)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Value Interpretation
289/291/293[M]⁺˙ Molecular Ion Peak
260/262/264[M - OCH₃]⁺
230/232/234[M - COOCH₃]⁺
151/153[M - COOCH₃ - Br]⁺

Authoritative Grounding in Mass Spectrometry:

  • Isotopic Pattern: The most telling feature in the mass spectrum will be the isotopic cluster of the molecular ion.[3] Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks at m/z 289, 291, and 293. The relative intensities of these peaks can be predicted and used to confirm the presence of both halogens.

  • Fragmentation Pathways: The primary fragmentation pathways are expected to involve the loss of the methoxy group (-OCH₃) and the entire methyl carboxylate group (-COOCH₃) from the molecular ion.

Mass_Spectrometry_Fragmentation M [M]⁺˙ m/z 289/291/293 M_minus_OCH3 [M - OCH₃]⁺ m/z 260/262/264 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 230/232/234 M->M_minus_COOCH3 - •COOCH₃ Fragment_151 [M - COOCH₃ - Br]⁺ m/z 151/153 M_minus_COOCH3->Fragment_151 - •Br

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound provides a detailed and self-consistent structural elucidation. The predicted ¹H and ¹³C NMR spectra reveal the electronic environment of each proton and carbon atom, clearly showing the deshielding effects of the halogen and carboxylate substituents. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides the molecular weight and a characteristic isotopic pattern that serves as a definitive fingerprint for this di-halogenated compound.

This in-depth guide, grounded in established spectroscopic principles and methodologies, offers researchers and drug development professionals a robust framework for the characterization of this and other similarly complex substituted indazole derivatives. The provided protocols and interpretive logic are designed to ensure the highest standards of scientific integrity and to facilitate the confident identification and analysis of these important molecules.

References

  • The Royal Society of Chemistry. (n.d.).
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
  • Teixeira, F. C., et al. (2006).
  • University of Groningen. (n.d.).
  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. [Link]
  • PubChem. (n.d.).

Sources

The 1H-Indazole Scaffold: A Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted 1H-Indazole-4-carboxylates

Abstract The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for drug design.[3][4] When functionalized with a carboxylate group at the 4-position, the resulting 1H-indazole-4-carboxylate derivatives gain an additional point for chemical modification, enhancing their potential for developing novel therapeutics.[5][6] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of substituted 1H-indazole-4-carboxylates. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, detailing the underlying mechanisms of action and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] This stability, combined with its structural resemblance to endogenous purines, allows it to interact with a wide array of biological targets. The incorporation of an indazole ring is a key feature in several clinically approved drugs, including the antiemetic Granisetron, the kinase inhibitors Axitinib and Pazopanib, and the anti-inflammatory agent Benzydamine.[4][7][8]

The addition of a carboxylic acid or its ester equivalent at the 4-position provides a crucial handle for synthetic elaboration. This functional group not only influences the molecule's physicochemical properties, such as solubility and polarity, but also serves as a key anchoring point for introducing diverse substituents, enabling fine-tuning of the molecule's interaction with its biological target.[5] This strategic functionalization is central to exploring the vast chemical space and unlocking the full therapeutic potential of this scaffold.

Synthetic Strategies for 1H-Indazole-4-Carboxylates

The construction of the 1H-indazole-4-carboxylate core is a critical first step in the exploration of its biological activity. Various synthetic methodologies have been developed, often starting from appropriately functionalized benzene derivatives.[9] A common and efficient approach involves the cyclization of ortho-substituted phenylhydrazones.

A representative synthetic workflow might begin with a substituted o-toluidine, which undergoes diazotization followed by cyclization to form the indazole ring.[7] More modern methods utilize transition-metal-free reactions or PIFA-mediated oxidative C-N bond formation for a more environmentally benign process.[7] Once the core is formed, the carboxylate group can be further modified, typically by converting it to an amide, which is a common structural motif in biologically active molecules.

Below is a generalized workflow for the synthesis and diversification of 1H-indazole-4-carboxamides.

G cluster_synthesis Core Synthesis cluster_diversification Amide Coupling for Diversification A Substituted o-Aminobenzaldehyde B Oxime Formation (+ Hydroxylamine) A->B C Cyclization (e.g., with MsCl) B->C D 1H-Indazole-4-carboxylate Core C->D E Carboxylic Acid Activation D->E Functionalization G Amide Coupling Reaction E->G F Amine Substrates (R-NH2) F->G H Library of Substituted 1H-Indazole-4-carboxamides G->H

Caption: Generalized workflow for synthesis and diversification.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several indazole-based drugs approved for cancer therapy.[1][8] Substituted 1H-indazole-4-carboxylates have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[9]

Mechanism of Action

The anticancer effects of these compounds are often mediated through the inhibition of key proteins involved in cancer cell proliferation, survival, and angiogenesis.

  • Kinase Inhibition: Many indazole derivatives function as ATP-competitive inhibitors of protein kinases. For instance, derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFRs) and pan-Pim kinases, which are crucial regulators of cell growth and survival.[3][4] A notable example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, showed potent FGFR1 inhibitory activity.[3][4]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. One study found that a potent indazole derivative promoted apoptosis via the ROS-mitochondrial apoptotic pathway.[10]

  • Inhibition of Pro-inflammatory Cytokines: Certain indazole amides have been found to interact with and inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which is linked to tumor growth.[7]

The diagram below illustrates a simplified pathway showing how inhibition of a receptor tyrosine kinase (like FGFR) can block downstream signaling and inhibit tumor growth.

G cluster_pathway Kinase Inhibition Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-MAPK) Receptor->Downstream Inhibitor Indazole-4-carboxylate Derivative Inhibitor->Receptor Blocks ATP Binding Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Data on Anticancer Activity

The cytotoxic potential of various substituted 1H-indazole-4-carboxylates has been evaluated against multiple cancer cell lines. The data is often presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
102 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-amideFGFR1 (enzymatic)0.0302[3][4]
120 6-bromo-1-cyclopentyl-amide derivativeHEP3BPN-11 (Liver)88.12[7]
120 6-bromo-1-cyclopentyl-amide derivativeMDA-453 (Breast)60.56[7]
120 6-bromo-1-cyclopentyl-amide derivativeHL-60 (Leukemia)69.10[7]
6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15[11][12]
5k Mercapto acetamide-derived 1H-indazole-3-amineHep-G2 (Hepatoma)3.32[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[8] The choice of this assay is based on its reliability and high-throughput capability for screening compound libraries.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., Hep-G2, K562) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 1H-indazole-4-carboxylate derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The incubation period is critical to allow for sufficient formazan formation without causing cytotoxicity from the MTT itself.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, including arthritis, cardiovascular disease, and cancer.[13] The indazole scaffold is present in commercial anti-inflammatory drugs like Bendazac and Benzydamine, highlighting its therapeutic potential in this area.[4]

Mechanism of Action

The anti-inflammatory effects of 1H-indazole derivatives are primarily attributed to the modulation of key inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins at sites of inflammation.[13] Computational docking studies have shown that 1H-indazole derivatives can bind effectively within the active site of the COX-2 enzyme.[14][15]

  • Cytokine Inhibition: These compounds can also suppress the production of pro-inflammatory cytokines. Studies have demonstrated that indazole derivatives can inhibit TNF-α in a concentration-dependent manner.[16]

Data on Anti-inflammatory Activity

The anti-inflammatory potential is assessed using both in vivo and in vitro models. In vivo efficacy is often measured by the percentage inhibition of edema in animal models.

CompoundDose/ConcentrationAssayMax Inhibition (%)Reference
Indazole100 mg/kgCarrageenan-induced paw edema61.03%[16]
5-Aminoindazole100 mg/kgCarrageenan-induced paw edema83.09%[16]
Indazole250 µMTNF-α Inhibition (in vitro)>60%[16]
5-AminoindazoleIC₅₀ = 230.19 µMTNF-α Inhibition (in vitro)50%[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating acute inflammation and screening for potential anti-inflammatory drugs.[16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the 1H-indazole-4-carboxylate derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.

  • Baseline Measurement: Before administering carrageenan, measure the initial volume of each animal's hind paw using a plethysmometer. This baseline measurement is crucial for accurate calculation of edema.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Indazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[7]

Mechanism of Action

A key target for indazole-based antibacterial agents is the Filamentous temperature-sensitive protein Z (FtsZ) .[17] FtsZ is a prokaryotic homolog of tubulin that assembles into a "Z-ring" at the site of cell division. Inhibition of FtsZ polymerization disrupts bacterial cell division, leading to filamentation and eventual cell death. This target is attractive because it is essential for bacterial viability and is conserved across many species, yet absent in eukaryotes, suggesting a potential for selective toxicity.[17]

Data on Antibacterial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
67 Salmonella typhimurium3.85 (MIC₅₀)[7]
66 Bacillus subtilisZone of Inhibition: 22 mm[7]
66 Escherichia coliZone of Inhibition: 46 mm[7]
9 Streptococcus pyogenes PS4[17]
18 Penicillin-resistant S. aureus(256x more potent than 3-MBA)[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. Its use of 96-well plates allows for efficient testing of multiple compounds and concentrations simultaneously.

Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth occurs after a defined incubation period.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the 1H-indazole-4-carboxylate derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture to match the 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no turbidity (i.e., no visible growth) is observed. A colorimetric indicator like resazurin can be added to aid in visualization.

Future Perspectives and Conclusion

Substituted 1H-indazole-4-carboxylates represent a highly versatile and promising scaffold in modern drug discovery. The wealth of data on their anticancer, anti-inflammatory, and antimicrobial activities underscores their therapeutic potential.[7] The 4-carboxylate position is a key strategic element, providing a gateway for the synthesis of large, diverse chemical libraries to probe structure-activity relationships and optimize potency and selectivity.[5]

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for novel, highly active compounds to better understand their mechanisms of action.

  • Pharmacokinetic Optimization: Modifying substituents to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability. For example, studies on CCR4 antagonists found that while basic amino groups were potent, less basic analogues like morpholines had better oral absorption.[18]

  • Combating Resistance: In oncology and infectious disease, evaluating these compounds against drug-resistant cell lines and bacterial strains is critical.[17]

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.
  • Sawant, S. D., et al. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate.
  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • 1H-Indazole-4-carboxylic acid. (n.d.). Chem-Impex.
  • Development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.
  • Exploring Novel Pharmaceutical Building Blocks: Methyl 1H-indazole-4-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Nanaware, R., et al. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Nanaware, R. (2024). (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. SciSpace.
  • Synthesis of 1H-indazole derivatives. (n.d.). ResearchGate.
  • Zhang, S.-G., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.
  • Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). ResearchGate.
  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). Archiv der Pharmazie, 348(5), 322-333.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). National Center for Biotechnology Information.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (n.d.). PubMed.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Center for Biotechnology Information.

Sources

Foreword: The Strategic Role of Halogenation in Modulating Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Halogenated Indazoles

As a Senior Application Scientist, my experience has consistently shown that the indazole nucleus is a "privileged scaffold" in medicinal chemistry, a core structure from which a multitude of potent therapeutic agents have been developed.[1][2] From the anti-cancer drug Pazopanib to the antiemetic Granisetron, the versatility of the indazole ring is well-established.[1][3] However, the true power of this scaffold is often unlocked through strategic functionalization, and among the most impactful modifications is halogenation.

The introduction of a halogen atom (F, Cl, Br, I) is far from a simple substitution; it is a profound physicochemical perturbation. It alters electron distribution, modulates lipophilicity, introduces new potential intermolecular interactions, and provides a synthetic handle for further diversification.[3][4] This guide is designed for researchers and drug development professionals to move beyond viewing halogenation as a mere atomic replacement. Instead, we will explore it as a strategic tool, dissecting the causality behind the resulting physicochemical changes and providing a framework for rationally designing next-generation halogenated indazole-based therapeutics.

We will delve into the synthetic logic, the nuanced spectroscopic signatures, the critical structural implications revealed by crystallography, and the overarching impact of these properties on a molecule's journey from a lab curiosity to a potential clinical candidate.

Part 1: Synthesis - The Gateway to Halogenated Indazoles

The specific placement of a halogen atom is the first critical step in harnessing its modulatory power. The choice of synthetic methodology is dictated by the desired regioselectivity and the tolerance of other functional groups on the indazole core.

C-H Direct Halogenation: An Efficient and Atom-Economical Approach

Direct C–H halogenation has become a preferred method due to its efficiency and alignment with green chemistry principles.[3] The use of N-halosuccinimides (NCS, NBS, NIS) offers a safer and more manageable alternative to elemental halogens like Br₂.[3]

The regioselectivity of these reactions is highly dependent on the reaction conditions and the substitution pattern of the indazole. For instance, in 2-substituted indazoles, the C3-position is often the most reactive site for electrophilic substitution. However, by carefully tuning solvents and reagents, halogenation can be directed to other positions, and even poly-halogenation can be achieved.[3]

This protocol describes a reliable, metal-free method for introducing a bromine atom at the C3 position, a common synthetic intermediate.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (1.0 mmol, 194.2 mg).

  • Solvent Addition: Add ethanol (10 mL). Stir the mixture at room temperature until the indazole is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) portion-wise over 5 minutes. Causality Note: Adding NBS in portions helps control the reaction exotherm and minimizes potential side reactions.

  • Reaction Execution: Heat the reaction mixture to 50°C and stir for 2-4 hours.

  • Monitoring & Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 4:1). The reaction is complete upon the disappearance of the starting material spot. A new, less polar spot corresponding to the brominated product should be visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (20 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by silica gel column chromatography to yield 3-bromo-2-phenyl-2H-indazole.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and functionalization of halogenated indazoles, highlighting their role as versatile intermediates.

G cluster_synthesis Synthesis cluster_functionalization Further Functionalization Indazole Indazole Core Halogenation Direct C-H Halogenation (e.g., NBS, NCS) Indazole->Halogenation HalogenatedIndazole Halogenated Indazole (Intermediate) Halogenation->HalogenatedIndazole CrossCoupling Cross-Coupling Rxns (Suzuki, Sonogashira, etc.) HalogenatedIndazole->CrossCoupling C-C, C-N, C-O Bond Formation NucleophilicSub Nucleophilic Substitution HalogenatedIndazole->NucleophilicSub e.g., Amination FinalCompound Diverse Bioactive Compounds CrossCoupling->FinalCompound C-C, C-N, C-O Bond Formation NucleophilicSub->FinalCompound e.g., Amination

Caption: Synthetic utility of halogenated indazoles as key intermediates.

Part 2: Core Physicochemical Characteristics

The introduction of a halogen atom systematically alters the electronic and physical properties of the indazole scaffold. Understanding these shifts is paramount for rational drug design.

Electronic Properties: Acidity and Basicity (pKa)

Indazole is an amphoteric molecule, meaning it can act as both an acid (deprotonation of the N-H) and a base (protonation of the pyridine-like nitrogen).[5] The parent 1H-indazole has a pKa of ~13.9 for the N-H proton, indicating it is a weak acid, and a pKa of ~1.0 for the formation of the indazolium cation.[5]

Halogens are electron-withdrawing groups. Their introduction onto the indazole ring stabilizes the indazolate anion, thereby increasing the acidity (lowering the pKa) of the N-H proton . This effect is more pronounced when the halogen is closer to the pyrazole ring. This modulation of pKa is critical as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor binding.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, often quantified as the partition coefficient (LogP), is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While halogens are electronegative, they paradoxically increase the lipophilicity of organic molecules.[6][7]

The primary reasons for this are:

  • Increased Molecular Size and Surface Area: Halogens are significantly larger than hydrogen atoms, leading to greater nonpolar surface area.

  • Enhanced London Dispersion Forces: The larger, more polarizable electron clouds of chlorine, bromine, and iodine result in stronger van der Waals interactions with nonpolar environments.[6][7]

This effect is foundational in drug design, where halogen substitution is a common strategy to enhance a compound's ability to cross lipid cell membranes.[8]

Table 1: Predicted Lipophilicity (cLogP) of Monochloro-Indazoles

CompoundPosition of ClPredicted cLogP
1H-Indazole-1.83
3-Chloro-1H-indazoleC32.54
4-Chloro-1H-indazoleC42.61
5-Chloro-1H-indazoleC52.61
6-Chloro-1H-indazoleC62.61
7-Chloro-1H-indazoleC72.61

Note: cLogP values are estimations and serve for comparative analysis.

Spectroscopic Characterization

Halogenation leaves a distinct fingerprint on the spectroscopic data of indazoles, which is essential for structural confirmation.

The electron-withdrawing nature and anisotropic effects of halogens cause predictable shifts in both ¹H and ¹³C NMR spectra. Protons and carbons ortho and para to the halogen substituent are typically deshielded (shifted downfield).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Indazoles

CompoundSolventKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
5-Chloro-3-phenyl-1H-indazoleCDCl₃11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H)145.36, 140.04, 132.78, 129.07, 128.53, 127.63[9]
Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylateCDCl₃8.33 (d, 1H), 7.71–7.63 (m, 5H), 7.51 (t, 1H)162.9, 140.1, 138.3, 132.7, 128.0, 125.2[10]
2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazoleCDCl₃7.01–7.16 (m, 4H), 2.79 (m, 2H), 2.01 (s, 3H)160.55, 142.59, 139.74, 129.98, 116.12, 9.40[11]

Note: Chemical shifts are highly dependent on the specific molecule, solvent, and instrument.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified halogenated indazole sample.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[12] Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube.

  • Homogenization: Gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.

  • Validation: Ensure the solution is clear and free of particulate matter before inserting it into the NMR spectrometer.

Part 3: Structural Properties and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how halogen atoms mediate intermolecular interactions, which can be critical for understanding crystal packing and ligand-receptor binding.[13][14][15]

Halogen Bonding: A Key Non-Covalent Interaction

Contrary to intuition, the region on the outermost portion of a halogen atom, along the axis of the C-X bond, has a region of positive electrostatic potential known as a σ-hole. This positive region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom), an interaction known as a halogen bond .[16][17]

The strength of this interaction generally increases with the size and polarizability of the halogen: I > Br > Cl >> F.[18] In drug design, halogen bonds are increasingly recognized as a crucial interaction that can enhance binding affinity and selectivity for a protein target.[17]

Caption: Schematic of a halogen bond between a halogen atom (X) and a Lewis base (Y).

Impact on Crystal Packing

Halogen bonds, along with other interactions like hydrogen bonds and π-stacking, play a significant role in the supramolecular assembly of halogenated indazoles in the solid state.[11][19] The directionality of these interactions can lead to well-defined crystal lattices, influencing physical properties such as melting point and solubility. Analysis of crystal structures from databases like the Cambridge Crystallographic Data Centre (CCDC) is a powerful tool for understanding these packing motifs.

Part 4: Linking Physicochemical Properties to Biological Applications

The ultimate goal of synthesizing and characterizing these molecules is to leverage their properties for therapeutic benefit. The physicochemical characteristics discussed are not abstract concepts; they are direct determinants of a molecule's biological activity.

LogicFlow cluster_chem Chemical Modification cluster_physchem Physicochemical Consequences cluster_bio Biological Outcomes Mod Halogenation of Indazole Scaffold P1 Altered Lipophilicity (LogP) Mod->P1 P2 Modulated Acidity (pKa) Mod->P2 P3 Introduced Halogen Bonding Potential Mod->P3 P4 Modified Electronic Distribution Mod->P4 B1 Improved Membrane Permeability (ADME) P1->B1 P2->B1 B2 Enhanced Receptor Binding Affinity & Selectivity P3->B2 P4->B2 B3 Altered Metabolic Stability P4->B3 Final Optimized Drug Candidate B1->Final B2->Final B3->Final

Caption: Logical flow from chemical modification to optimized biological outcomes.

  • Lipophilicity and ADME: As established, halogenation typically increases lipophilicity, which can improve a drug's ability to be absorbed and penetrate tissues. For instance, the incorporation of fluoroindazole motifs has been shown to increase oral bioavailability.[8]

  • Halogen Bonding and Target Affinity: The ability of heavier halogens to act as halogen bond donors can be exploited to gain additional affinity and selectivity for a biological target, such as a protein kinase.[17][18] This provides a rational basis for including halogens in pharmacophore models.

  • Metabolic Stability: Halogenation at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug in the body. The C-F bond, in particular, is exceptionally strong and resistant to cleavage.[20]

Conclusion

The halogenation of indazoles is a powerful, multifaceted strategy in modern medicinal chemistry. It provides a direct route to modulate the core physicochemical properties of this privileged scaffold in a predictable manner. By understanding the causal links between the introduction of a specific halogen at a specific position and the resulting changes in electronics, lipophilicity, and intermolecular interactions, researchers can accelerate the design-synthesis-test-analyze cycle. This guide serves as a foundational resource, encouraging a deeper, mechanism-based approach to the design of next-generation halogenated indazole therapeutics.

References

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.
  • The Halogenation of Indazoles. (n.d.). ResearchGate.
  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.
  • Why do halogen substituents make molecules more lipophilic? (2013). ResearchGate.
  • Indazole. (n.d.). Wikipedia.
  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). MDPI.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
  • Supporting Information for Wiley-VCH 2007. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. (n.d.). ResearchGate.
  • SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (n.d.). ResearchGate.
  • Benzochalcogenodiazoles, Synthesis, and Applications in Medicinal Chemistry and Photomedicine. (n.d.). ResearchGate.
  • Why do halogen substituents make molecules more lipophilic? (2016). Chemistry Stack Exchange.
  • and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals.
  • Electronic Supplementary Information for The structure of fluorinated indazoles. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed Central.
  • Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. (n.d.). MDPI.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Semantic Scholar.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Docta Complutense.
  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (n.d.). MDPI.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry.

Sources

Exploring the Pharmacophore of Indazole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1] While rarely occurring in nature, synthetic indazole derivatives are core components of numerous FDA-approved drugs and clinical candidates, demonstrating a remarkable breadth of biological activities including anti-cancer, anti-inflammatory, and anti-emetic properties.[2][3][4][5] This guide provides a comprehensive exploration of the indazole pharmacophore, synthesizing structural insights, structure-activity relationship (SAR) data, and key methodological workflows. We will dissect the fundamental molecular features that enable its versatile binding capabilities, examine its application across diverse therapeutic targets, and provide detailed protocols for both computational modeling and synthetic realization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the indazole core in their discovery programs.

The Indazole Core: A Privileged Pharmacophoric Unit

The indazole nucleus is an aromatic bicyclic system with two nitrogen atoms in the five-membered ring. It primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in most physiological contexts.[2][6] This inherent structural feature is central to its pharmacophoric identity.

  • Hydrogen Bonding Hub: The pyrazole portion of the scaffold provides both a hydrogen bond donor (N-H at the N1 position in the 1H-tautomer) and a hydrogen bond acceptor (the lone pair on the N2 atom). This duality allows it to form critical, orienting interactions within a wide variety of protein active sites, most notably the hinge region of protein kinases.[1]

  • Structural Rigidity and Synthetic Tractability: The fused ring system imparts a rigid, planar conformation that reduces the entropic penalty upon binding to a target. This rigidity, combined with well-established synthetic routes, makes the indazole scaffold a reliable and predictable starting point for library design and lead optimization.[1][2]

  • Tunable Physicochemical Properties: The benzene ring offers multiple positions (C4, C5, C6, C7) for substitution, allowing for fine-tuning of lipophilicity, solubility, and metabolic stability. Furthermore, substitutions at the C3 and N1/N2 positions are crucial for modulating potency and selectivity, enabling the molecule to probe different sub-pockets of a binding site.[7]

The strategic importance of this scaffold is underscored by its presence in a variety of marketed drugs, each leveraging the core pharmacophore to achieve a distinct therapeutic effect.

Drug NameTherapeutic ClassMechanism of Action
Pazopanib Anti-cancerMulti-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[2][3]
Axitinib Anti-cancerSelective tyrosine kinase inhibitor (VEGFR)[3]
Entrectinib Anti-cancerALK, ROS1, and TRK kinase inhibitor[2][6][8]
Granisetron Anti-emeticSelective 5-HT3 receptor antagonist[3][5]
Benzydamine Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)[2][5][9]
Bendazac Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)[2][9]

Decoding the Structure-Activity Relationships (SAR)

The versatility of the indazole pharmacophore is best understood by examining the SAR across different biological targets. The substitution pattern around the core dictates the specific interactions and ultimately the compound's potency and selectivity.

Kinase Inhibition: The Hinge-Binding Motif

In kinase drug discovery, the indazole nucleus frequently serves as an ATP-competitive inhibitor by anchoring to the "hinge" region of the kinase ATP-binding site.[1]

  • N1 and N2 Positions: The N1-H typically acts as a hydrogen bond donor to a hinge backbone carbonyl, while the N2 nitrogen acts as an acceptor for a backbone N-H. This "bidentate" interaction is a classic hinge-binding motif.

  • C3 Position: Substituents at C3 are often directed towards the solvent-exposed region or a deeper hydrophobic pocket. For instance, in the ALK inhibitor Entrectinib, a 3-aminoindazole was a key starting point for optimization.[2][6]

  • C6 Position: This position is frequently modified to enhance potency and selectivity. In a series of FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was found to be optimal, highlighting the importance of this vector for exploring specific sub-pockets.[2]

  • N1 Position: Large substituents at the N1 position can be used to target regions outside the primary ATP-binding site. In CCR4 antagonists, meta-substituted benzyl groups at N1 were found to be most potent.[7]

A structure-guided drug design effort by Liu et al. targeting the epidermal growth factor receptor (EGFR) kinase revealed that their lead compound displayed potent activity against both wild-type and T790M mutant EGFR, with IC50 values of 8.3 nM and 5.3 nM, respectively.[2] Similarly, a recently designed indazole derivative targeting VEGFR-2 showed an IC50 of just 1.24 nM.[10]

Anti-Inflammatory and Other Activities

Beyond kinases, the indazole scaffold has proven effective against other target classes. For anti-inflammatory activity via COX inhibition, the pharmacophore requirements shift. In acetic acid-induced writhing tests, certain indazole derivatives showed significant analgesic effects, suggesting they act by inhibiting the cyclooxygenase pathway and prostaglandin biosynthesis.[11] For 5-HT3 receptor antagonists like Granisetron, the key is a regioselective N-alkylation that positions a basic amine to interact with the receptor's binding site.[3]

The following diagram illustrates a generalized pharmacophore model for kinase inhibition, highlighting the key interaction points.

Caption: Generalized pharmacophore model for indazole-based kinase inhibitors.

Methodologies for Pharmacophore Elucidation and Application

Developing novel indazole-based drugs requires a synergistic approach combining computational design with robust synthetic chemistry.

Experimental Protocol: Computational Pharmacophore Modeling

This workflow outlines a typical process for identifying and utilizing an indazole pharmacophore in a virtual screening campaign. This protocol assumes a structure-based design (SBDD) approach where the target protein structure is known.[12][13]

Objective: To develop a 3D pharmacophore model from a known indazole-based ligand-protein complex and use it to screen a virtual compound library for novel hits.

Methodology:

  • System Preparation:

    • Step 1.1: Obtain the high-resolution crystal structure of the target protein in complex with a known indazole inhibitor from the Protein Data Bank (PDB).

    • Step 1.2: Prepare the protein structure: remove water molecules, add hydrogen atoms, assign correct protonation states, and perform energy minimization to relieve steric clashes.

    • Step 1.3: Extract the indazole ligand and analyze its binding mode, paying close attention to key interactions (hydrogen bonds, hydrophobic contacts, etc.).

  • Pharmacophore Feature Generation:

    • Step 2.1: Based on the observed interactions, define the essential pharmacophoric features. This typically includes:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Hydrophobic (HY) group

      • Aromatic Ring (AR)

    • Step 2.2: Generate the pharmacophore model, which consists of these features positioned in 3D space with specific distance and angle constraints. Add excluded volume spheres to represent the protein's shape and prevent steric clashes.

  • Model Validation:

    • Step 3.1: Curate a test set of known active and inactive (decoys) compounds for the target protein.

    • Step 3.2: Screen the test set against the pharmacophore model.

    • Step 3.3: Evaluate the model's ability to preferentially select active compounds over decoys using metrics like Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves. A robust model will have high true-positive and low false-positive rates.

  • Virtual Screening:

    • Step 4.1: Screen a large virtual library of compounds (e.g., ZINC, Enamine) against the validated pharmacophore model.

    • Step 4.2: Filter the resulting hits based on pharmacokinetic properties (ADMET) and drug-likeness criteria (e.g., Lipinski's Rule of Five).

    • Step 4.3 (Optional but Recommended): Perform molecular docking simulations on the top-ranked hits to refine their binding poses and prioritize candidates for synthesis and biological evaluation.[13][14]

The following diagram visualizes this computational workflow.

G start Start: Target Selection (Protein Structure Known) prep 1. System Preparation (PDB structure cleaning, H+ addition) start->prep generate 2. Pharmacophore Generation (Identify H-bonds, hydrophobic features) prep->generate validate 3. Model Validation (Screen known actives/decoys, calculate EF/ROC) generate->validate decision Model Robust? validate->decision decision->generate No (Refine Model) screen 4. Virtual Screening (Screen large compound library) decision->screen Yes filter 5. Hit Filtering & Prioritization (ADMET, Drug-likeness, Docking) screen->filter finish End: Candidate Molecules for Synthesis filter->finish

Sources

Tautomeric Equilibria in Indazole Carboxylates: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Tautomerism in Indazole Scaffolds

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective agents.[1][2][3] A key chemical feature of the indazole ring that profoundly influences its biological activity is its capacity to exist in different tautomeric forms.[4]

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, can dramatically alter a molecule's physicochemical properties.[5] These changes impact everything from receptor binding and membrane permeability to metabolic stability and aqueous solubility.[6][7] For drug development professionals, a thorough understanding and characterization of tautomeric equilibria are not merely academic exercises; they are critical steps in designing safe, effective, and stable drug candidates.[8][9]

This guide provides an in-depth technical exploration of the annular tautomerism in indazole carboxylates, focusing on the equilibrium between the 1H- and 2H- forms. We will delve into the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for drug discovery and development.

The Two Faces of Indazole: Understanding 1H- and 2H-Tautomerism

Indazole can exist in three potential tautomeric forms, but the most relevant and commonly observed equilibrium is between the 1H- and 2H-tautomers.[10][11] The 3H-tautomer is generally considered energetically unfavorable and is rarely observed.[10]

  • 1H-Indazole: This tautomer features the mobile proton on the N1 nitrogen atom. It is characterized by a benzenoid structure in the fused six-membered ring, which imparts significant aromatic stability.[12][13]

  • 2H-Indazole: In this form, the proton resides on the N2 nitrogen. This arrangement results in a quinonoid-like structure in the carbocyclic ring, which is generally less aromatic and, therefore, less stable than the 1H form.[11][13]

In the unsubstituted indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3-4.1 kcal/mol, making it the predominant form in most conditions.[10][11][14] This inherent stability of the 1H form is a crucial baseline for understanding how substituents, such as a carboxylate group, can influence the tautomeric balance.[12]

The presence of a carboxylate group, a common substituent in drug candidates for modulating polarity and solubility, introduces electronic effects that can either further stabilize the 1H form or shift the equilibrium towards the 2H form, depending on its position and the surrounding chemical environment.

Caption: Annular tautomeric equilibrium in indazole carboxylates.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate interplay of intramolecular and intermolecular forces. For indazole carboxylates, the key determinants are substituent effects, solvent polarity, and pH.

Substituent Effects

The electronic nature of substituents on the indazole ring can significantly alter the relative stabilities of the 1H and 2H tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the heterocyclic ring, thereby influencing the acidity of the N-H protons and the stability of the resultant conjugate bases. For a carboxylate group, its position on the ring is critical. When positioned at C3, for instance, it can form an intramolecular hydrogen bond in the 2H tautomer, which can stabilize this otherwise less favored form.[15]

Solvent Effects

The solvent environment plays a crucial role in dictating the predominant tautomeric form.[16] Solvents can interact with the indazole carboxylate through hydrogen bonding and dipole-dipole interactions, stabilizing one tautomer over the other.

Solvent TypePredominant TautomerRationale
Non-polar Aprotic (e.g., Cyclohexane, CCl4)1HThe inherently more stable 1H-tautomer is favored in the absence of strong solute-solvent interactions.[17]
Polar Aprotic (e.g., DMSO, Acetonitrile)1H (generally), but can stabilize 2HDipole-dipole interactions can stabilize both forms. In some cases, strong hydrogen bond accepting solvents can stabilize the 2H-tautomer by interacting with the N-H proton.[15][18]
Polar Protic (e.g., Water, Ethanol)1HProtic solvents can act as both hydrogen bond donors and acceptors, often forming strong hydrogen bonds with the N1-H of the more stable 1H-tautomer. However, specific intermolecular hydrogen bonding can sometimes favor the 2H form.[15]
pH and Ionization

The pH of the medium can have a pronounced effect, especially for indazole carboxylates, which possess both an acidic (carboxylic acid) and a basic (pyrazole ring) center. At physiological pH, the carboxylate group will be deprotonated, and the resulting anion's charge distribution can influence the tautomeric equilibrium. Furthermore, the pyrazole ring itself can be protonated under acidic conditions. The pKa values of the 1H and 2H tautomers are different, with 2H-indazoles generally being stronger bases.[10] This difference in basicity means that pH changes can selectively favor the protonation and stabilization of one tautomer over the other.

Experimental and Computational Characterization

Accurate determination of the tautomeric ratio is essential. A multi-pronged approach combining spectroscopic techniques and computational modeling provides the most comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and definitive technique for studying tautomerism in solution.[19][20] The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between the 1H and 2H tautomers.

Key Diagnostic Signals:

  • 1H NMR: The chemical shift of the N-H proton and the protons on the carbon atoms adjacent to the nitrogen atoms (C3-H, C7-H) are particularly informative.

  • 13C NMR: The chemical shifts of the carbon atoms within the pyrazole ring (C3, C3a, C7a) are distinct for each tautomer.[21]

  • 15N NMR: While less common, 15N NMR provides direct information about the nitrogen environment and can unambiguously distinguish between the two forms.[22]

Step-by-Step Protocol for 1H NMR Tautomer Ratio Determination:

  • Sample Preparation: Dissolve a precisely weighed amount of the indazole carboxylate compound in the desired deuterated solvent (e.g., DMSO-d6, CDCl3) to a known concentration (typically 5-10 mg/mL).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion. Ensure the temperature is controlled and recorded.

  • Data Acquisition: Acquire a standard 1D 1H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Signal Identification: Identify the distinct signals corresponding to the 1H and 2H tautomers. This often requires 2D NMR experiments (like COSY, HSQC, HMBC) for unambiguous assignment, especially for complex molecules.[23]

  • Integration and Quantification: Carefully integrate the well-resolved, non-overlapping signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

  • Variable Temperature (VT) NMR (Optional): To study the thermodynamics of the equilibrium, acquire spectra at different temperatures. This can help determine if the equilibrium is fast or slow on the NMR timescale.

NMR_Workflow cluster_workflow NMR Analysis Workflow Sample Sample Prep (Indazole in Deuterated Solvent) Acquire 1D/2D NMR Data Acquisition Sample->Acquire Process Spectral Processing (Phasing, Baseline Correction) Acquire->Process Assign Signal Assignment (1H, 2H Tautomers) Process->Assign Integrate Integration & Quantification Assign->Integrate Result Tautomeric Ratio [1H] : [2H] Integrate->Result

Caption: Workflow for determining tautomeric ratios using NMR spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms often have distinct electronic transitions and, therefore, different absorption spectra.[16][24] The benzenoid 1H-tautomer and the quinonoid 2H-tautomer possess different chromophores, leading to shifts in the maximum absorption wavelength (λmax) and molar absorptivity.[25]

Experimental Protocol for Solvent-Dependent UV-Vis Analysis:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the indazole carboxylate in a suitable solvent (e.g., acetonitrile).

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.[28][29] These methods can calculate the ground-state energies of the 1H and 2H forms, providing a theoretical estimation of the equilibrium constant.

High-Level Computational Workflow:

  • Structure Generation: Build the 3D structures of both the 1H- and 2H-indazole carboxylate tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).

  • Energy Calculation: Calculate the single-point electronic energies of the optimized structures at a higher level of theory if necessary.

  • Solvent Modeling: Incorporate the effect of a solvent using a continuum solvation model (e.g., PCM, SMD) to obtain more realistic relative energies in solution.

  • Thermodynamic Analysis: Calculate the Gibbs free energy difference (ΔG) between the tautomers to predict the equilibrium constant (K_T = exp(-ΔG/RT)).

Implications for Drug Development

The tautomeric state of an indazole carboxylate is not a subtle chemical detail; it is a critical determinant of its drug-like properties.[6][9]

  • Receptor Binding: 1H- and 2H-tautomers present different hydrogen bond donor-acceptor patterns to a biological target.[5] The N1-H in the 1H-tautomer is a hydrogen bond donor, while the N2 atom is an acceptor. In the 2H-tautomer, the N2-H is the donor, and N1 is the acceptor. This seemingly small change can lead to orders of magnitude difference in binding affinity.

  • Physicochemical Properties (ADME): Tautomerism affects key properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7]

    • pKa: The different basicities of the tautomers will affect the ionization state at physiological pH, influencing solubility and permeability.[11]

    • Lipophilicity (logP): The two tautomers have different dipole moments and hydrogen bonding capabilities, leading to different partitioning behavior between aqueous and lipid phases.[11]

    • Solubility: The ability of each tautomer to interact with water molecules will dictate its aqueous solubility.

  • Metabolism: The different electronic and steric profiles of the tautomers can lead to different recognition and processing by metabolic enzymes, such as Cytochrome P450s.[7]

Drug_Properties cluster_properties Drug-like Properties Tautomerism Tautomeric State (1H vs. 2H) Binding Receptor Binding Affinity (H-Bond Patterns) Tautomerism->Binding ADME ADME Profile (pKa, logP, Solubility) Tautomerism->ADME Metabolism Metabolic Stability Tautomerism->Metabolism Efficacy Overall Drug Efficacy & Safety Profile Binding->Efficacy ADME->Efficacy Metabolism->Efficacy

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] In the realm of oncology, indazole derivatives have proven to be particularly effective as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole moiety, underscoring its therapeutic significance.[4] These molecules typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis.[5]

This guide focuses on the strategic application of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate , a highly functionalized and versatile starting material for the synthesis of next-generation kinase inhibitors. The bromine and chlorine substituents at the 5 and 6 positions, respectively, along with the methyl carboxylate at the 4-position, offer multiple handles for diversification through various chemical transformations. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the target inhibitors.[6][7]

This document will provide a detailed, step-by-step protocol for the synthesis of a novel, representative kinase inhibitor, herein designated as IndaKin-V , targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][4] The synthetic strategy will employ a sequence of well-established and robust reactions, including a palladium-catalyzed Suzuki-Miyaura cross-coupling and an amide bond formation.

Synthetic Strategy Overview

The synthesis of IndaKin-V from this compound is designed as a convergent and efficient three-step process. The core strategy involves:

  • N-Arylation: Introduction of a substituted phenyl group at the N-1 position of the indazole ring. This is a crucial step for modulating the inhibitor's interaction with the kinase active site.

  • Suzuki-Miyaura Coupling: Functionalization of the C-5 position by introducing a vinylpyridine moiety. This group is a common feature in many VEGFR inhibitors, contributing to binding affinity.

  • Amidation: Conversion of the methyl ester at the C-4 position to the corresponding N-methyl amide, a group often essential for establishing key hydrogen bond interactions within the ATP-binding pocket.

G A This compound B Step 1: N-Arylation A->B C N-Arylated Indazole Intermediate B->C D Step 2: Suzuki-Miyaura Coupling C->D E Coupled Indazole Ester D->E F Step 3: Amidation E->F G Final Product (IndaKin-V) F->G

Caption: Synthetic workflow for IndaKin-V.

Experimental Protocols

PART 1: N-Arylation of the Indazole Core

The introduction of an aryl substituent at the N-1 position is a common strategy in the development of indazole-based kinase inhibitors.[8] While various methods exist, a copper-catalyzed Ullmann condensation provides a reliable approach.[3][6] For this protocol, we will use a generic substituted aryl halide.

Protocol 1: N-Arylation of this compound

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired aryl halide (e.g., a substituted iodobenzene, 1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to a temperature between 110-130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated indazole intermediate.

PART 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the arylation of heteroaryl halides.[8][9][] In this step, the bromine at the C-5 position will be coupled with a vinylboronic acid derivative. The use of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is common for such transformations.[11][12]

Protocol 2: Suzuki-Miyaura Coupling of the N-Arylated Indazole Intermediate

  • In a Schlenk flask under an inert atmosphere, dissolve the N-arylated indazole intermediate (1.0 eq.) in a suitable solvent system, typically a mixture of 1,4-dioxane and water.

  • Add the vinylboronic acid or its ester derivative (e.g., 2-vinylpyridine boronic acid, 1.5 eq.).

  • Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 3.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the coupled indazole ester.

PART 3: Amidation of the Methyl Ester

The final step involves the conversion of the methyl ester at the C-4 position to the desired N-methyl amide. This can be achieved by direct aminolysis with methylamine.[5][13][14]

Protocol 3: Amidation to Yield IndaKin-V

  • Dissolve the coupled indazole ester (1.0 eq.) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Add a solution of methylamine (a significant excess, e.g., 10-20 eq., typically as a solution in THF or methanol).

  • Seal the reaction vessel and stir at room temperature or with gentle heating (40-50 °C) for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) or by recrystallization. If necessary, flash column chromatography can be employed.

Data Summary and Characterization

The following table presents hypothetical but representative data for the synthesis of IndaKin-V.

StepIntermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
1N-Arylated Indazole(Varies)75-85>95%
2Coupled Indazole Ester(Varies)65-75>95%
3IndaKin-V (Varies)80-90>98%

Mechanism and Rationale

The choice of this synthetic route is underpinned by the robustness and high functional group tolerance of the selected reactions.

  • N-Arylation: The Ullmann condensation is a classic method for forming C-N bonds and is well-suited for the arylation of N-H containing heterocycles like indazoles.[3][6] The copper catalyst facilitates the coupling between the deprotonated indazole and the aryl halide.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for C-C bond formation.[9][] Its mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[11]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Amidation: The direct aminolysis of the methyl ester is a straightforward and atom-economical method for amide formation.[5][13] The reaction proceeds via nucleophilic acyl substitution, where methylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol.[2]

Inhibitory Action on VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, dimerizes and autophosphorylates key tyrosine residues. This initiates a downstream signaling cascade involving pathways such as RAS/RAF/MEK/ERK and PI3K/Akt, ultimately leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[1] IndaKin-V, by binding to the ATP-binding site of VEGFR-2, prevents this initial autophosphorylation event, thereby inhibiting the entire downstream signaling cascade.

G VEGF VEGF VEGFR-2 Dimerization VEGFR-2 Dimerization VEGF->VEGFR-2 Dimerization Autophosphorylation Autophosphorylation VEGFR-2 Dimerization->Autophosphorylation ATP Downstream Signaling\n(RAS/RAF/MEK/ERK, PI3K/Akt) Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/Akt) Autophosphorylation->Downstream Signaling\n(RAS/RAF/MEK/ERK, PI3K/Akt) IndaKin-V IndaKin-V IndaKin-V->Autophosphorylation Inhibition Angiogenesis Angiogenesis Downstream Signaling\n(RAS/RAF/MEK/ERK, PI3K/Akt)->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by IndaKin-V.

Conclusion

This compound is a valuable and strategically designed starting material for the synthesis of potent kinase inhibitors. The protocols outlined in this application note provide a robust and efficient pathway to novel indazole-based compounds like the hypothetical VEGFR-2 inhibitor, IndaKin-V. The versatility of the functional handles on the starting material allows for extensive SAR studies, paving the way for the discovery of new and improved cancer therapeutics.

References

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry. [Source: PubMed]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [Source: MDPI]
  • Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (n.d.). ResearchGate.
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Source: PubMed Central]
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate.
  • Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based... (n.d.). ResearchGate.
  • Processes for the preparation of axitinib. (n.d.). Google Patents.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). Scientific Reports.
  • An improved process for preparation of axitinib. (2016). Google Patents.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Source: PubMed Central]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Source: organic-chemistry.org]
  • The preparation method of Axitinib. (n.d.). Google Patents.
  • An improved process for preparation of axitinib. (n.d.). Google Patents.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). The Journal of Organic Chemistry.
  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... (n.d.). ResearchGate.
  • Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. (n.d.). The Royal Society of Chemistry. [Source: The Royal Society of Chemistry]
  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Source: Beilstein Journals]
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2020). RSC Advances. [Source: PubMed Central]
  • Amide Synthesis. (n.d.). Fisher Scientific. [Source: Fisher Scientific]
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (n.d.). Organic & Biomolecular Chemistry. [Source: RSC Publishing]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. [Source: University College Cork]
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate.

Sources

Application Note: Selective Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-6-chloro-1H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Functionalization of the indazole core is a cornerstone of medicinal chemistry, enabling the modulation of biological activity and the exploration of structure-activity relationships (SAR). This application note provides a detailed, field-proven protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-6-chloro-1H-indazole. We delve into the causality behind experimental choices, offering a robust methodology for researchers in drug discovery and organic synthesis. The protocol emphasizes chemoselectivity, leveraging the differential reactivity of aryl bromides over chlorides to achieve targeted C-C bond formation at the C-5 position.

Introduction and Scientific Rationale

Indazole derivatives are prevalent in modern drug development, exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[1][3]

A key challenge in the functionalization of dihalogenated heterocycles, such as 5-bromo-6-chloro-indazole, is achieving regioselective coupling. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl. This differential reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. This protocol is optimized to exploit this reactivity gap, providing a reliable route to 5-aryl-6-chloro-indazoles.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the palladium(0) complex into the aryl-bromide bond, transmetalation of the aryl group from the activated boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[4][5]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)Ln-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArBr 5-bromo-6-chloro-indazole ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add solid reagents to flask: - Indazole - Boronic Acid - Pd(dppf)Cl₂ B 2. Seal, evacuate, and backfill with inert gas (3x) A->B C 3. Add degassed solvents (DME) via syringe B->C D 4. Add degassed K₂CO₃ solution (in H₂O) via syringe C->D E 5. Heat mixture to 85 °C with vigorous stirring D->E F 6. Monitor reaction progress by TLC or LC-MS E->F G 7. Cool to RT, dilute with EtOAc F->G H 8. Filter through Celite® G->H I 9. Aqueous workup: Wash with H₂O, then brine H->I J 10. Dry organic layer (MgSO₄), filter, and concentrate I->J K 11. Purify by column chromatography J->K

Sources

The Strategic Application of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The 1H-indazole core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid bicyclic structure and ability to participate in crucial hydrogen bonding interactions make it an ideal framework for engaging with the active sites of various enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug development efforts.[3] Several FDA-approved kinase inhibitors, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole moiety, underscoring its therapeutic significance.[3][4]

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate emerges as a highly versatile and strategically designed starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.[5] Its unique substitution pattern offers medicinal chemists a rich platform for molecular elaboration and the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers on the utilization of this key building block, detailing synthetic protocols for its derivatization and subsequent biological evaluation.

Chemical Attributes and Synthetic Potential

The strategic value of this compound lies in its distinct functional handles, each offering a pathway for diversification:

  • The 5-Bromo and 6-Chloro Substituents: These halogen atoms are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] This allows for the introduction of a wide array of aryl, heteroaryl, and amino groups, which can be tailored to interact with specific residues within a target enzyme's active site. The differential reactivity of the bromo and chloro groups can potentially allow for sequential, site-selective functionalization.

  • The 4-Carboxylate Group: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, a common strategy to modulate the physicochemical properties and biological activity of a lead compound.[5]

  • The Indazole N-H: The nitrogen at the N1 position of the indazole ring can be alkylated or arylated to further explore the chemical space and optimize binding interactions.

The interplay of these functional groups allows for the creation of large, diverse libraries of compounds from a single, advanced intermediate, accelerating the drug discovery process.

Application Focus: Development of Novel Kinase Inhibitors

The primary application of this compound is in the synthesis of kinase inhibitors for oncology. The indazole core often serves as a hinge-binding motif, a critical interaction for potent kinase inhibition. The substituents at the 5 and 6 positions can be designed to occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

Below is a representative workflow for the development of a novel kinase inhibitor library starting from this compound.

Experimental Protocols

Part 1: Hydrolysis of the Methyl Ester

The initial step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for subsequent amide bond formation.

Protocol 1: Synthesis of 5-bromo-6-chloro-1H-indazole-4-carboxylic acid

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).

    • Add an aqueous solution of LiOH or NaOH to the reaction mixture.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.

    • The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it can be used to introduce aryl or heteroaryl moieties at the 5-position of the indazole ring.

Protocol 2: Suzuki-Miyaura Coupling of 5-bromo-6-chloro-1H-indazole-4-carboxylic acid

  • Materials:

    • 5-bromo-6-chloro-1H-indazole-4-carboxylic acid (1.0 eq)

    • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05-0.1 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Procedure:

    • To a reaction vessel, add 5-bromo-6-chloro-1H-indazole-4-carboxylic acid, the boronic acid/ester, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent and heat the mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 3: Amide Bond Formation

The final step in this representative workflow is the coupling of the functionalized indazole carboxylic acid with a selected amine to generate a library of amide derivatives.

Protocol 3: Amide Coupling of the Indazole-4-carboxylic Acid Derivative

  • Materials:

    • Functionalized 5-aryl-6-chloro-1H-indazole-4-carboxylic acid (from Protocol 2) (1.0 eq)

    • Desired amine (1.1-1.2 eq)

    • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

    • Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

    • Anhydrous, polar aprotic solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the indazole carboxylic acid in the anhydrous solvent.

    • Add the coupling agent and the base, and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final amide product by flash column chromatography or preparative HPLC.

Data Presentation: A Hypothetical Kinase Inhibitor Library

To illustrate the utility of this compound, a hypothetical library of kinase inhibitors was designed. The inhibitory activity (IC₅₀) of these compounds against a target kinase would be determined using a biochemical assay.

Compound IDR¹ (at C5)R² (Amide)Target Kinase IC₅₀ (nM)
Lead Compound BrOMe>10,000
Intermediate 1 BrOH>10,000
Final Compound 1A 4-methoxyphenyl4-morpholinopiperidine50
Final Compound 1B 3-pyridyl(S)-3-aminopyrrolidine25
Final Compound 1C 2-thienylN,N-dimethylaminopropylamine150

Visualization of the Synthetic Workflow

G start Methyl 5-bromo-6-chloro- 1H-indazole-4-carboxylate hydrolysis Protocol 1: Ester Hydrolysis start->hydrolysis intermediate1 5-bromo-6-chloro- 1H-indazole-4-carboxylic acid hydrolysis->intermediate1 suzuki Protocol 2: Suzuki-Miyaura Coupling intermediate1->suzuki intermediate2 5-aryl-6-chloro- 1H-indazole-4-carboxylic acid suzuki->intermediate2 amide Protocol 3: Amide Coupling intermediate2->amide final_product Final Kinase Inhibitor Library amide->final_product

Caption: Synthetic workflow for the generation of a kinase inhibitor library.

Biological Evaluation: Kinase Inhibition Assays

Once a library of compounds has been synthesized, their biological activity must be assessed. For kinase inhibitors, a standard in vitro biochemical assay is typically the first step.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

  • Materials:

    • Recombinant target kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Assay buffer

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • Microplate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30 minutes.

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a strategically designed and highly valuable building block for medicinal chemistry research, particularly in the development of novel kinase inhibitors. Its well-placed functional groups allow for a systematic and efficient exploration of chemical space through established synthetic methodologies such as palladium-catalyzed cross-coupling and amide bond formation. The protocols and workflows outlined in this application note provide a robust framework for researchers to leverage this versatile intermediate in their drug discovery programs. Future work will likely focus on exploring the differential reactivity of the bromo and chloro substituents to enable even more complex and diverse molecular architectures, ultimately leading to the discovery of next-generation therapeutic agents.

References

  • Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169. [Link]
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
  • Wu, P., & Nielsen, T. E. (2012). The indazole nucleus in modern drug discovery. Drug Discovery Today, 17(23-24), 1362–1373. [Link]
  • Zhai, L.-H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857. [Link]
  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283. [Link]
  • Johansson, M. J., et al. (2008). The Suzuki-Miyaura cross-coupling reaction.
  • Talele, T. T. (2016). The “privileged” indazole scaffold: a versatile framework in medicinal chemistry. Future Medicinal Chemistry, 8(11), 1221–1246. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • El-Fakharany, E. M., et al. (2020). Amide bond formation: a current review. RSC Advances, 10(42), 24967–24992. [Link]

Sources

Application Notes and Protocols for the Synthesis of Indazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with biological targets have made it a cornerstone in the design of novel therapeutics.[1][2][3] In the realm of oncology, the significance of the indazole core is underscored by its presence in several FDA-approved anticancer drugs, including the multi-kinase inhibitors Pazopanib (for renal cell carcinoma and soft tissue sarcoma), Axitinib (for advanced renal cell carcinoma), and Entrectinib (for ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors).[1][4][5] These agents validate the utility of the indazole framework as a template for developing potent and selective anticancer drugs.[1][6]

This guide provides a detailed overview of the step-by-step synthesis of indazole derivatives for anticancer research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying rationale for key experimental choices. We will explore common synthetic strategies, provide detailed experimental procedures, and discuss structure-activity relationships (SAR) to guide the design of future anticancer agents.

Strategic Approaches to Indazole Synthesis

The synthesis of substituted indazoles can be broadly categorized into methods that construct the bicyclic ring system and those that functionalize a pre-existing indazole core. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical Indazole Ring Formation: The Jacobson Indazole Synthesis and Related Methods

One of the foundational methods for constructing the indazole ring is the Jacobson synthesis, which typically involves the cyclization of 2-acylphenylhydrazines. However, more contemporary and versatile methods have largely superseded this approach. A common modern strategy involves the intramolecular cyclization of substituted anilines.

A widely used approach begins with the diazotization of a 2-alkylaniline derivative, followed by intramolecular cyclization. This method allows for the regioselective formation of the indazole ring.

Protocol 1: Synthesis of a 1H-Indazole via Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of a 1H-indazole from a substituted 2-methyl-3-nitroaniline.

Step 1: Reductive Cyclization of 2-methyl-3-nitroaniline

  • Rationale: This step involves the reduction of the nitro group to an amino group, which then undergoes a spontaneous intramolecular cyclization with the adjacent methyl group (after in-situ oxidation) to form the indazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of 2-methyl-3-nitroaniline (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude indazole derivative.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Modern Synthetic Approaches: Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex indazole derivatives. These methods allow for the introduction of a wide range of substituents at specific positions of the indazole core with high efficiency and functional group tolerance.

Protocol 2: Suzuki-Miyaura Coupling for C-5 Arylation of Indazole

This protocol describes the synthesis of a 5-aryl-1H-indazole derivative, a common structural motif in anticancer indazoles.

  • Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide (or triflate) and a boronic acid or ester. This reaction is chosen for its mild conditions and tolerance of various functional groups, which is crucial for building complex molecules.

  • Procedure:

    • To a reaction vessel, add 5-bromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as PdCl₂(dppf)₂ (0.05 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) as the solvent.

    • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the reaction mixture at 90 °C for 6-12 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Illustrative Synthetic Workflow

The following diagram illustrates a common multi-step synthesis of a functionalized indazole derivative, incorporating both ring formation and subsequent functionalization via cross-coupling.

G A Substituted 2-Fluorobenzonitrile C 1H-Indazole-3-amine Intermediate A->C Reflux B Hydrazine Hydrate B->C F 5-Aryl-1H-indazole-3-amine C->F Suzuki Coupling D Arylboronic Acid D->F E Suzuki Coupling Reagents (Pd catalyst, base) E->F H N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide F->H Acylation G Chloroacetyl Chloride G->H J Final Indazole Derivative H->J Nucleophilic Substitution I Substituted Piperazine I->J

Caption: General synthetic workflow for a 3,5-disubstituted indazole derivative.

Structure-Activity Relationship (SAR) and Lead Optimization

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Understanding these SARs is crucial for designing more potent and selective anticancer agents.[7][8][9][10]

PositionSubstituent TypeGeneral Effect on Anticancer ActivityKey Insights
N1 Small alkyl, substituted benzylCan modulate solubility and kinase inhibitory activity. Often crucial for interaction with the hinge region of kinases.N1 substitution can also influence the tautomeric equilibrium of the indazole ring.
C3 Amine, amide, substituted heterocyclesOften a key interaction point with the target protein. Introduction of groups capable of hydrogen bonding can enhance potency.Amide derivatives at C3 are common in kinase inhibitors.[11]
C5 Aryl, heteroaryl groupsFrequently used to extend into hydrophobic pockets of the target protein, enhancing selectivity and potency.Arylation at C5 via Suzuki coupling is a common strategy.[12][13]
C6 Hydrophobic groups, piperazine moietiesCan improve pharmacokinetic properties and provide additional interactions with the target.The presence of a piperazine group can enhance solubility and oral bioavailability.[12][14]

Experimental Protocols for Biological Evaluation

Once synthesized, the novel indazole derivatives must be evaluated for their anticancer activity. The following is a standard protocol for determining the in vitro cytotoxicity of the synthesized compounds.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]

  • Procedure:

    • Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

    • Treat the cells with various concentrations of the synthesized indazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.[14]

Mechanism of Action Studies

Beyond cytotoxicity, it is essential to elucidate the mechanism by which the indazole derivatives exert their anticancer effects.

Apoptosis Induction

Many anticancer agents induce programmed cell death, or apoptosis. This can be investigated through various assays.

G A Indazole Derivative Treatment B Increased ROS Levels A->B C Decreased Mitochondrial Membrane Potential A->C D Upregulation of Bax Downregulation of Bcl-2 B->D C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: A common apoptotic pathway induced by anticancer indazole derivatives.[16]

  • Western Blot Analysis: To assess the levels of key apoptotic proteins, western blotting can be performed. This involves separating cell lysates by SDS-PAGE, transferring the proteins to a membrane, and probing with antibodies against proteins like cleaved caspase-3, Bax, and Bcl-2.[16] An upregulation of pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulation of anti-apoptotic proteins (Bcl-2) would indicate apoptosis induction.[16][17]

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly fruitful area of research in the development of novel anticancer agents. The synthetic strategies outlined in this guide provide a robust framework for the creation of diverse libraries of indazole derivatives. By combining versatile synthetic methodologies with a thorough understanding of structure-activity relationships and mechanistic biology, researchers can continue to exploit the full potential of this privileged heterocyclic system in the fight against cancer. Future efforts will likely focus on developing even more selective and potent inhibitors, as well as exploring novel drug delivery systems and combination therapies to overcome drug resistance.[8]

References

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2018). Russian Journal of General Chemistry, 88(11), 2394–2399.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993–16004.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993–16004.
  • Bassou, O., et al. (2018). Synthesis and Anti-proliferative Activity of Novel Polysubstitued Indazole Derivatives: Indazole Derivatives as Anticancer Agents. ResearchGate.
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.
  • Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry, 18(9), 1228-1234.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993–16004.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate.
  • Structure‐activity relationship of indazole‐matrine derivative. (2021). ResearchGate.
  • SAR studies of indazole derivatives with potent anticancer activities. (2022). ResearchGate.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information.
  • Reddy, G. S., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate.

Sources

Application Notes & Protocols: Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, a pivotal heterocyclic building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This document outlines the physicochemical properties, a detailed plausible synthesis protocol, purification strategies, and the versatile downstream chemical transformations that underscore the compound's utility for researchers, medicinal chemists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Compound Profile & Physicochemical Properties

This compound is a synthetic compound featuring a di-halogenated indazole core.[4] The strategic placement of bromo and chloro substituents, along with the methyl ester and a reactive N-H group, provides multiple handles for diversification in drug discovery programs.[4] Its structure is a valuable starting point for developing novel therapeutics, potentially in areas like oncology and anti-inflammatory applications.[4]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1037841-34-1[4]
Molecular Formula C₉H₆BrClN₂O₂[4]
Molecular Weight 289.51 g/mol [5]
Appearance Typically a white to off-white solidN/A
Purity Commonly available at ≥97%[5]

Plausible Synthesis Pathway

While specific, publicly validated synthesis protocols for this exact molecule are scarce, a robust multi-step pathway can be proposed based on established organometallic and heterocyclic chemistry principles, adapted from methodologies for structurally related indazoles.[6][7] The proposed synthesis starts from a commercially available substituted toluene.

G cluster_0 Step 1: Directed Ortho-Metalation & Formylation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Indazole Ring Closure cluster_3 Step 4: Carboxylation & Esterification A 2-Bromo-1-chloro-4-methylbenzene B 2-Bromo-4-chloro-5-methylbenzaldehyde A->B 1. LDA, THF, -78 °C 2. DMF C Intermediate Oxime B->C NH₂OH·HCl, K₂CO₃ Ethylene Glycol Dimethyl Ether D 5-Bromo-6-chloro-1H-indazole C->D Hydrazine Hydrate (N₂H₄·H₂O) THF or EtOH, 40-100 °C E This compound D->E 1. n-BuLi, THF, -78 °C 2. Quench with CO₂ (dry ice) 3. MeOH, H₂SO₄ (cat.)

Caption: Proposed synthetic pathway for the target intermediate.

Protocol 2.1: Synthesis of 5-Bromo-6-chloro-1H-indazole (Intermediate D)

This protocol is adapted from patented methods for similar indazole cores.[6][7]

  • Ortho-Formylation (Step 1):

    • Under an inert argon atmosphere, dissolve 2-bromo-1-chloro-4-methylbenzene (1 eq.) in anhydrous Tetrahydrofuran (THF) in a flame-dried, multi-neck flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq., 2.0M in THF) dropwise, maintaining the internal temperature below -70 °C. The use of LDA, a strong, non-nucleophilic base, is critical for regioselective deprotonation at the position ortho to the bromine atom.

    • Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

    • Add N,N-dimethylformamide (DMF) (1.2 eq.) dropwise. DMF serves as the formyl group source.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Monitor reaction completion via Thin-Layer Chromatography (TLC).

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-chloro-5-methylbenzaldehyde.

  • Ring Closure (Steps 2 & 3):

    • Dissolve the crude aldehyde from the previous step in ethylene glycol dimethyl ether.

    • Add methoxylamine hydrochloride (1.1 eq.) and potassium carbonate (1.5 eq.).[7] Heat the mixture to 60-80 °C for 2-16 hours until oxime formation is complete (monitored by TLC).

    • After cooling, filter off the inorganic salts. The resulting intermediate solution is then treated with hydrazine hydrate (excess, ~5 eq.) in a suitable solvent like ethanol.

    • Heat the mixture at reflux (80-100 °C) for 4-16 hours to facilitate the ring closure to the indazole core.[7]

    • Upon completion, cool the reaction and concentrate the solvent. The residue can be purified by precipitation or column chromatography to yield 5-bromo-6-chloro-1H-indazole.

Protocol 2.2: Synthesis of this compound (Target Compound E)
  • Carboxylation and Esterification (Step 4):

    • Dissolve the intermediate 5-bromo-6-chloro-1H-indazole (1 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add n-butyllithium (n-BuLi) (1.1 eq.) to deprotonate the most acidic proton at the C4 position, directed by the adjacent bromo and indazole nitrogen atoms.

    • After stirring for 1 hour, quench the reaction by pouring the mixture over crushed dry ice (solid CO₂). Allow it to warm to room temperature.

    • Acidify the mixture with 1M HCl to precipitate the carboxylic acid. Filter and dry the solid.

    • To the crude carboxylic acid, add methanol in excess along with a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-8 hours. This is a classic Fischer esterification reaction.

    • Monitor by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Purification and Characterization

Purification

The final product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for further purification to achieve high purity (>98%).

Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic aromatic protons and a singlet for the methyl ester group (~4.0 ppm).

  • Mass Spectrometry (MS): The mass spectrum will display a distinctive isotopic cluster for the molecular ion peak due to the presence of one bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) atom.[4] This pattern serves as a definitive fingerprint for the compound.

Applications in API Synthesis: Downstream Transformations

The title compound is a versatile intermediate precisely because its functional groups can be selectively manipulated to build molecular complexity.

G main Methyl 5-bromo-6-chloro- 1H-indazole-4-carboxylate A Amide Derivatives main->A 1. LiOH (Hydrolysis) 2. Amine, Coupling Agent (e.g., EDC, HOBT) B N-Alkylated/Arylated Indazoles main->B Base (e.g., K₂CO₃, NaH) Alkyl/Aryl Halide C C5-Arylated/Alkylated Indazoles main->C Pd Catalyst (e.g., Pd(PPh₃)₄) Boronic Acid (Suzuki) or Alkene (Heck) D Dehalogenated or Further Functionalized Indazoles main->D Nucleophilic Aromatic Substitution (SNAr) on Cl or Catalytic Hydrogenation G start Start: Ester Intermediate step1 Step 1: Saponification - Dissolve ester in THF/MeOH/H₂O - Add LiOH or NaOH - Stir at RT until complete (TLC) start->step1 step2 Step 2: Acidification & Isolation - Remove organic solvents - Acidify with 1M HCl to pH ~2 - Filter precipitate, wash, dry step1->step2 step3 Step 3: Amide Coupling (Activation) - Dissolve acid in anhydrous DMF - Add EDC·HCl & HOBT - Stir for 15-30 min step2->step3 step4 Step 4: Amine Addition - Add desired amine (R-NH₂) - Stir at RT for 4-12h step3->step4 step5 Step 5: Work-up & Purification - Pour into water, extract with EtOAc - Wash, dry, concentrate - Purify via column chromatography step4->step5 end Finish: Final Amide Product step5->end

Caption: Experimental workflow for hydrolysis and amide coupling.

  • Ester Hydrolysis (Saponification):

    • Dissolve this compound (1 eq.) in a 3:1:1 mixture of THF/Methanol/Water.

    • Add Lithium hydroxide (LiOH) (1.5 - 2.0 eq.) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. A precipitate will form.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-6-chloro-1H-indazole-4-carboxylic acid.

  • Amide Bond Formation:

    • In an inert atmosphere, dissolve the carboxylic acid (1 eq.) in anhydrous DMF.

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.) and Hydroxybenzotriazole (HOBT, 1.2 eq.), followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2-3 eq.). [1] * Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours.

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude amide is then purified by column chromatography.

Safety and Handling

Handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard information.

Conclusion

This compound is a high-value, multi-functional intermediate for pharmaceutical research and development. Its well-defined reactive sites—the bromine atom for cross-coupling, the N-H for substitution, and the ester for hydrolysis and amidation—provide a robust platform for generating diverse libraries of novel compounds. The protocols and insights provided in this guide offer a solid foundation for scientists to leverage this key building block in the synthesis of next-generation APIs.

References

  • PubChem. Methyl 5-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information.
  • MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules.
  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Pharma Noble Chem Ltd. Pharma API Intermediates.
  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Application Notes & Protocols: A Strategic Guide to the Regioselective N-Alkylation of Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, celebrated for its role as a bioisostere of indole and its prevalence in a multitude of therapeutic agents.[1] From oncology to anti-inflammatory applications, N-alkylated indazoles are central to the mechanism of action of numerous approved drugs and clinical candidates.[2][3] However, the synthetic path to these crucial molecules is frequently complicated by a fundamental challenge: the regioselective alkylation of the indazole core.[4][5][6][7][8]

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon alkylation. This guide provides a detailed exploration of the factors governing this selectivity and presents robust, field-proven protocols to empower researchers to predictably synthesize the desired N1- or N2-alkylated indazole derivatives.

The Causality of Regioselectivity: A Mechanistic Perspective

The outcome of an indazole alkylation reaction is not arbitrary; it is a predictable result of the interplay between the substrate's intrinsic properties and the chosen reaction conditions. Understanding these factors is paramount to designing a successful synthetic strategy.

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H tautomer is generally the more thermodynamically stable form.[2][3][9][10] This inherent stability can be leveraged to favor the formation of N1-alkylated products under conditions that permit thermodynamic equilibration.[5][10][11]

Key Factors Influencing N1 vs. N2 Alkylation:
  • Steric Hindrance: The steric environment around the two nitrogen atoms is a powerful directing tool. Bulky substituents at the C7 position can effectively shield the N1 position, thereby promoting alkylation at the more accessible N2 site.[4][5][7][11] Conversely, large substituents at C3 can also influence the outcome.[1][4]

  • Base and Solvent System: This is arguably the most critical variable. The choice of base and solvent dictates the nature of the indazolide anion and its reactive environment.

    • N1-Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) overwhelmingly favor N1-alkylation.[1][4][5][7][8][11][12] The prevailing mechanism suggests the formation of a sodium-chelated intermediate, particularly with substrates bearing a C3-carboxylate. This chelation complex sterically occludes the N2 position, directing the electrophile to N1.[2][7][8]

    • N2-Selectivity (Kinetic Control & Directed Methods): Achieving N2 selectivity often requires a departure from standard SN2 conditions. Mitsunobu conditions, for instance, frequently show a preference for the N2 isomer.[3][5][11] Furthermore, highly selective modern protocols utilize acid catalysis with alkyl 2,2,2-trichloroacetimidates to furnish N2-alkylated indazoles exclusively.[9][13][14]

    • Mixtures: Conventional conditions, such as using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF), often result in poor selectivity, yielding mixtures of N1 and N2 isomers that can be challenging to separate.[3][6][8]

  • Counter-Ion Effects: The nature of the cation can subtly influence regioselectivity. For example, using cesium carbonate (Cs2CO3) in dioxane is another effective method for achieving high N1 selectivity, likely operating through a similar chelation-controlled mechanism.[2][12]

Visualizing the Reaction Pathways

To better illustrate the decision-making process in indazole alkylation, the following workflows have been designed.

G cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway sub Substituted 1H-Indazole cond Conditions: Base: NaH or Cs2CO3 Solvent: THF or Dioxane sub->cond Deprotonation cond2 Conditions: Mitsunobu (Alcohol, PPh3, DEAD) or Acid Catalysis (TfOH, R-O(C=NH)CCl3) sub->cond2 Reaction With mech_n1 Mechanism: Thermodynamic Control, Cation Chelation cond->mech_n1 Favors prod_n1 N1-Alkylated Indazole mech_n1->prod_n1 Leads to mech_n2 Mechanism: Kinetic Control or Alternative Pathway cond2->mech_n2 Favors prod_n2 N2-Alkylated Indazole mech_n2->prod_n2 Leads to

Caption: General experimental workflow for regioselective N-alkylation.

G cluster_attack Indazole Indazole-3-carboxylate Anion Chelate Chelated Intermediate (Steric Shielding at N2) Indazole->Chelate Na_ion Na+ Na_ion->Chelate Product N1-Alkylated Product Chelate->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product SN2 Attack from N1

Caption: Proposed chelation mechanism for N1-selectivity.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps for reaction monitoring and clear endpoints.

Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in THF

This protocol leverages thermodynamic control to achieve excellent N1 selectivity, particularly for indazoles with C3-ester or amide functionalities.[4][5][7]

  • Materials:

    • Substituted 1H-indazole (1.0 eq.)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkylating agent (alkyl bromide or tosylate, 1.1 eq.)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na2SO4)

  • Step-by-Step Methodology:

    • Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).[12]

    • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.[8]

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq.) portion-wise.[8][12]

    • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.[8][12]

    • Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the suspension. For less reactive electrophiles, gentle warming to 50 °C may be necessary.[5][12]

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically several hours to overnight).[12]

    • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.[8][12]

    • Workup & Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[8][12]

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Highly Selective N2-Alkylation via the Mitsunobu Reaction

This protocol is effective for achieving N2-alkylation, which is often favored under Mitsunobu conditions.[5][11] It uses an alcohol directly as the alkylating partner.

  • Materials:

    • Substituted 1H-indazole (1.0 eq.)

    • Desired alcohol (1.5-2.3 eq.)

    • Triphenylphosphine (PPh3, 1.5-2.0 eq.)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5-2.0 eq.)

    • Anhydrous Tetrahydrofuran (THF)

  • Step-by-Step Methodology:

    • Preparation: Dissolve the 1H-indazole (1.0 eq.), the alcohol (2.3 eq.), and PPh3 (2.0 eq.) in anhydrous THF (approx. 0.36 M).[3][8]

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (2.0 eq.) dropwise to the stirred solution.[8]

    • Reaction: Allow the mixture to stir at 0 °C for 10 minutes, then warm to 50 °C and stir for 2 hours, or allow to warm to room temperature and stir overnight.[8][10]

    • Reaction Monitoring: Monitor for completion by TLC or LC-MS.

    • Workup: After completion, remove the solvent under reduced pressure.[8]

    • Purification: Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed via precipitation or chromatography.

Protocol 3: Highly Selective N2-Alkylation using Trichloroacetimidates

This modern, acid-catalyzed protocol provides excellent and often exclusive N2 selectivity with a broad range of alkyl groups.[9][14]

  • Materials:

    • Substituted 1H-indazole (1.0 eq.)

    • Alkyl 2,2,2-trichloroacetimidate (1.2 eq.)

    • Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) or Copper(II) triflate [Cu(OTf)2]

    • Anhydrous solvent (e.g., Dichloromethane, DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Step-by-Step Methodology:

    • Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent, add the alkyl 2,2,2-trichloroacetimidate (1.2 eq.).[10]

    • Catalyst Addition: Cool the mixture to 0 °C and add TfOH (0.1-0.2 eq.) dropwise.[10]

    • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[10][15]

    • Quenching: Quench the reaction with a saturated aqueous solution of NaHCO3.[10]

    • Workup & Extraction: Separate the layers and extract the aqueous phase with DCM.[10]

    • Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate, and purify by flash column chromatography.

Comparative Data on Regioselectivity

The following table summarizes outcomes from various studies, providing a quick reference for predicting regioselectivity based on substrate and reaction conditions.

Indazole SubstituentReaction Conditions (Base, Solvent, Reagent)N1:N2 RatioYield (%)Source
3-CO2MeNaH, THF, n-pentyl bromide, 50 °C>99:189[5][11]
3-tert-ButylNaH, THF, n-pentyl bromide, 50 °C>99:191[1][4]
3-COMeNaH, THF, n-pentyl bromide, 50 °C>99:190[1][4]
UnsubstitutedK2CO3, DMF, isobutyl bromide, 120 °C58:4247 (N1)[6]
7-NO2NaH, THF, n-pentyl bromide, 50 °C4:9689[4][11]
7-CO2MeNaH, THF, n-pentyl bromide, 50 °C<1:9985[4][7]
3-CO2MePPh3, DEAD, THF, n-pentanol, RT1:2.578 (total)[5][11]
5-Bromo-3-CO2MeCs2CO3, Dioxane, Alkyl tosylate, 90 °CN1 selective90-98[2]
VariousTfOH, DCM, Alkyl trichloroacetimidate, RTN2 exclusiveGood-Excellent[9][14][15]

Troubleshooting Common Issues

  • Poor Regioselectivity:

    • Cause: Sub-optimal base/solvent combination (e.g., K2CO3/DMF).

    • Solution: For N1, switch to NaH/THF or Cs2CO3/Dioxane. For N2, employ Mitsunobu or acid-catalyzed methods. Ensure anhydrous conditions for NaH reactions.

  • Low Conversion/Yield:

    • Cause: Insufficiently reactive alkylating agent or incomplete deprotonation.

    • Solution: Increase reaction temperature (e.g., to 50 °C for NaH/THF).[5][12] Switch from an alkyl chloride/bromide to a more reactive iodide or tosylate. Ensure the NaH is fresh and reactive.

  • Difficulty Separating Isomers:

    • Cause: N1 and N2 isomers often have very similar polarities.[12]

    • Solution: The primary strategy should be to optimize the reaction for maximum regioselectivity to minimize the formation of the undesired isomer.[12] If separation is necessary, utilize high-performance column chromatography with a shallow solvent gradient.[12]

References

  • Mechanism of a Highly Selective N2 Alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Selective N1-Alkylation of the Indazole Ring. Benchchem Technical Support Center.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Development of a selective and scalable N1-indazole alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry.
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Development of a selective and scalable N1-indazole alkyl
  • Application Notes and Protocols for N-1 and N-2 Alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.

Sources

Synthetic Routes to Functionalized Indazoles for Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Inflammation Therapy

The indazole core, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and capacity for diverse functionalization have made it a cornerstone in the development of a wide array of therapeutic agents.[2] Notably, indazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through their potent and selective inhibition of cyclooxygenase-2 (COX-2).[3][4] The inflammatory cascade is a complex biological response, and COX-2 is a key enzyme responsible for the production of pro-inflammatory prostaglandins.[5][6] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical strategy to mitigate the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] This guide provides an in-depth exploration of key synthetic methodologies for accessing functionalized indazoles, offering researchers the strategic insights and detailed protocols necessary for advancing the discovery of novel anti-inflammatory therapeutics.

Strategic Approaches to Indazole Synthesis

The synthesis of functionalized indazoles can be broadly categorized into two main approaches: construction of the indazole core from acyclic precursors and functionalization of a pre-existing indazole ring. This guide will delve into prominent methods from both categories, emphasizing their mechanistic underpinnings, substrate scope, and practical applications.

Core Synthesis via Cyclization Reactions

The Davis-Beirut reaction is a powerful and cost-effective method for the synthesis of 2H-indazoles and their derivatives from readily available starting materials.[9] A key advantage of this reaction is its avoidance of toxic heavy metals, aligning with the principles of green chemistry.[10] The reaction proceeds through an N,N-bond forming heterocyclization under either acidic or basic conditions.[9]

Mechanistic Insight (Base-Catalyzed):

The base-catalyzed Davis-Beirut reaction typically starts with an N-substituted 2-nitrobenzylamine. The proposed mechanism involves the deprotonation of the benzylic carbon to form a carbanion.[9] This carbanion then attacks the nitro group, leading to a cascade of events including dehydration and cyclization to form the 2H-indazole ring.[9][11]

Davis_Beirut_Mechanism cluster_0 Davis-Beirut Reaction: Base-Catalyzed Mechanism Start N-substituted 2-nitrobenzylamine Carbanion Carbanion Formation (Base) Start->Carbanion -H+ Attack Intramolecular Attack on Nitro Group Carbanion->Attack Intermediate Nitroso Imine Intermediate Attack->Intermediate Rearrangement Cyclization N-N Bond Formation (Heterocyclization) Intermediate->Cyclization Product 2H-Indazole Cyclization->Product -H2O

Caption: Base-catalyzed Davis-Beirut reaction pathway.

Protocol 1: Synthesis of a 2-Aryl-2H-indazole via the Davis-Beirut Reaction

This protocol describes a general procedure for the synthesis of a 2-aryl-2H-indazole from a corresponding N-aryl-2-nitrobenzylamine.

Materials:

  • N-aryl-2-nitrobenzylamine (1.0 mmol)

  • Potassium hydroxide (KOH) (3.0 mmol)

  • Ethanol (10 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the N-aryl-2-nitrobenzylamine in a mixture of ethanol and THF.

  • Add potassium hydroxide to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.[12]

The intramolecular cyclization of aryl hydrazones is a versatile strategy for the synthesis of 1H-indazoles. This approach often involves the formation of a C-N bond through various catalytic systems.

Protocol 2: Copper-Catalyzed Intramolecular N-Arylation of o-Chlorinated Arylhydrazones

This protocol outlines a copper-catalyzed method for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles.[13]

Materials:

  • o-Chlorinated arylhydrazone (0.5 mmol)

  • Copper(I) iodide (CuI) (20 mol%)

  • Potassium hydroxide (KOH) (200 mol%)

  • 1,10-Phenanthroline (phen) (22 mol%)

  • Dimethylformamide (DMF) (2.5 mL)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the o-chlorinated arylhydrazone, CuI, KOH, and 1,10-phenanthroline.

  • Add DMF to the tube, and stir the reaction mixture at 120 °C for 12-48 hours, monitoring by TLC.

  • After cooling to room temperature, add ethyl acetate to the mixture.

  • Pass the mixture through a short column of silica gel.

  • Wash the eluate with water and a saturated aqueous NaCl solution.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.[13]

Functionalization of the Indazole Core

Late-stage functionalization of the indazole scaffold is a powerful strategy for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.[14]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the C-H and N-H functionalization of indazoles.[15][16]

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a standard method for the formation of C-N bonds and is widely used for the N-arylation of indazoles.[17]

Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 mmol)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., Xantphos) (4-10 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., dioxane or toluene) (5-10 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the indazole, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.[17]

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig N-Arylation Workflow Setup Reaction Setup: Indazole, Aryl Halide, Pd Catalyst, Ligand, Base Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Setup->Inert_Atmosphere Solvent_Addition Anhydrous Solvent Addition & Degassing Inert_Atmosphere->Solvent_Addition Heating Heating (80-120 °C) & Stirring (12-24h) Solvent_Addition->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Indazole Purification->Product

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technology that can dramatically reduce reaction times, often from hours to minutes, while improving product yields.[10][18] This technique utilizes dielectric heating to achieve rapid and uniform heating of the reaction mixture.[19]

Protocol 4: Microwave-Assisted Synthesis of 1H-Indazole

This protocol provides a rapid and efficient synthesis of 1H-indazole from o-nitrobenzaldehyde and hydrazine hydrate using microwave irradiation.[19]

Materials:

  • o-Nitrobenzaldehyde (1 mmol)

  • Hydrazine hydrate (2 mmol)

  • Catalyst (e.g., L-proline) (10%)

  • Distilled water (10 mL)

Procedure:

  • In a microwave-safe vessel, prepare a solution of o-nitrobenzaldehyde, hydrazine hydrate, and the catalyst in distilled water.

  • Subject the mixture to ultrasonic irradiation in a microwave reactor for approximately 18 minutes at 425 MW.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with hot ethanol and filter to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Combine the filtrates and concentrate to obtain the crude product.

  • Purify the product by recrystallization from ethanol.[19]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydroindazoles [18]

CompoundR GroupMethodReaction TimeYield (%)
3aHReflux (Acetic Acid)4 h60
Microwave (300 W)10 min80
3bPhenylReflux (Acetic Acid)6 h70
Microwave (300 W)15 min85
3c4-BromophenylReflux (Acetic Acid)6 h75
Microwave (300 W)15 min90

Conclusion and Future Perspectives

The synthetic routes outlined in this guide represent a toolbox for researchers and drug development professionals working on indazole-based anti-inflammatory agents. The choice of a particular synthetic strategy will depend on factors such as the desired substitution pattern, availability of starting materials, and scalability. The Davis-Beirut reaction offers a metal-free and economical route to 2H-indazoles. For the synthesis of 1H-indazoles, hydrazone cyclization methods are highly effective. Furthermore, late-stage functionalization via palladium-catalyzed cross-coupling reactions provides a rapid means to explore the chemical space around the indazole core. The integration of enabling technologies like microwave-assisted synthesis will continue to accelerate the discovery of novel indazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.[10] As our understanding of the inflammatory process deepens, the versatile indazole scaffold is poised to remain a central element in the design of next-generation anti-inflammatory therapies.

References

  • Wikipedia. Davis–Beirut reaction. [Link]
  • Semantic Scholar.
  • Journal of Chemical Health Risks.
  • National Institutes of Health. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • National Institutes of Health.
  • PubMed.
  • National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
  • Journal of Chemical Health Risks.
  • Accounts of Chemical Research.
  • ACS Publications. C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. [Link]
  • Bentham Science.
  • ResearchGate. The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. [Link]
  • PubMed.
  • Beilstein Journals.
  • ResearchGate.
  • PubMed.
  • Royal Society of Chemistry.
  • National Institutes of Health. Design of selective COX-2 inhibitors in the (aza)indazole series.
  • ACS Publications. C(sp2)
  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
  • ResearchGate.
  • Institute of Chemistry of Clermont-Ferrand.
  • MDPI. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. [Link]
  • Synfacts.
  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]
  • PubMed.
  • ResearchGate. Copper(I) Oxide-Mediated Cyclization of o -Haloaryl N -Tosylhydrazones: Efficient Synthesis of Indazoles. [Link]
  • PubMed. Design of selective COX-2 inhibitors in the (aza)indazole series.
  • ResearchGate.
  • PubMed. Synthesis and antiinflammatory activity of novel indazolones. [Link]
  • ResearchGate. Design of selective COX-2 inhibitors in the (aza)indazole series.
  • ResearchGate. The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). [Link]
  • ResearchGate. Scheme 20.
  • MIT OpenCourseWare. Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • ResearchGate.
  • ResearchGate.
  • MDPI. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
  • Semantic Scholar.
  • PubMed. Synthesis and anti-inflammatory activity of celecoxib like compounds. [Link]
  • PubMed. Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents. [Link]

Sources

Application Note: TheOxadiazole Scaffold as a Versatile Building Block for Novel Anti-Tubercular Agents

Application Note: The[1][2][3]Oxadiazole Scaffold as a Versatile Building Block for Novel Anti-Tubercular Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating threat of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The[1][2][3]oxadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[4][5] This application note provides a comprehensive guide to the strategic use of the[1][2][3]oxadiazole core in the design and development of potent anti-tubercular agents. We will explore the rationale behind its selection, delve into key structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and biological evaluation of novel[1][2][3]oxadiazole-based compounds.

Introduction: The Rationale for Targeting Tuberculosis with[1][2][3]Oxadiazoles

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[3] The efficacy of current first-line treatments is severely compromised by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[6] This crisis underscores the critical need for new drugs that can overcome existing resistance mechanisms.

The five-membered[1][2][3]oxadiazole heterocycle is a cornerstone of modern drug discovery.[4] Its utility in anti-TB drug development is particularly compelling for several reasons:

  • Bioisosteric Replacement: The[1][2][3]oxadiazole ring is a well-established bioisostere for amide and ester functionalities. Crucially, it can serve as a cyclic replacement for the hydrazide moiety found in isoniazid (INH), one of the most important first-line anti-TB drugs.[6][7] This mimicry allows these compounds to potentially interact with similar biological targets while offering improved metabolic stability and pharmacokinetic profiles.

  • Pharmacophoric Features: Beyond its role as a linker, the oxadiazole core itself is a key pharmacophoric feature, capable of engaging in crucial hydrogen bonding and other non-covalent interactions within enzyme active sites.[7]

  • Synthetic Tractability: The synthesis of 2,5-disubstituted[1][2][3]oxadiazoles is robust and versatile, allowing for the creation of large, diverse chemical libraries to thoroughly explore structure-activity relationships.[1][8]

Mechanism of Action: How[1][2][3]Oxadiazoles Inhibit M. tuberculosis

While the precise mechanism can vary depending on the specific derivative, several key mycobacterial targets have been identified for[1][2][3]oxadiazole-based inhibitors. The inhibition of cell wall biosynthesis is a predominant theme.[6][9]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This is a primary target for many oxadiazole derivatives, mirroring the action of activated isoniazid. InhA is a vital enzyme in the FAS-II (fatty acid synthase-II) pathway, which is responsible for the synthesis of mycolic acids—the unique, long-chain fatty acids that are indispensable components of the mycobacterial cell wall.[1][10][11] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.

  • Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1): This enzyme is involved in the biosynthesis of arabinogalactan, another critical component of the Mtb cell wall. DprE1 has been validated as a target for several classes of anti-TB compounds, and whole-genome sequencing of Mtb mutants resistant to a potent oxadiazole-based hit revealed mutations in DprE1, confirming it as a target for this scaffold.[6][9]

  • Sterol 14α-demethylase (CYP51): Some oxadiazole series have been shown to inhibit CYP51, an enzyme that can play a role in maintaining the fluidity and integrity of the mycobacterial cell membrane.[10][11]

Mechanism_of_ActionOxadiazole[1,3,4]OxadiazoleDerivativeInhAInhA(Enoyl-ACP Reductase)Oxadiazole->InhAInhibitsDprE1DprE1Oxadiazole->DprE1InhibitsCYP51CYP51(Sterol Demethylase)Oxadiazole->CYP51InhibitsFAS_IIFAS-II PathwayInhA->FAS_IIKey Enzyme InArabinogalactanArabinogalactanSynthesisDprE1->ArabinogalactanCell_WallMycobacterialCell Wall IntegrityCYP51->Cell_WallContributes ToMycolic_AcidMycolic AcidSynthesisFAS_II->Mycolic_AcidMycolic_Acid->Cell_WallEssential ForArabinogalactan->Cell_WallEssential ForCell_DeathBacterial Cell DeathCell_Wall->Cell_DeathDisruption Leads To

Caption: Putative mechanisms of action for[1][2][3]oxadiazole anti-TB agents.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the substituents at the 2- and 5-positions of the[1][2][3]oxadiazole ring has yielded crucial insights into the structural requirements for potent anti-tubercular activity.

  • Influence of the 5-Position Substituent: Studies have shown that aromatic or heteroaromatic rings at the 5-position are often beneficial. For instance, a 5-phenyl substituted oxadiazole series showed significantly better activity than a 5-(pyridin-4-yl) series.[1]

  • Influence of the 2-Position Substituent: The moiety at the 2-position is critical for activity and can be extensively modified. Linking various aromatic and heterocyclic aldehydes via a hydrazone bridge has proven to be a successful strategy.[1] The presence of a 2-mercapto or 2-thioether group has also led to potent derivatives.[2][12]

  • Lipophilicity: Enhancing the lipophilicity of the compounds, for example by linking the oxadiazole nucleus to aromatic rings, often correlates with increased activity, likely by improving penetration through the lipid-rich mycobacterial cell wall.[1]

Table 1: Representative[1][2][3]Oxadiazole Derivatives and their Anti-Tubercular Activity

Compound ID 5-Position Substituent 2-Position Substituent MIC vs Mtb H37Rv (µg/mL) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI) Reference
Compound 1h Phenyl Hydrazone-linked Phenyl 8 >100 >12.5 [1]
Compound 1k Phenyl Hydrazone-linked 2-Furyl 8 >100 >12.5 [1]
Compound P1 Phenyl 4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl <0.2 >50 >250 [6]
Compound 8j 4-Chlorophenyl -S-(2,4-dichlorobenzyl) 0.6 >23.4 39 [12]

| Compound 4c | 4-Chlorophenyl | Amide-linked 4-(1H-pyrrol-1-yl)phenyl | 3.12 | - | - |[3] |

Application Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted[1][2][3]Oxadiazoles

Causality: This protocol outlines a common and effective method for synthesizing the[1][2][3]oxadiazole core. The key step is the dehydrative cyclization of a diacylhydrazine intermediate, which can be formed from an acid hydrazide and an acylating agent. Phosphorus oxychloride (POCl₃) is a widely used and efficient dehydrating agent for this transformation.[8]

Synthesis_WorkflowStartAcid Hydrazide(R1-CONHNH2)Step1Acylation withAcid Chloride (R2-COCl)or Carboxylic AcidStart->Step1IntermediateDiacylhydrazineIntermediateStep1->IntermediateStep2Dehydrative Cyclization(e.g., POCl3, reflux)Intermediate->Step2Product2,5-Disubstituted[1,3,4]OxadiazoleStep2->ProductPurifyPurification(Crystallization/Chromatography)Product->Purify

Caption: General synthetic workflow for[1][2][3]oxadiazole derivatives.

Step-by-Step Methodology:

  • Synthesis of Intermediate (Carbohydrazide): a. To a solution of an appropriate starting material, such as ethyl 5-aryl-1,3,4-oxadiazole-2-carboxylate (1.0 eq), in ethanol, add an excess of hydrazine hydrate (5.0-10.0 eq).[1] b. Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. d. Wash the solid with cold ethanol and dry under vacuum to yield the corresponding carbohydrazide.

  • Synthesis of Final Compound (Schiff Base Formation): a. Dissolve the carbohydrazide (1.0 eq) from the previous step in a suitable solvent like ethanol. b. Add the desired aromatic or heterocyclic aldehyde (1.1 eq) to the solution. c. Add a catalytic amount of glacial acetic acid (2-3 drops). d. Reflux the mixture for 6-12 hours until the reaction is complete as indicated by TLC. e. Cool the reaction mixture in an ice bath. The resulting precipitate is the final product. f. Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, DMF) if further purification is needed.

Protocol 2: In Vitro Anti-mycobacterial Susceptibility Testing

Causality: The Microplate Alamar Blue Assay (MABA) is a widely adopted method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[13][14] It is colorimetric, meaning cell viability is determined by a visible color change, making it efficient for screening. The Alamar Blue (resazurin) dye is blue and non-fluorescent; viable, metabolically active cells reduce it to the pink, fluorescent resorufin. This provides a clear, quantifiable readout of bacterial inhibition.

Step-by-Step Methodology:

  • Preparation: a. Use sterile 96-well flat-bottom microplates. Add 100 µL of Middlebrook 7H9 broth, supplemented with OADC, to all wells. b. Prepare stock solutions of test compounds in DMSO. c. In the first column of the plate, add an additional 100 µL of supplemented broth containing the test compound at twice the highest desired concentration. This will be the starting point for serial dilutions.

  • Serial Dilution: a. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. b. The 11th column serves as the inoculum control (no compound), and the 12th column serves as a media blank (no compound, no bacteria).

  • Inoculation: a. Prepare an inoculum of M. tuberculosis H37Rv strain adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).[15] b. Dilute this suspension 1:20 in supplemented 7H9 broth. c. Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: a. Seal the plates with parafilm or a plate sealer and incubate at 37°C for 7 days.

  • Reading Results: a. After incubation, add 30 µL of Alamar Blue reagent to each well. b. Re-incubate the plates for 24 hours at 37°C. c. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.[14]

Protocol 3: In Vitro Cytotoxicity and Intracellular Activity Assessment

Causality: A promising anti-tubercular agent must be potent against the pathogen but non-toxic to host cells. Therefore, cytotoxicity screening against a mammalian cell line is a mandatory step. The macrophage infection model is subsequently used because Mtb is an intracellular pathogen that primarily resides within host macrophages.[9][15] A compound's ability to penetrate the host cell and kill the internalized bacteria is a critical predictor of in vivo efficacy.[16]

Screening_WorkflowCompoundSynthesized[1,3,4]OxadiazoleMABAPrimary Screen:MIC vs Mtb H37Rv(Alamar Blue Assay)Compound->MABACytotoxSelectivity Screen:Cytotoxicity vsMammalian Cells (CC50)Compound->CytotoxHitActive & SelectiveHit Compound(High SI)MABA->HitLow MICCytotox->HitHigh CC50MacrophageSecondary Screen:Intracellular Activity(Macrophage Model)Hit->MacrophageLeadValidated Leadfor In Vivo StudiesMacrophage->LeadActive Intracellularly

Caption: Workflow for in vitro anti-TB and cytotoxicity screening.

Step-by-Step Methodology:

  • Cytotoxicity Assay (e.g., against J774 murine macrophages): a. Seed J774 cells in a 96-well plate at a density of ~2 x 10⁴ cells/well and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the test compounds. d. Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. e. Assess cell viability using a resazurin-based assay, similar to MABA, or an MTT assay. The CC₅₀ (50% cytotoxic concentration) is calculated by plotting cell viability against compound concentration. f. The Selectivity Index (SI) is calculated as CC₅₀ / MIC . A higher SI value is desirable.

  • Intracellular Activity Assay: a. Seed J774 macrophages in a 24-well plate (~2 x 10⁵ cells/well) and allow them to adhere.[15] b. Infect the adherent cells with Mtb H37Rv at a Multiplicity of Infection (MOI) of 10 for 4 hours.[15] c. Wash the cells three times with warm PBS or serum-free medium to remove extracellular bacteria. d. Add fresh culture medium containing the test compounds at relevant concentrations (e.g., 1x, 5x, and 10x MIC). e. Incubate for 3-4 days. f. To determine the intracellular bacterial load, lyse the macrophages with a sterile 0.1% Tween 80 solution.[14] g. Prepare serial dilutions of the cell lysate and plate them on Middlebrook 7H11 agar plates. h. Incubate the plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs). A significant reduction in CFU compared to the untreated control indicates potent intracellular activity.[15]

Transition to In Vivo Models

Compounds that demonstrate high potency (low MIC), low cytotoxicity (high SI), and significant intracellular activity become lead candidates for preclinical in vivo evaluation.[9] Standard mouse models of TB infection are used to assess the efficacy of these compounds in reducing bacterial burden in the lungs and spleen over a defined treatment period.[17]

Conclusion and Future Perspectives

The[1][2][3]oxadiazole scaffold is a validated and highly promising building block for the development of next-generation anti-tubercular agents. Its synthetic accessibility and ability to target key mycobacterial pathways provide a robust platform for lead discovery and optimization. Future efforts should focus on leveraging SAR insights to enhance potency against drug-resistant strains, improving pharmacokinetic properties for oral bioavailability, and exploring novel mycobacterial targets to overcome existing resistance.

References

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (MDPI)
  • Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents.
  • The structure-antituberculosis activity relationships study in a series of 5-aryl-2-thio-1,3,4-oxadiazole deriv
  • Synthesis and Antitubercular Activity of Novel 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Deriv
  • Novel 1,3,4-oxadiazoles As Antitubercular Agents With Limited Activity Against drug-resistant Tuberculosis.
  • Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. (PubMed Central)
  • Screening and Evaluation of Anti-Tuberculosis Compounds.
  • Oxadiazole scaffolds in anti-tuberculosis drug discovery. (PubMed)
  • Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Valid
  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (International Journal of Pharmaceutical and Engineering Research)
  • Synthesis and Anti Tuberculostatic Activity of Novel 1,3,4‐Oxadiazole Derivatives.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Journal of Chemical Reviews)
  • Some 1,3,4-oxadiazole derivatives with antitubercular activity.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Targets of 1,3,4‐oxadiazole derivatives against M. tuberculosis cell wall.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates.
  • Anti-tuberculosis activity and its structure-activity relationship (SAR)
  • Biological activity of oxadiazole and thiadiazole deriv
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (Antimicrobial Agents and Chemotherapy)
  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis and ultimately improve your reaction yields and product purity.

Indazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The title compound, with its specific halogenation pattern and carboxylate handle, is a valuable building block for creating complex molecules in drug discovery programs. This guide provides a plausible synthetic pathway and addresses the practical challenges you may encounter.

Proposed Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. The following workflow outlines a logical and experimentally grounded approach starting from a commercially available substituted aniline.

Synthetic_Workflow A 3-Bromo-4-chloro- 2-methylaniline B N-(3-Bromo-4-chloro- 2-methylphenyl)acetamide A->B Step 1: Acetylation C 1-Acetyl-5-bromo- 6-chloro-1H-indazole B->C Step 2: Cyclization D 5-Bromo-6-chloro- 1H-indazole C->D Step 3: Deacetylation E tert-Butyl 5-bromo-6-chloro- 1H-indazole-1-carboxylate D->E Step 4: Boc Protection F tert-Butyl 5-bromo-6-chloro- 4-(methoxycarbonyl)- 1H-indazole-1-carboxylate E->F Step 5: Directed Carboxylation G Methyl 5-bromo-6-chloro- 1H-indazole-4-carboxylate F->G Step 6: Boc Deprotection

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis.

Q1: My yield for the indazole ring formation (Step 2) is very low. What are the likely causes?

A1: Low yield in the cyclization of an N-acetyl-2-methylaniline derivative using a nitrite source is a frequent challenge. The reaction, often a variation of the Davis-Beirut reaction or related intramolecular cyclization, is sensitive to several factors.[2]

  • Cause 1: Inefficient Diazotization/Nitrosation. The formation of the key N-nitroso intermediate is critical. This can be hampered by the quality of the nitrite source or the presence of moisture.

    • Solution: Ensure you are using a fresh, high-quality source of isoamyl nitrite or another suitable organic nitrite. Perform the reaction under strictly anhydrous conditions, as water can interfere with the diazotization process.

  • Cause 2: Suboptimal Reaction Temperature. These cyclizations often require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the starting material, intermediates, or the final product, resulting in tar formation.

    • Solution: The optimal temperature is a balance between reaction rate and stability. It is advisable to run small-scale experiments to screen a temperature range (e.g., 60°C to 100°C) to find the sweet spot for your specific substrate.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product.

  • Cause 3: Competing Side Reactions. Side reactions, such as the formation of dimers or other byproducts, can reduce the yield of the desired indazole.[4]

    • Solution: Ensure the correct stoichiometry of reagents. Using a slight excess of the nitrite source can sometimes drive the reaction to completion, but a large excess may promote side reactions. The choice of solvent is also crucial; a non-polar solvent like chloroform or toluene is often used.[5]

Q2: I'm struggling with the regioselectivity of the carboxylation at the C4 position (Step 5). I'm getting a mixture of products.

A2: Achieving regioselectivity in the functionalization of the indazole ring is a well-known challenge. The C4 position is not the most electronically favored for electrophilic substitution. A directed metalation approach is often necessary.

  • Cause 1: Incorrect Choice of Directing Group. The protecting group on N1 plays a crucial role in directing the lithiation. A bulky protecting group like tert-butoxycarbonyl (Boc) is generally effective.

    • Solution: Ensure the N1 position is protected with a suitable group before attempting lithiation. The Boc group is a good first choice due to its directing ability and ease of removal.

  • Cause 2: Competing Lithiation Sites. The indazole ring has multiple potentially acidic protons. The C7 proton is often the most acidic after N1.

    • Solution: This is a classic challenge in heterocyclic chemistry. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at very low temperatures (typically -78°C) is essential to favor the kinetically controlled deprotonation at the desired C4 position.[6] A patent for a related synthesis of 4-bromo-5-methyl-1H-indazole uses LDA at -78°C for formylation, supporting this approach.[6] Careful and slow addition of the base is critical.

  • Cause 3: Isomerization or Rearrangement. If the reaction temperature is allowed to rise prematurely, the lithiated intermediate may rearrange to a more thermodynamically stable isomer, leading to a mixture of products.

    • Solution: Maintain the temperature strictly at -78°C throughout the base addition and subsequent quenching with the electrophile (e.g., dry ice for COOH or methyl chloroformate for COOMe). Quench the reaction at low temperature before allowing it to warm to room temperature.

Q3: Purification of the halogenated intermediates and the final product is difficult. What methods do you recommend?

A3: Halogenated aromatic compounds often have similar polarities, making chromatographic separation challenging. Additionally, indazole isomers can be difficult to separate.[7]

  • Solution 1: Recrystallization. This is often the most effective method for purifying solid intermediates and the final product on a larger scale. A systematic solvent screening is recommended.

    • Procedure: Start with a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexanes). Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to promote the formation of pure crystals. A patent on purifying indazole isomers highlights the use of mixed solvent systems like acetone/water or methanol/water for effective separation.[8]

  • Solution 2: Column Chromatography. If recrystallization fails or for small-scale purification, column chromatography is the go-to method.

    • Optimization: Use a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate) to maximize the separation between your product and impurities. Monitoring with TLC using different solvent systems beforehand will help you choose the optimal mobile phase.

  • Solution 3: Acid-Base Extraction. The indazole N-H proton is weakly acidic. This property can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) to remove acidic impurities. Conversely, washing with a dilute acid (e.g., 1M HCl) can remove basic impurities. The product itself may partition depending on the pH and its pKa, so this must be done carefully.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a UV lamp (254 nm) for visualization, as indazole derivatives are typically UV-active. Staining with potassium permanganate can also be helpful. For more quantitative analysis and to confirm product identity, LC-MS is highly recommended.

Q: Are there any specific safety precautions for this synthesis? A: Yes. Hydrazine (used in some alternative indazole syntheses) is highly toxic and potentially explosive. Strong bases like LDA are pyrophoric and react violently with water. Halogenated solvents and reagents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q: Can I use an alternative to LDA for the carboxylation step? A: While LDA is the most common choice for directed ortho-metalation, other strong, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) could be explored. However, LDA is generally the most reliable for this type of transformation.

Q: My final product seems to be a mixture of N1 and N2 isomers after a subsequent reaction. How can I control this? A: While this guide focuses on the synthesis of the 1H-indazole core, subsequent reactions like N-alkylation can produce a mixture of N1 and N2 isomers. The outcome is highly dependent on the reaction conditions. Generally, using a base like NaH or K₂CO₃ in a polar aprotic solvent like DMF or THF tends to favor the thermodynamically more stable N1 isomer.[2] Mitsunobu conditions often favor the N2 isomer.[2]

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of related indazole compounds.[5][6] Researchers should perform their own optimization.

Step 1: Synthesis of N-(3-Bromo-4-chloro-2-methylphenyl)acetamide
  • Dissolve 3-bromo-4-chloro-2-methylaniline (1 equiv.) in chloroform or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetamide, which can often be used in the next step without further purification.

Step 2 & 3: Synthesis of 5-Bromo-6-chloro-1H-indazole
  • Dissolve the crude N-(3-bromo-4-chloro-2-methylphenyl)acetamide (1 equiv.) and potassium acetate (0.2 equiv.) in chloroform.

  • Heat the solution to reflux (around 65-70°C).

  • Slowly add isoamyl nitrite (2.0 equiv.) over 30 minutes.

  • Continue refluxing for 18-24 hours, monitoring by TLC for the formation of the N-acetyl indazole intermediate.[5]

  • Cool the reaction mixture and evaporate the solvent.

  • To the crude residue, add a mixture of concentrated hydrochloric acid and water. Heat the mixture to 50-60°C for 2-4 hours to facilitate deacetylation.

  • Cool the solution to room temperature and basify to pH 10-11 with 50% sodium hydroxide solution, keeping the temperature below 35°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.

Step 4, 5 & 6: Synthesis of this compound
  • Boc Protection: Dissolve 5-bromo-6-chloro-1H-indazole (1 equiv.) in anhydrous dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a catalytic amount of DMAP. Stir at room temperature until the starting material is consumed (TLC). Purify by column chromatography to get tert-butyl 5-bromo-6-chloro-1H-indazole-1-carboxylate.

  • Directed Carboxylation: Dissolve the N-Boc protected indazole (1 equiv.) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of LDA (1.2 equiv., freshly prepared or commercial) dropwise, maintaining the temperature at -78°C. Stir for 1-2 hours at this temperature.[6]

  • Quench the lithiated intermediate by slowly adding methyl chloroformate (1.5 equiv.).

  • Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.

  • Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude ester by column chromatography.

  • Boc Deprotection: Dissolve the purified Boc-protected ester in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane. Stir at room temperature for 1-4 hours until deprotection is complete (TLC).

  • Concentrate the solvent, and purify the final product, this compound, by recrystallization.

Data Summary Table
StepReactionKey ReagentsTemp.Typical YieldNotes
1AcetylationAcetic Anhydride0°C to RT>95%Often used crude in the next step.
2/3Cyclization & DeprotectionIsoamyl Nitrite, HClReflux, 50-60°C40-60%Temperature control is critical.
4Boc ProtectionBoc₂O, DMAPRT>90%Standard protection procedure.
5Directed CarboxylationLDA, Methyl Chloroformate-78°C30-50%Strictly anhydrous; low temp is crucial.
6Boc DeprotectionHCl or TFART>90%Standard deprotection.
Troubleshooting Flowchart: Low Yield

Troubleshooting_Low_Yield start Low Yield Observed in a Reaction Step check_reagents Are all reagents fresh and anhydrous? start->check_reagents reagents_no Replace old reagents. Use freshly distilled solvents. check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes check_temp Was the reaction temperature optimal? reagents_yes->check_temp temp_no Perform temperature screening (e.g., -78°C, 0°C, RT, Reflux) based on reaction type. check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_time Was the reaction run to completion? temp_yes->check_time time_no Monitor reaction closely by TLC/LC-MS. Increase reaction time if necessary. check_time->time_no No time_yes Yes check_time->time_yes Yes check_purification Was there significant loss during workup/purification? time_yes->check_purification purification_yes Optimize extraction pH. Use recrystallization instead of chromatography if possible. check_purification->purification_yes Yes end_node Consult further literature for alternative synthetic routes. check_purification->end_node No

Caption: A decision tree for troubleshooting low reaction yields.

References
  • Addressing incomplete conversion in indazole synthesis. BenchChem.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.
  • Zhao, W., et al. (2020). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors.
  • Various Authors. Indazole synthesis. Organic Chemistry Portal.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. (2022).
  • Simpson, J. C. E. (2009). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • Synthesis of 5-broMo-3-chloro-6-nitro-1H-indazole. ChemicalBook.
  • Buchwald, S. L. (2002). Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine.
  • Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem.
  • US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.
  • Shi, F., et al. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic Chemistry and Pharmaceutical Research.
  • Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649.
  • WO2006048745A1 - Methods for preparing indazole compounds.
  • Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • 4-Bromo-6-chloro-1H-indazole. BenchChem.
  • US06313110B1 - 5-bromo-1H-indazole synthesis routes. BenchChem.
  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit r/OrganicChemistry. (2021).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. BenchChem.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Guha, S., et al. (2023). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. Chemistry – A European Journal.

Sources

Technical Support Center: Purification of Crude Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource for the purification of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (CAS: 1037841-34-1). The methodologies and solutions presented herein are designed to address common challenges encountered during the isolation and purification of this key heterocyclic intermediate, ensuring high purity and yield for downstream applications.

Frequently Asked Questions (FAQs): Initial Purification Strategy

This section serves as a high-level guide to selecting the most appropriate purification strategy based on the state of your crude material.

Q1: How do I choose the right initial purification technique for my crude product?

A1: The selection of a purification technique is contingent on the purity of your crude material and the nature of the impurities.[1] A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.

  • Recrystallization: This should be your first choice if the crude product is a solid and appears to be of relatively high purity (typically >90%). It is effective at removing small amounts of impurities with different solubility profiles.[2]

  • Flash Column Chromatography: This is the workhorse technique for purifying complex mixtures where components have different polarities. It is necessary when recrystallization fails or when the crude material contains multiple, significant impurities.[1][3]

  • Preparative HPLC (Prep-HPLC): This technique is reserved for achieving the highest level of purity (>99.5%) or for separating very closely related impurities, such as regioisomers, that are intractable by other means.[4][5][6] It is often used as a final polishing step.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude Methyl 5-bromo-6-chloro- 1H-indazole-4-carboxylate assess_purity Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) start->assess_purity is_solid Is the crude material a solid? assess_purity->is_solid purity_check Is purity >90% with minor impurities? is_solid->purity_check Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (Oily) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->column_chrom No success Pure Product (Verify by analysis) recrystallize->success prep_hplc Consider Preparative HPLC column_chrom->prep_hplc Trace Impurities Remain column_chrom->success Purity Goal Met prep_hplc->success

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, yet often tricky, technique that relies on the differential solubility of the compound and impurities in a given solvent.[2]

Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A2: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem with heterocyclic compounds.

Possible Causes & Solutions:

  • Supersaturation or Rapid Cooling: The solution may be too concentrated, or it was cooled too quickly, preventing the molecules from orienting into a crystal lattice.

    • Solution: Add a small amount of hot solvent to dissolve the oil, ensuring the solution is no longer supersaturated. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).[1]

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: Attempt a pre-purification step, such as passing a solution of the crude material through a small plug of silica gel to remove highly polar impurities before recrystallization.[1]

  • Lack of Nucleation Sites: Crystallization needs a starting point.

    • Solution: Scratch the inside of the flask at the meniscus with a glass rod to create microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" of the pure compound to induce crystallization.[1][4]

Q3: My recovery is very low after recrystallization. How can I improve the yield?

A3: Low recovery is a frequent issue, often stemming from suboptimal solvent choice or procedural errors.

Possible Causes & Solutions:

  • Excessive Solvent Use: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[1][4] You can recover more product by carefully evaporating a portion of the solvent from the mother liquor and cooling again for a second crop of crystals, though this second crop may require another recrystallization.[1]

  • High Compound Solubility in Cold Solvent: The ideal solvent is one in which your compound has high solubility when hot and very low solubility when cold.

    • Solution: If your compound remains significantly soluble even in an ice bath, the solvent is not suitable. A mixed-solvent system may be required. For example, dissolve the compound in a "good" solvent (like ethyl acetate or acetone) and slowly add a "poor" solvent (like hexanes or heptane) at an elevated temperature until the solution becomes faintly cloudy.[7] Then, allow it to cool slowly. A mixture of ethyl acetate and heptane has been successfully used for a similar indazole derivative.[8]

Solvent SystemPolarityCommon Use Case for Heterocycles
Ethanol/WaterHighFor polar compounds that are soluble in ethanol but not water.
Ethyl Acetate/HexanesMediumA versatile system for compounds of intermediate polarity.[7]
Dichloromethane/HexanesLowFor less polar compounds.
Acetone/HexanesMediumGood alternative to Ethyl Acetate/Hexanes.[7]
Caption: Common solvent systems for recrystallization.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is essential for separating compounds based on their differential adsorption to a stationary phase.[9] For indazole derivatives, silica gel is the most common stationary phase.[3][8][10]

Q4: I'm getting poor separation between my product and an unknown impurity on the column. How can I optimize the separation?

A4: Poor separation, indicated by overlapping spots on TLC or co-eluting peaks from the column, is almost always a solvent system issue.[1]

Troubleshooting Workflow:

Column_Troubleshooting start Poor Separation Observed (Overlapping Peaks/Spots) analyze_tlc Analyze TLC Plate: What is the Rf of the product? start->analyze_tlc rf_high Rf > 0.5 (Moving too fast) analyze_tlc->rf_high rf_low Rf < 0.2 (Moving too slow) analyze_tlc->rf_low rf_ok Rf is optimal (0.2-0.4) but separation is poor analyze_tlc->rf_ok decrease_polarity Decrease Eluent Polarity (e.g., Increase Hexane %) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., Increase EtOAc %) rf_low->increase_polarity change_solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) for different selectivity rf_ok->change_solvent end Re-run Column with Optimized System decrease_polarity->end increase_polarity->end change_solvent->end

Caption: Troubleshooting workflow for poor column separation.

Expert Insights:

  • Systematic Screening: Before running a large column, screen several solvent systems using TLC. Test mixtures like Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone to find a system that provides a product Rf value between 0.2 and 0.4 and maximizes the separation (ΔRf) from impurities.

  • Shallow Gradient: If impurities are very close to your product, use a very shallow gradient elution on your automated flash system. A slow increase in the polar solvent (e.g., from 5% to 20% ethyl acetate in hexanes over 20 column volumes) can significantly improve resolution. A gradient of ethyl acetate in hexanes has been reported for purifying a related Boc-protected indazole.[8]

Q5: My compound is streaking on the TLC plate and eluting as a broad band from the column. What is causing this?

A5: Streaking is often caused by secondary interactions between the analyte and the stationary phase, especially with compounds containing acidic or basic functional groups like the N-H of an indazole.

Possible Causes & Solutions:

  • Acidity of Silica Gel: Silica gel is weakly acidic and can strongly interact with basic compounds. The indazole nitrogen can cause this issue.

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent system. This will saturate the acidic sites on the silica and lead to sharper peaks.

  • Sample Overload: Loading too much crude material onto the column will inevitably lead to band broadening and poor separation.

    • Solution: As a rule of thumb, the mass of crude material should be 1-5% of the mass of the silica gel in the column (e.g., 1-5 g of crude on a 100 g silica column).

Experimental Protocols

Protocol 1: General Procedure for Recrystallization Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition. A good solvent will not dissolve the compound at room temperature.[1]

  • Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.[4]

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • The best solvent is the one that dissolves the compound when hot but results in the formation of a large quantity of high-quality crystals upon cooling.[1]

Protocol 2: Standard Flash Column Chromatography

  • Prepare the Column: Select a column size appropriate for the amount of crude material. Dry-pack the column with silica gel.

  • Select Eluent: Based on TLC analysis, prepare the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). The goal is to have the product Rf be ~0.2-0.3 in the starting eluent.

  • Load the Sample: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally gives better separation. Add the resulting powder evenly to the top of the prepared column.

  • Run the Column: Carefully add the eluent to the column and apply positive pressure (flash). Begin collecting fractions immediately.

  • Elution: Start with the low-polarity eluent. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the compounds.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Aralyse. (n.d.). Preparative HPLC.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • BenchChem. (n.d.). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • CymitQuimica. (n.d.). This compound.
  • International Journal of Current Pharmaceutical Analysis. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography.
  • Supporting Information. (n.d.).
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

Sources

Technical Support Center: Troubleshooting Common Issues in Indazole Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the advancement of many therapeutic programs.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Low Yields and Incomplete Reactions

One of the most frequent challenges in indazole synthesis is achieving satisfactory yields and ensuring the reaction proceeds to completion. This section will address these core issues.

FAQ 1: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

Low yields and incomplete conversions are common hurdles that can often be traced back to several key reaction parameters. Below is a breakdown of potential causes and actionable solutions.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and byproduct formation.[3] While some classical methods like the Cadogan-type reactions often necessitate high temperatures, excessive heat can lead to the decomposition of starting materials or products.[3] Conversely, many modern catalytic methods, such as certain palladium-catalyzed reactions, are highly efficient at milder temperatures.[3] It is crucial to perform a systematic temperature screen to identify the optimal balance for your specific substrate and catalytic system.[3][4]

  • Incorrect Choice of Solvent: The polarity and boiling point of the solvent are critical as they influence reactant solubility and reaction kinetics.[3][5] If your starting materials are not fully dissolved, the reaction will likely be incomplete. Consider screening a range of solvents with varying polarities. For instance, aprotic solvents like DMSO and DMF have been shown to provide higher yields in certain indazole syntheses.[6]

  • Inadequate Reaction Time: Some reactions may require longer periods to reach completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Issues with Starting Materials or Reagents: The purity of your starting materials and reagents is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of side products. Always ensure the quality of your reagents before commencing a reaction.

Experimental Protocol: Optimizing Reaction Conditions for a Generic Indazole Synthesis

  • Setup: In parallel reaction vials, set up the same reaction with your starting material, reagent, and catalyst.

  • Solvent Screening: To each vial, add a different solvent (e.g., DMF, DMSO, THF, Dioxane, Toluene).

  • Temperature Screening: Place the vials in a heating block with a temperature gradient (e.g., 60°C, 80°C, 100°C, 120°C).

  • Time Course Analysis: At set time intervals (e.g., 2h, 4h, 8h, 24h), take an aliquot from each reaction vial.

  • Analysis: Analyze the aliquots by LC-MS or TLC to determine the conversion to the desired indazole product.

  • Optimization: Based on the results, select the optimal solvent and temperature for a larger-scale reaction.

Section 2: Navigating Side Reactions and Regioselectivity

The formation of unwanted byproducts and a lack of control over regioselectivity are significant challenges that can complicate purification and reduce the yield of the desired indazole isomer.

FAQ 2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?

Side reactions are highly dependent on the specific synthetic route employed. However, some common side products include hydrazone and dimer formation, especially at elevated temperatures.[6]

Strategies to Minimize Side Reactions:

  • Modify Reaction Temperature: As mentioned previously, temperature can influence the rate of side reactions. Lowering the temperature may favor the desired reaction pathway.

  • Adjust Stoichiometry: Carefully controlling the stoichiometry of your reactants can minimize the formation of byproducts arising from excess reagents.

  • Change the Catalyst: In catalyzed reactions, the choice of catalyst and ligand can significantly impact selectivity and reduce side product formation.

FAQ 3: My reaction is producing a mixture of N1 and N2-alkylated indazoles. How can I control the regioselectivity?

The regioselective N-alkylation of the indazole ring is a well-documented challenge, with the outcome often being a mixture of the N1 (kinetic) and N2 (thermodynamic) products.[7][8][9] Several factors can influence this selectivity.

Factors Influencing Regioselectivity:

FactorCondition Favoring N1-AlkylationCondition Favoring N2-Alkylation
Base/Solvent System Sodium hydride (NaH) in THF.[7][8]Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate).[7]
Substituents on Indazole Ring Bulky substituents at the C3 position.[7]Electron-withdrawing groups at the C7 position (e.g., NO2, CO2Me).[7]
Reaction Temperature Higher temperatures may allow for equilibration to the thermodynamic N1 product.[7]Lower temperatures can sometimes favor the kinetic N2 product.[7]

Troubleshooting Workflow for Regioselectivity Issues

G start Mixture of N1/N2 Isomers Observed check_base Analyze Base and Solvent System start->check_base na_thf Using NaH in THF? check_base->na_thf mitsunobu Consider Mitsunobu Conditions for N2 na_thf->mitsunobu No other_base Screen Alternative Bases (e.g., K2CO3, Cs2CO3) na_thf->other_base Yes check_substituents Evaluate Substituent Effects mitsunobu->check_substituents other_base->check_substituents c3_bulky Bulky group at C3? check_substituents->c3_bulky favors_n1 Favors N1-alkylation c3_bulky->favors_n1 Yes c7_ewg EWG at C7? c3_bulky->c7_ewg No check_temp Investigate Temperature Effects favors_n1->check_temp favors_n2 Favors N2-alkylation c7_ewg->favors_n2 Yes c7_ewg->check_temp No favors_n2->check_temp high_temp Running at high temp? check_temp->high_temp lower_temp Try lower temperatures for kinetic N2 product high_temp->lower_temp Yes equilibrate Higher temp may equilibrate to thermodynamic N1 product high_temp->equilibrate No end Optimized Regioselectivity lower_temp->end equilibrate->end

Caption: Troubleshooting workflow for regioselectivity in indazole N-alkylation.

Section 3: Purification and Characterization Challenges

Even with a successful reaction, isolating the pure indazole derivative can be a significant hurdle. This section provides guidance on common purification issues.

FAQ 4: I am having difficulty purifying my indazole derivative. What are some common purification challenges and how can I overcome them?

Purification can be complicated by the presence of unreacted starting materials, side products, and isomers that have similar polarities.

Common Purification Issues and Solutions:

  • Co-elution in Column Chromatography: If your desired product co-elutes with impurities, optimizing the mobile phase is critical.[10] Consider switching to a gradient elution if you are using an isocratic system.[10] Alternatively, changing the stationary phase (e.g., from silica gel to alumina) might improve separation.[10]

  • "Oiling Out" During Recrystallization: This occurs when the compound separates from the solution as a liquid instead of a solid.[10] This can often be resolved by using a more dilute solution, cooling the solution more slowly, or by adding a seed crystal.

  • Low Recovery from Purification: Low recovery can be due to several factors, including irreversible adsorption of your compound to the stationary phase or degradation on the column.[10] If you suspect irreversible binding to silica gel, you can try deactivating the silica with a base like triethylamine before running the column.[10] To minimize degradation, perform flash chromatography to reduce the compound's exposure time to the stationary phase.[10]

Section 4: Method-Specific Troubleshooting

Different synthetic methods for indazole formation have their own unique challenges.

FAQ 5: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but the yield is very low. What could be the problem?

The Davis-Beirut reaction is a powerful method for constructing 2H-indazoles, but it is sensitive to reaction conditions.[7][11]

Troubleshooting the Davis-Beirut Reaction:

  • Water Content: The presence of water can be critical. In some cases, adding a small amount of water to the reaction mixture can dramatically increase the yield.[7] However, excessive water can lead to a sharp decrease in yield due to competing side reactions.[7][11]

  • Base Concentration: The concentration of the base (e.g., KOH) is a critical parameter that needs to be optimized for your specific substrate.[7]

Reaction Mechanism Overview: Davis-Beirut Reaction

G start o-Nitrobenzylamine Derivative + Base intermediate1 In situ formation of a nitroso imine or nitroso benzaldehyde intermediate start->intermediate1 cyclization N-N bond-forming heterocyclization intermediate1->cyclization product 2H-Indazole Product cyclization->product

Caption: Simplified mechanism of the Davis-Beirut reaction.

References

  • BenchChem. (n.d.). Addressing incomplete conversion in indazole synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis.
  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Gaikwad, D. D., et al. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • NIH. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole.
  • Counceller, C. M., et al. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters.
  • ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters.
  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles.
  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Khoury, L., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.

Sources

Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Polysubstituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of polysubstituted indazoles. Indazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis, particularly with precise regiochemical control, presents a significant set of challenges that can impede research and development timelines.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) rooted in mechanistic principles and field-proven experience. Here, we dissect common experimental hurdles and offer logical, evidence-based solutions to empower you to overcome them.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions for Common Problems

This section provides rapid answers to some of the most common questions encountered during the synthesis of polysubstituted indazoles.

1. Q: My N-alkylation of a substituted 1H-indazole is giving me a mixture of N1 and N2 isomers. How can I favor the N1 product?

A: Achieving N1 selectivity is a common challenge due to the thermodynamic stability of the 1H-indazole tautomer. To favor the N1 product, consider the following:

  • Base and Solvent System: A combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for directing alkylation to the N1 position, especially for indazoles with C3 substituents. This is attributed to the potential for the sodium cation to chelate with the N2 nitrogen and an oxygen-containing substituent at C3, sterically hindering N2 alkylation.

  • Thermodynamic Control: In some cases, N1-substituted indazoles can be obtained through thermodynamic equilibration. Running the reaction for a longer duration or at a slightly elevated temperature might favor the formation of the more stable N1 isomer.

  • Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can disfavor attack at the more sterically hindered N2 position.

2. Q: I am attempting a transition-metal-catalyzed C-H functionalization of my indazole, but I'm observing poor regioselectivity between different C-H bonds on the benzene ring. What can I do?

A: Regiocontrol in C-H functionalization is dictated by the directing group and the catalytic system. To improve selectivity:

  • Directing Group Strategy: The choice of the directing group on the indazole nitrogen is critical. A well-chosen directing group will position the metal catalyst to activate a specific C-H bond. For 2-aryl-2H-indazoles, the aryl group itself can direct ortho-C-H functionalization.

  • Ligand Tuning: The ligand on the transition metal catalyst can have a profound impact on regioselectivity by influencing the steric and electronic environment of the catalytic center. Experiment with different phosphine or nitrogen-based ligands to find the optimal one for your substrate.

  • Oxidant and Additives: The choice of oxidant and other additives can also influence the reaction pathway and, consequently, the regioselectivity. For instance, in some rhodium-catalyzed reactions, copper acetate plays a crucial role.

3. Q: My Davis-Beirut reaction to form a 2H-indazole is giving low yields. What are the likely causes?

A: The Davis-Beirut reaction, while robust, relies on the stability of key intermediates. Low yields can often be attributed to:

  • Decomposition of o-nitrosobenzaldehyde: This key intermediate is sensitive to heat and light. Ensure your reaction is shielded from light and consider running it at the lowest effective temperature.

  • Competitive Reaction Pathways: The presence of water can sometimes lead to the cleavage of the imine bond in the nitroso imine intermediate, competing with the desired N-N bond formation. While some water can be beneficial, excess water should be avoided.

  • Substrate Reactivity: The nature of the amine used can influence the rate of N-N bond formation. N-aryl imines, for example, can be slower to cyclize.

Part 2: Troubleshooting Guides - In-Depth Problem Solving

This section provides detailed troubleshooting guides for specific, challenging scenarios in polysubstituted indazole synthesis.

Guide 1: Poor N1/N2 Regioselectivity in Indazole Alkylation

The alkylation of indazoles often yields a mixture of N1 and N2 isomers, which can be difficult to separate and reduces the overall yield of the desired product.

Problem: A 1:1 mixture of N1 and N2 alkylated indazoles is consistently obtained, regardless of minor changes to reaction time or temperature.

Causality Analysis: The distribution of N1 and N2 products is governed by a delicate interplay of steric effects, electronic effects, and the nature of the counterion from the base. The indazolide anion is an ambident nucleophile, and the site of alkylation can be influenced by the solvent's ability to solvate the cation and the cation's ability to coordinate with the heteroatoms of the indazole.

Troubleshooting Workflow:

start Problem: Poor N1/N2 Selectivity base Modify Base and Solvent System start->base electrophile Alter the Electrophile start->electrophile directing_group Introduce a Directing Group start->directing_group nahthe Try NaH in THF base->nahthe Favors N1 khdmf Try K2CO3 in DMF base->khdmf Often favors N2 sterics Increase Steric Bulk of Alkylating Agent electrophile->sterics leaving_group Change the Leaving Group (e.g., from Br to OTs) electrophile->leaving_group c3_ester Utilize a C3-Ester or Amide directing_group->c3_ester

Caption: Decision workflow for troubleshooting poor N1/N2 regioselectivity.

Step-by-Step Solutions:

  • Optimize the Base and Solvent Combination:

    • For N1-Selectivity: As a first step, switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) . The smaller Na+ cation is believed to coordinate with the N2 nitrogen, sterically blocking the approach of the electrophile and directing it to N1.

    • For N2-Selectivity: If the N2 isomer is desired, consider a more traditional approach with a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) . In some cases, employing bulky bases like sodium bis(trimethylsilyl)amide (NaHMDS) in THF or DMSO has also shown solvent-dependent regioselectivity.

  • Modify the Alkylating Agent:

    • Steric Hindrance: If a mixture is still obtained, consider using a more sterically hindered alkylating agent. The increased bulk will further disfavor reaction at the more sterically congested N2 position.

    • Leaving Group: The nature of the leaving group can also play a role. Experiment with tosylates (OTs) or mesylates (OMs) instead of halides, as they can alter the transition state of the reaction.

  • Employ a Directing Group Strategy:

    • For substrates where it is feasible, the introduction of a directing group at the C3 or C7 position can dramatically influence the regioselectivity. For instance, C7-substituted indazoles with electron-withdrawing groups like nitro or carboxylates have been shown to confer excellent N2 regioselectivity.

Data Presentation: Effect of Base and Solvent on N1/N2 Selectivity

Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioReference
3-Methyl-1H-indazoleK2CO3DMFEthyl bromide~1:1
3-Methyl-1H-indazoleNaHTHFEthyl bromide>95:5
7-Nitro-1H-indazoleNaHTHFMethyl iodide<5:95
Guide 2: Low Yield and/or Side Product Formation in Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization is a powerful tool for the late-stage modification of indazoles. However, these reactions can be sensitive to reaction conditions and substrate electronics, leading to low yields or the formation of undesired side products.

Problem: A rhodium(III)-catalyzed C-H arylation of a 2-aryl-2H-indazole results in low conversion of the starting material and the formation of a significant amount of homocoupled biaryl from the coupling partner.

Causality Analysis: Low conversion can stem from catalyst deactivation or insufficient reactivity of the C-H bond. Homocoupling of the coupling partner is a common side reaction that competes with the desired cross-coupling. This is often exacerbated by suboptimal reaction conditions or an imbalance in the rates of the catalytic cycle steps.

Troubleshooting Workflow:

start Problem: Low Yield/Side Products in C-H Functionalization catalyst_system Optimize Catalyst System start->catalyst_system reaction_conditions Adjust Reaction Conditions start->reaction_conditions substrate Modify Substrate start->substrate ligand Screen Different Ligands catalyst_system->ligand oxidant Vary the Oxidant catalyst_system->oxidant additives Introduce Additives catalyst_system->additives temperature Optimize Temperature reaction_conditions->temperature concentration Adjust Concentration reaction_conditions->concentration solvent Screen Solvents reaction_conditions->solvent directing_group_modification Alter Directing Group Electronics substrate->directing_group_modification

Caption: Troubleshooting flowchart for C-H functionalization reactions.

Step-by-Step Solutions:

  • Re-evaluate the Catalyst System:

    • Ligand Screening: The ligand is crucial for stabilizing the active catalyst and modulating its reactivity. If using a standard catalyst like [Cp*RhCl2]2, screen a panel of ligands. For example, moving from a standard phosphine ligand to a more electron-rich or sterically bulky one can sometimes suppress side reactions.

    • Oxidant Choice: The oxidant is critical for regenerating the active catalyst. Common oxidants include Cu(OAc)2 and AgOAc. The choice of oxidant can significantly impact the reaction outcome. If homocoupling is a major issue, consider using a milder oxidant or changing the stoichiometry.

    • Additives: Some C-H activation reactions benefit from the addition of acids or bases. For instance, acetic acid is often used as an additive in rhodium-catalyzed reactions.

  • Systematically Vary Reaction Conditions:

    • Temperature: C-H activation often requires elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.

    • Concentration: Running the reaction at a higher or lower concentration can affect the relative rates of the desired cross-coupling versus the undesired homocoupling.

    • Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of intermediates. Screen a range of solvents with different polarities (e.g., dioxane, THF, DCE).

  • Consider Substrate Modifications:

    • If possible, modify the electronics of the directing group. A more electron-donating directing group can sometimes facilitate C-H activation.

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Acylation of 2-Aryl-2H-Indazoles

This protocol is a representative example and may require optimization for specific substrates.

  • To an oven-dried reaction vial, add the 2-aryl-2H-indazole (1.0 equiv.), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • The vial is sealed with a septum and purged with argon.

  • Anhydrous 1,2-dichloroethane (DCE) is added, followed by the aldehyde coupling partner (1.5 equiv.).

  • The reaction mixture is stirred at 100 °C for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with dichloromethane, and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Part 3: Advanced Synthetic Strategies and Mechanistic Insights

The Davis-Beirut Reaction: A Powerful Tool for 2H-Indazole Synthesis

The Davis-Beirut reaction is a robust and often overlooked method for the synthesis of 2H-indazoles from readily available starting materials. It proceeds via an N-N bond-forming heterocyclization under either acidic or basic conditions.

Mechanistic Overview (Base-Catalyzed):

start o-Nitrobenzylamine intermediate1 Nitroso Imine Intermediate start->intermediate1 Base cyclization N-N Bond Forming Heterocyclization intermediate1->cyclization product 2H-Indazole cyclization->product

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.

A key feature of this reaction is the in situ generation of a highly reactive nitroso imine intermediate, which then undergoes cyclization. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Protocol: Synthesis of a 2-Aryl-2H-Indazole via the Davis-Beirut Reaction

  • In a round-bottom flask, dissolve the appropriate o-nitrobenzaldehyde (1.0 equiv.) and primary amine (1.1 equiv.) in ethanol.

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • To the reaction mixture, add a 5% solution of KOH in ethanol.

  • Heat the reaction at 60 °C for 6 hours, monitoring by TLC.

  • After cooling, neutralize the reaction with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). National Institutes of Health.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (2025, November). Benchchem.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020, August 20). National Institutes of Health.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). National Institutes of Health.
  • Davis–Beirut reaction. (n.d.). In Wikipedia.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (n.d.). National Institutes of Health.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). National Institutes of Health.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019, July 22). Accounts of Chemical Research.
  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2025, August 10). ResearchGate.
  • Transition-Metal-Catalyzed Syntheses of Indazoles. (n.d.). IDR@NITK.
  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. (2022, July 22). PubMed.
  • Regiocontrol in transition-metal-catalyzed C–H functionalization. (n.d.). ResearchGate.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025, August 6). ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health.
  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • C-H functionalization of 2H-indazole. (n.d.). ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025, December 22). ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

Indazole Synthesis Technical Support Center: Strategies to Minimize By-Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis, with a specific focus on minimizing the formation of unwanted by-products. Indazoles are a critical scaffold in medicinal chemistry, and achieving high purity and yield is paramount for successful drug discovery programs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in indazole synthesis, and why do they form?

The most prevalent by-products in indazole synthesis are typically regioisomers, specifically N1- and N2-substituted indazoles.[2][3] The formation of these isomers is rooted in the annular tautomerism of the indazole ring. The proton on the nitrogen can exist on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers.[1][3][4] The 1H-tautomer is generally more thermodynamically stable.[3][5][6] When the indazole is deprotonated to form the indazolide anion, the negative charge is delocalized across both N1 and N2, rendering both sites nucleophilic.[3] Consequently, reactions like alkylation can occur at either nitrogen, leading to a mixture of products that can be challenging to separate.[3][7]

Other by-products can arise from incomplete cyclization, side reactions of starting materials or reagents (e.g., over-oxidation), or degradation of the desired product under harsh reaction conditions.[8][9]

Q2: How does the choice of synthetic route impact by-product formation?

The synthetic strategy employed has a profound impact on the types and quantities of by-products. Classical methods, such as those involving nitrosation of o-toluidine derivatives, can sometimes lead to impurities if the reaction conditions are not strictly controlled.[10] Modern methods, including transition-metal-catalyzed C-H activation and cross-coupling reactions, often offer higher regioselectivity and milder reaction conditions, thereby reducing by-product formation.[4][5][11] For instance, copper- or palladium-catalyzed intramolecular C-N bond formation can provide a more direct and cleaner route to specific indazole isomers.[1][5]

Q3: Can reaction conditions be tuned to favor a specific regioisomer?

Absolutely. The N1/N2 ratio is highly sensitive to several experimental parameters:

  • Base: The choice of base is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for many substituted indazoles.[6][12][13]

  • Solvent: Solvent polarity and coordinating ability can influence which nitrogen is more accessible for reaction.[3][6]

  • Alkylating/Acylating Agent: The nature of the electrophile can affect the regioselectivity.[6][14]

  • Temperature and Reaction Time: These parameters can shift the balance between kinetic and thermodynamic control. Longer reaction times or higher temperatures may favor the formation of the more thermodynamically stable N1-isomer.[3][15][16]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole core can direct the reaction to a specific nitrogen.[3][6][12][13]

Q4: Are there any "metal-free" methods to improve the sustainability of indazole synthesis?

Yes, several metal-free approaches have been developed to enhance the greenness of indazole synthesis.[4] These methods often utilize reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) for oxidative C-N bond formation from arylhydrazones.[4] Another strategy involves the cyclization of o-aminobenzoximes, which can be activated with agents like methanesulfonyl chloride.[4] These methods avoid the use of potentially toxic and expensive heavy metals.

Section 2: Troubleshooting Guides for Common Indazole Synthesis Issues

This section provides detailed troubleshooting for specific problems you might encounter during indazole synthesis.

Guide 1: Poor Regioselectivity in N-Alkylation of Indazoles

Issue: Your reaction is producing an inseparable mixture of N1 and N2-alkylated indazoles, leading to low yield of the desired product.[12][14]

Causality: The indazolide anion formed upon deprotonation has nucleophilic character at both N1 and N2. The final product ratio is a delicate balance of steric hindrance, electronics, and reaction conditions influencing the kinetic versus thermodynamic pathways.[6][15][16]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor N1/N2 Regioselectivity start Problem: Poor N1/N2 Selectivity step1 Analyze Reaction Conditions: Base, Solvent, Temperature start->step1 step2 Modify Base and Solvent System step1->step2 Key variables step3 Evaluate Alkylating Agent step2->step3 If selectivity is still poor step4 Consider Thermodynamic vs. Kinetic Control step3->step4 If isomers persist step5 Purification Strategy step4->step5 If separation is necessary end Resolution: Improved Regioselectivity step5->end

Caption: A logical workflow for troubleshooting poor regioselectivity in indazole N-alkylation.

Detailed Troubleshooting Steps & Explanations:

Parameter Observation/Problem Suggested Action & Rationale
Base Using a strong, non-coordinating base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF) often gives mixtures.Switch to NaH in THF. Sodium hydride can form a tight ion pair with the indazolide anion, potentially directing alkylation to the N1 position through a chelation-controlled mechanism, especially with certain substituents.[6][12][13]
Solvent A polar aprotic solvent like DMF or DMSO may favor the formation of solvent-separated ion pairs, leading to less predictable regioselectivity.Use a less polar, coordinating solvent like THF. This can promote the formation of tight ion pairs, enhancing selectivity.[6]
Temperature Running the reaction at room temperature or slightly elevated temperatures might be favoring the kinetic product (often the N2-isomer).Lower the reaction temperature to favor kinetic control if the desired product is the N2-isomer. Conversely, increase the temperature and reaction time to favor the thermodynamically more stable N1-isomer through equilibration.[3][15][16]
Alkylating Agent Bulky alkylating agents may show some steric preference.If possible, change the leaving group (e.g., from bromide to tosylate) as this can sometimes influence the reaction outcome.[8]
Purification Isomers are co-eluting during column chromatography.Consider recrystallization. Sometimes, a mixture of isomers can be separated by recrystallization from a suitable solvent system, as the isomers may have different solubilities.[7][17]
Guide 2: Low Yield in Cyclization Reactions (e.g., Jacobson or Davis-Beirut Reactions)

Issue: The desired indazole is obtained in low yield, with significant amounts of starting material remaining or the formation of unidentifiable decomposition products.

Causality: Inefficient cyclization can be due to suboptimal reaction temperature, incorrect stoichiometry of reagents, or degradation of starting materials or products under the reaction conditions. For instance, the Jacobson synthesis relies on the thermal decomposition of an N-nitroso intermediate, which requires careful temperature control.[10]

Troubleshooting Workflow:

G cluster_1 Troubleshooting Low Cyclization Yield start Problem: Low Yield step1 Verify Starting Material Purity start->step1 step2 Optimize Reaction Temperature step1->step2 Purity confirmed step3 Check Reagent Stoichiometry & Addition step2->step3 Temperature optimized step4 Investigate Atmosphere Control step3->step4 Stoichiometry correct step5 Analyze Work-up Procedure step4->step5 If reaction is air-sensitive end Resolution: Improved Yield step5->end

Caption: A systematic approach to diagnosing and resolving low yields in indazole cyclization reactions.

Detailed Troubleshooting Steps & Explanations:

Parameter Observation/Problem Suggested Action & Rationale
Temperature Incomplete reaction or formation of dark, tarry by-products.Perform a temperature screen. For thermally driven reactions, too low a temperature will result in incomplete conversion, while too high a temperature can cause decomposition.[9] A systematic evaluation of the reaction temperature is crucial. For the Jacobson reaction, strict adherence to the recommended temperature profile is necessary to avoid overheating.[10]
Reagents Low conversion despite extended reaction times.Check the quality and stoichiometry of reagents. For reactions involving diazotization, ensure the freshness of the sodium nitrite solution. In metal-catalyzed reactions, the catalyst quality and loading are critical.
Atmosphere Inconsistent results between batches.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Some indazole syntheses, particularly those involving organometallic intermediates or catalysts, can be sensitive to oxygen or moisture.[4]
Work-up Product loss during extraction or purification.Re-evaluate the work-up procedure. The indazole product may have some solubility in the aqueous phase, especially if it is functionalized with polar groups.[18] Acid-base extractions should be performed carefully, ensuring the correct pH for protonation/deprotonation.[10]

Section 3: Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Substituted Indazoles

This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[6][12][13]

Objective: To selectively synthesize the N1-alkylated indazole while minimizing the formation of the N2-isomer.

Materials:

  • 3-Substituted-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., 1-bromopentane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.

Expected Outcome: This procedure, particularly the use of NaH in THF, is expected to yield the N1-alkylated product with high regioselectivity for a variety of 3-substituted indazoles.[6][12][13]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). PubMed. [Link]
  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. (2021).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (n.d.). ACS Omega. [Link]
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2023).
  • Indazole. (n.d.). Organic Syntheses. [Link]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. [Link]
  • Indazole synthesis discussion.. Mechanism of this reaction?. (2021). Reddit. [Link]
  • Method for separating and purifying substituted indazole isomers. (n.d.).
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Effect of temperature on the synthesis of indazoles a. (n.d.).
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online. [Link]
  • Preparation and purification of 4-(indazol-3-yl)phenols. (n.d.).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Methods of making indazoles. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2022).
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2018).
  • Synthesis of 1H-Indazoles via Silver(I)
  • The improvement of two kinds of synthetic methods of indazoles. (2013).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

Sources

Technical Support Center: Resolving Solubility Issues of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (CAS No. 1037841-34-1). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this valuable synthetic building block. As a halogenated heterocyclic compound, its crystalline nature can lead to limited solubility in common organic solvents, posing a hurdle in reaction setups, purification, and screening assays.

This guide provides a structured approach to systematically diagnose and resolve these issues, moving from simple physical modifications to more complex solvent system designs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the fundamental properties of this compound?

Understanding the basic physicochemical properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₉H₆BrClN₂O₂
Molecular Weight ~289.51 g/mol
Appearance Typically a solid
Purity Commonly supplied at ≥95-97%
Storage Store in a cool, dry, well-ventilated place, away from incompatible materials like strong oxidizing agents.
Q2: What are the best starting solvents for solubility testing?

Based on the structure—a rigid, halogenated aromatic system with a hydrogen-bond-donating N-H group and a polar ester—solubility is expected to be poor in non-polar solvents and better in polar aprotic solvents.

  • Poor Solubility Expected: Hexanes, Toluene, Diethyl Ether.

  • Moderate to Good Solubility Expected: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

  • Recommended Starting Points: Begin with small-scale tests in DMF and DMSO as they are powerful solvents for many multifunctional compounds.

Q3: My compound dissolved initially but then crashed out of solution during my reaction. What happened?

This is a common issue known as precipitation and can be caused by several factors:

  • Change in Temperature: If your reaction was heated to dissolve the compound, it might precipitate out if the temperature drops. The solubility of most solids increases with temperature, so a decrease can lead to supersaturation and subsequent precipitation.

  • Change in Solvent Composition: In reactions where a reagent is added in a different solvent or a byproduct is generated that alters the polarity of the mixture, the overall solvating power of the medium can decrease, causing your compound to fall out of solution.

  • Consumption of a Solubilizing Reagent: If your compound was soluble due to an interaction with a starting material (e.g., forming a transient, more soluble complex), its precipitation may indicate that the starting material has been consumed.

  • Common Ion Effect: The formation of an ionic byproduct that shares an ion with a potential salt form of your compound can sometimes reduce solubility.

Q4: Is it safe to heat the mixture to dissolve the compound?

Yes, heating is a standard and effective technique for increasing the solubility of solid organic compounds. However, it must be done with caution:

  • Thermodynamic Principle: For most solids, dissolution is an endothermic process, meaning it absorbs heat. According to Le Châtelier's Principle, adding heat to the system will shift the equilibrium toward dissolution, increasing solubility.

  • Practical Considerations:

    • Compound Stability: First, verify the thermal stability of your compound. Indazoles are generally stable, but prolonged heating at high temperatures could cause degradation.

    • Solvent's Boiling Point: Never heat a solvent in a sealed container. Always perform heating in a well-ventilated fume hood with an appropriate reflux condenser to prevent solvent loss and vapor inhalation.

    • Controlled Heating: Use a controlled heating source like a heating mantle or an oil bath with a temperature probe to avoid overheating.

Section 2: In-Depth Troubleshooting Guide

When simple solvent choices fail, a systematic approach is necessary. This guide provides a logical workflow for tackling persistent solubility issues.

Troubleshooting Decision Workflow

The following diagram outlines the decision-making process for resolving solubility challenges.

G start Start: Compound Insoluble in Chosen Solvent solvent_screen Step 1: Perform Microscale Solvent Screen (See Protocol 1) start->solvent_screen polar_aprotic Test Polar Aprotic Solvents (DMF, DMSO, NMP) solvent_screen->polar_aprotic success1 Success: Compound Soluble polar_aprotic->success1 Soluble fail1 Fail: Still Insoluble or Poorly Soluble polar_aprotic->fail1 Insoluble cosolvent Step 2: Design a Co-Solvent System fail1->cosolvent cosolvent_protocol Test Primary Solvent with Co-solvent (e.g., Toluene/DMF, THF/NMP) cosolvent->cosolvent_protocol success2 Success: Compound Soluble cosolvent_protocol->success2 Soluble fail2 Fail: Still Insoluble cosolvent_protocol->fail2 Insoluble temperature Step 3: Apply Controlled Heat fail2->temperature heating_protocol Gradually heat mixture towards solvent boiling point temperature->heating_protocol success3 Success: Compound Soluble heating_protocol->success3 Soluble fail3 Fail: Insoluble even when hot or oils out heating_protocol->fail3 Insoluble chem_mod Step 4 (Advanced): Consider Chemical Modification fail3->chem_mod deprotonation Use a non-nucleophilic base (e.g., NaH, K2CO3) to form a potentially more soluble salt chem_mod->deprotonation success4 Success: Compound Soluble deprotonation->success4

Caption: A decision tree for systematically troubleshooting solubility issues.

Step 1: Re-evaluate Your Primary Solvent Choice

The choice of solvent is the most critical factor. If your initial choice is not effective, a broader screen is warranted. A solvent's ability to dissolve a solute is governed by the "like dissolves like" principle, which is a simplified expression of intermolecular force compatibility.

Table of Common Organic Solvents for Consideration:

SolventPolarity IndexBoiling Point (°C)Key Characteristics
Toluene 2.4111Non-polar aromatic. Good for reactions but poor for dissolving polar heterocycles.
Dichloromethane (DCM) 3.140Moderately polar. Can be effective but low boiling point limits its temperature range.
Tetrahydrofuran (THF) 4.066Polar ether. Good general-purpose solvent.
Ethyl Acetate (EtOAc) 4.477Moderately polar ester. Common for chromatography and extractions.
Acetonitrile (ACN) 5.882Polar aprotic. Often used in analytical and reaction chemistry.
Dimethylformamide (DMF) 6.4153Highly polar aprotic. Excellent solvent for many poorly soluble compounds. Use in a fume hood.
N-Methyl-2-pyrrolidone (NMP) 6.7202Highly polar aprotic with a high boiling point. Similar to DMF. Use in a fume hood.
Dimethyl Sulfoxide (DMSO) 7.2189Highly polar aprotic. One of the strongest common organic solvents. Use in a fume hood.
Step 2: Employ a Co-Solvent System

If a single solvent is inadequate, a mixture of two or more miscible solvents (a co-solvent system) can dramatically enhance solubility.

  • Mechanism of Action: Co-solvents work by reducing the interfacial tension between the primary solvent and the solute. For example, adding a small amount of a highly polar solvent like DMF to a less polar medium like Toluene can break up the solvent's self-association and create a microenvironment more favorable for solvating the polar indazole.

  • Common Combinations to Try:

    • Toluene / DMF (e.g., 10:1 or 5:1 ratio)

    • THF / NMP (e.g., 10:1 ratio)

    • DCM / DMSO (use sparingly due to vastly different boiling points)

  • Benefit: This technique is powerful because it allows you to fine-tune the properties of the solvent medium to match the specific needs of your solute, often achieving solubility that is not possible with any single solvent.

Step 3: Leverage Temperature

As discussed in the FAQ, increasing the temperature is a highly effective method. The solubility of many organic solids can double with a temperature increase of as little as 20 °C. If the compound is still insoluble at room temperature in a promising co-solvent system, controlled heating should be your next step.

Step 4 (Advanced): Consider Chemical Modification

If physical methods are insufficient, chemical modification can be an option, but this must be approached with extreme care as it alters the molecule itself.

  • Deprotonation: The N-H proton on the indazole ring is weakly acidic. In the presence of a non-nucleophilic base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)), it can be deprotonated to form an indazolide anion. This resulting salt may exhibit significantly higher solubility in polar solvents.

  • Critical Warning: This approach is only suitable if the resulting anion is compatible with your downstream reaction chemistry. Deprotonation will fundamentally change the compound's nucleophilicity and reactivity profile. This should be considered a last resort for solubilization in a reaction context.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent and Co-solvent Screening on a Microscale

This protocol provides a material-sparing method to efficiently identify a suitable solvent system.

Caption: Workflow for microscale solvent and co-solvent screening.

Methodology:

  • Preparation: Label 4-5 small glass vials (e.g., 1-dram vials). Accurately weigh approximately 1-2 mg of this compound into each vial.

  • Primary Solvent Addition: To each vial, add 100 µL of a different primary solvent from the table above (e.g., Vial 1: THF, Vial 2: DCM, Vial 3: Toluene, Vial 4: Acetonitrile).

  • Initial Assessment: Cap the vials and vortex or shake vigorously for 1-2 minutes. Visually inspect for dissolution against a dark background. If a clear solution is obtained, you have found a suitable solvent.

  • Co-solvent Titration: For vials where the compound is not fully dissolved, select the one that shows the most promise (e.g., some material has visibly dissolved). Using a microliter pipette, add a highly polar co-solvent (e.g., DMF or DMSO) in 10 µL increments. After each addition, vortex for 30 seconds and check for dissolution.

  • Record Successful Systems: If the compound dissolves, record the final solvent system and the approximate ratio (e.g., "Soluble in 100 µL THF + 30 µL DMF").

  • Temperature Application: If the compound remains insoluble after adding ~50 µL of co-solvent, place the vial in a sand bath or on a heating block set to a moderate temperature (e.g., 50 °C). Agitate periodically.

  • Final Analysis: Note any system that successfully dissolves the compound with heat. This data provides a validated starting point for scaling up your experiment.

Section 4: Safety & Handling

Proper handling is crucial for ensuring personnel safety and maintaining the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound and associated solvents.

  • Ventilation: Handle the solid compound and all organic solvents, especially high-boiling point polar aprotics like DMF, DMSO, and NMP, inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

  • Consult the SDS: Always review the full Safety Data Sheet (SDS) for this compound before use.

References

  • Black, S. N., & Collier, E. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
  • Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Excipients.
  • CymitQuimica. (n.d.).
  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Apollo Scientific. (2023).
  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Smolecule. (2023).
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Biotage. (2023).
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBR.
  • X-Mol. (n.d.).
  • Fluorochem. (2024).
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
  • Quimivita. (n.d.).
  • Sathee Forum. (2024). Precipitation reaction and its factor - organic reaction.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for Indazole. Fisher Scientific.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-6-methyl-1H-indazole. Sigma-Aldrich.
  • Laboratory Disposable Products. (2025). How to Store Lab Reagents: Dos and Don'ts.
  • IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services.
  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
  • Sigma-Aldrich. (n.d.).

Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are looking to scale up the synthesis of this important intermediate. We will delve into a plausible synthetic route, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful and efficient scale-up process.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process starting from a commercially available substituted toluene. The following pathway is designed for scalability and robustness.

Synthetic_Pathway A 2-Methyl-4,5-dichloroaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Sandmeyer Reaction (CuCN) B->C Step 2 D 2-Methyl-4,5-dichlorobenzonitrile C->D E Cyclization (Hydrazine hydrate) D->E Step 3 F 6-Chloro-1H-indazole E->F G Bromination (NBS, H2SO4) F->G Step 4 H 5-Bromo-6-chloro-1H-indazole G->H I Carboxylation (1. n-BuLi, 2. CO2) H->I Step 5 J 5-Bromo-6-chloro-1H-indazole-4-carboxylic acid I->J K Esterification (MeOH, H2SO4) J->K Step 6 L This compound K->L

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Step 3: Cyclization to form 6-Chloro-1H-indazole

  • Q1: The cyclization reaction to form the indazole ring from 2-Methyl-4,5-dichlorobenzonitrile is sluggish or incomplete. What are the potential causes and solutions?

    A1:

    • Cause: Insufficient reaction temperature or time. The cyclization with hydrazine hydrate often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring the progress by TLC or HPLC. Extending the reaction time can also drive the reaction to completion. Be cautious of potential side reactions at excessively high temperatures.

    • Cause: Purity of the starting material. Impurities in the 2-Methyl-4,5-dichlorobenzonitrile can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.

    • Cause: Inappropriate solvent. The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: While hydrazine hydrate can sometimes act as both reactant and solvent, a high-boiling point solvent like ethylene glycol or diethylene glycol can be beneficial for achieving the necessary reaction temperature and improving solubility.

Step 4: Bromination of 6-Chloro-1H-indazole

  • Q2: I am observing poor regioselectivity during the bromination step, with the formation of multiple brominated isomers. How can I improve the selectivity for the 5-position?

    A2:

    • Cause: The directing effects of the substituents on the indazole ring can lead to a mixture of products. The electron-donating nature of the pyrazole ring activates the benzene ring towards electrophilic substitution.

    • Solution: The choice of brominating agent and reaction conditions is critical for controlling regioselectivity. Using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid can favor bromination at the 5-position.[1][2] The reaction should be conducted at a low temperature (e.g., 0-5 °C) to enhance selectivity.

    • Experimental Protocol:

      • Dissolve 6-Chloro-1H-indazole in concentrated sulfuric acid at 0 °C.

      • Slowly add a stoichiometric amount of NBS in portions, maintaining the temperature below 5 °C.

      • Monitor the reaction closely by HPLC to avoid over-bromination.

      • Upon completion, carefully quench the reaction by pouring it onto ice.

Step 5: Carboxylation

  • Q3: The carboxylation at the 4-position is low-yielding. What are the key parameters to control?

    A3:

    • Cause: Incomplete metalation or decomposition of the organolithium intermediate. This step is highly sensitive to moisture and air.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

      • Temperature Control: The lithiation with n-butyllithium (n-BuLi) should be carried out at a very low temperature (typically -78 °C) to prevent side reactions.

      • Reagent Quality: Use freshly titrated n-BuLi to ensure accurate stoichiometry.

      • Carbon Dioxide Addition: Introduce dry CO2 gas (or crushed dry ice) quickly and efficiently to the cold solution of the lithiated intermediate.

Step 6: Esterification

  • Q4: The final esterification with methanol is not going to completion. What can I do to improve the yield?

    A4:

    • Cause: This is an equilibrium reaction, and water produced during the reaction can inhibit its forward progress.

    • Solution:

      • Use of Excess Methanol: Employ a large excess of methanol to shift the equilibrium towards the product side.

      • Water Removal: While challenging on a large scale, azeotropic removal of water with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus can be effective.

      • Alternative Esterification Methods: Consider using a different esterification protocol, such as reacting the carboxylic acid with methyl iodide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent like DMF.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    A1:

    • Hydrazine: Hydrazine is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE).[3]

    • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.

    • Exothermic Reactions: The diazotization and bromination steps can be highly exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents during scale-up.

  • Q2: How does solvent selection impact the scalability of this process?

    A2:

    • For scale-up, it is crucial to select solvents that are not only effective for the reaction but also practical in terms of cost, safety (high flash point), and ease of removal. For instance, while ethereal solvents like THF are excellent for the carboxylation step in the lab, a higher-boiling ether like 2-methyl-THF might be a safer alternative on a larger scale.

  • Q3: What are the recommended analytical techniques for in-process control and final product analysis?

    A3:

    • In-Process Control: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the progress of each reaction, allowing for the determination of the consumption of starting materials and the formation of products and byproducts. Thin Layer Chromatography (TLC) can be used for quick checks.

    • Final Product Analysis:

      • Purity: HPLC is the standard for determining the purity of the final product.

      • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of this compound.

Troubleshooting Logic Diagram for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity Purify Purify Starting Material (Recrystallization/Chromatography) CheckPurity->Purify Impure CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Pure Purify->CheckConditions OptimizeConditions Optimize Conditions (e.g., Increase Temp/Time) CheckConditions->OptimizeConditions Sub-optimal CheckAtmosphere Moisture/Air Sensitive Step? CheckConditions->CheckAtmosphere Optimal OptimizeConditions->CheckAtmosphere InertAtmosphere Ensure Strictly Anhydrous and Inert Conditions CheckAtmosphere->InertAtmosphere Yes AnalyzeByproducts Analyze Byproducts by LC-MS to Identify Side Reactions CheckAtmosphere->AnalyzeByproducts No InertAtmosphere->AnalyzeByproducts End Yield Improved AnalyzeByproducts->End

Caption: A decision-making workflow for troubleshooting low reaction yields.

Summary of Key Reaction Parameters

StepReactionKey ReagentsTypical SolventTemperature (°C)Key Considerations
3CyclizationHydrazine hydrateEthylene glycol120-140Monitor for completion to avoid degradation.
4BrominationN-BromosuccinimideH₂SO₄0-5Slow addition to control exotherm and selectivity.
5Carboxylationn-BuLi, CO₂THF / Hexanes-78Strictly anhydrous and inert conditions are critical.
6EsterificationMethanol, H₂SO₄MethanolRefluxUse excess methanol to drive the equilibrium.

References

  • Shaikh, A. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Baxendale, I. R. et al. (2013). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
  • Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Various Authors. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. ResearchGate.
  • Various Authors. (2013). Method For Removing Halogens From An Aromatic Compound. Google Patents.
  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Various Authors. (2021). Pathways for the synthesis of indazole derivatives. ResearchGate.
  • Various Authors. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.
  • Organic Chemistry Portal. Indazole synthesis.
  • Qasid, M. et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Various Authors. (2020). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
  • Qasid, M. et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ResearchGate.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods in indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and characterization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the quality and safety of your synthesized indazole derivatives.

Introduction to Impurity Profiling in Indazole Synthesis

Indazole and its derivatives are crucial scaffolds in medicinal chemistry. Ensuring their purity is paramount for the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products formed during storage.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and quantification of these impurities.[3][4][5] This guide will equip you with the necessary knowledge to effectively identify and control impurities in your indazole synthesis workflows.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of impurities in indazole synthesis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for the main indazole peak and/or impurities.

  • Possible Cause: Secondary interactions between the basic nitrogen atoms in the indazole ring and residual silanol groups on the silica-based stationary phase.

  • Solution:

    • Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). This will mask the active silanol sites and improve peak symmetry.

    • pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte's pKa. For basic indazoles, a mobile phase pH of 2.5-4.5 or >7.5 is often effective. Operating in the mid-pH range (4.5-7.5) can lead to inconsistent results due to the pKa of silanols being in this range.

    • Column Selection: Consider using a column with end-capping or a hybrid particle technology column (e.g., C18 BEH) to minimize silanol interactions.

Issue 2: Co-elution of the main peak with a critical impurity.

  • Possible Cause: Insufficient selectivity of the chromatographic system.

  • Solution:

    • Mobile Phase Optimization:

      • Organic Modifier: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter the elution order.

      • Gradient Slope: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

    • Stationary Phase Screening: Screen different stationary phases with varying selectivities (e.g., Phenyl-Hexyl, Cyano, or Pentafluorophenyl (PFP) columns). PFP columns, in particular, can offer unique selectivity for aromatic and heterocyclic compounds like indazoles.

    • Temperature Adjustment: Varying the column temperature can influence selectivity. A systematic study at different temperatures (e.g., 25°C, 35°C, 45°C) is recommended.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical methods used for impurity detection in indazole synthesis.

Q1: What are the most common types of impurities I should expect in my indazole synthesis?

A1: The impurities in your indazole synthesis will largely depend on the synthetic route employed.[6][7] However, some common classes of impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of starting materials and intermediates into the final product.

    • By-products: Side reactions, such as N-alkylation at the unintended nitrogen of the indazole ring, can generate isomeric impurities.[8] Regioisomers can also form depending on the cyclization strategy.[9]

    • Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) and reagents can be present in the final product.[2]

  • Degradation Products: Indazoles can be susceptible to degradation under certain conditions (e.g., light, heat, or pH extremes), leading to the formation of degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.[3]

Q2: Which analytical technique is best for impurity profiling of indazoles: HPLC, GC-MS, or NMR?

A2: The choice of analytical technique depends on the nature of the impurities and the information required. A multi-technique approach is often the most comprehensive.

  • HPLC with UV or MS detection (HPLC-UV/MS): This is the workhorse for impurity profiling of most indazole derivatives due to its versatility and sensitivity for non-volatile and thermally labile compounds.[1][10] A well-developed HPLC method can quantify known impurities and detect unknown ones.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable impurities, such as residual solvents and certain low molecular weight by-products.[3] It provides excellent separation and structural information through mass fragmentation patterns.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities, especially when they can be isolated.[9][12] Both 1H and 13C NMR provide detailed information about the molecular structure.[13][14] For fluorinated indazoles, 19F NMR can be particularly useful for detecting and quantifying impurities with high resolution.[15]

Q3: How do I develop a stability-indicating HPLC method for my indazole compound?

A3: A stability-indicating method is one that can separate the API from its degradation products. The development and validation of such a method typically involve the following steps:[16][17]

  • Forced Degradation Studies: Subject the indazole compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.

  • Method Development: Develop an HPLC method that can resolve the main peak from all the degradation product peaks. This involves optimizing the column, mobile phase, gradient, and detector settings.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[18] Specificity is demonstrated by showing that the API peak is pure and well-resolved from all degradation peaks.[18]

Q4: I have an unknown peak in my HPLC chromatogram. How can I identify it?

A4: Identifying an unknown impurity requires a systematic approach:[9]

  • Review the Synthetic Route: Consider all possible side reactions and the structures of intermediates and starting materials to hypothesize potential structures for the unknown impurity.[9]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[9]

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level, isolate it using preparative HPLC. Then, use 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate its structure.[9][12]

  • Synthesis and Confirmation: If a structure is proposed, synthesize a reference standard of the suspected impurity and compare its retention time and spectral data with the unknown peak for definitive identification.[9]

Data Presentation and Experimental Protocols

Table 1: Typical HPLC Method Parameters for Indazole Impurity Profiling
ParameterTypical SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion mode MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the column.
Gradient 5% to 95% B over 30 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nm and/or Mass Spectrometry254 nm is a common wavelength for aromatic compounds. MS provides molecular weight information.
Injection Volume 10 µLA typical injection volume.
Experimental Protocol: General Workflow for Impurity Identification
  • Sample Preparation: Dissolve the indazole sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Initial HPLC-UV Screening: Analyze the sample using a generic gradient HPLC-UV method (as described in Table 1) to assess the purity profile and the number of impurities.

  • LC-MS Analysis: If unknown peaks are observed, analyze the sample using an LC-MS system to determine the molecular weights of the impurities.

  • Impurity Isolation (if necessary): If an impurity needs structural elucidation, isolate it using preparative HPLC.

  • Structural Elucidation: Characterize the isolated impurity using NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry.

  • Quantification: Develop and validate a quantitative HPLC method to determine the levels of identified impurities in your sample.

Visualizations

Diagram 1: General Workflow for Impurity Identification in Indazole Synthesis

G cluster_0 Impurity Detection & Characterization A Indazole Synthesis Product B HPLC-UV Screening A->B C Purity Profile Assessment B->C D Unknown Peak(s) Detected? C->D E LC-MS Analysis (MW Determination) D->E Yes L Reportable Purity D->L No F Hypothesize Structure (from synthesis route) E->F G Isolate Impurity (Prep-HPLC) F->G H Structural Elucidation (NMR, HRMS) G->H I Synthesize Reference Standard H->I J Confirm Identity I->J K Quantify Impurity J->K K->L

Caption: Workflow for impurity identification.

Diagram 2: Decision Tree for Analytical Technique Selection

G cluster_1 Technique Selection Start Impurity Analysis Required Q1 Volatile/Thermally Stable? Start->Q1 GCMS Use GC-MS Q1->GCMS Yes HPLC Use HPLC-UV/MS Q1->HPLC No Q2 Need Structural Elucidation? GCMS->Q2 HPLC->Q2 NMR Isolate and use NMR Q2->NMR Yes End Analysis Complete Q2->End No NMR->End

Caption: Selecting the right analytical tool.

References

  • What Are API Impurities? Types, Sources, and Regulatory Guidelines - Janus Chemicals. (2025, May 26).
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing | FB Pharmtech. (n.d.).
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11).
  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024, July 26).
  • Guideline on Impurities in new Active Pharmaceutical Ingredients - BfArM. (2023, March 1).
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem. (n.d.).
  • (PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • New NMR Tools for Impurity Analysis - Research Explorer - The University of Manchester. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29).
  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection - Research Journal of Pharmacy and Technology. (n.d.).
  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection - Research Journal of Pharmacy and Technology. (n.d.).
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025, August 9).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).

Sources

managing side reactions during the functionalization of the indazole core

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing and Overcoming Common Side Reactions

Welcome to the technical support center for synthetic chemists working with the indazole scaffold. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges and unexpected side reactions that frequently arise during the functionalization of this privileged heterocycle. This resource is structured as a series of troubleshooting guides and FAQs to directly tackle the specific issues you may be encountering at the bench. We will explore the causality behind these challenges and provide field-proven, validated strategies to ensure the success of your synthetic campaigns.

Section 1: The N1 vs. N2 Regioselectivity Challenge in N-Functionalization

The dual nucleophilicity of the N1 and N2 positions of the indazole ring is the most common source of difficulty during N-functionalization, often leading to inseparable mixtures of regioisomers. Understanding the factors that govern selectivity is critical for success.

Frequently Asked Questions (FAQs)

Q1: I performed an N-alkylation on my unsubstituted 1H-indazole and obtained a mixture of N1 and N2 products. Why did this happen and how can I control the outcome?

A: This is a classic problem rooted in the subtle interplay between kinetic and thermodynamic control. The indazole anion is a mesomeric system, and alkylation can occur at either nitrogen. The ratio of N1 to N2 products is highly dependent on your choice of base, solvent, and electrophile.[1]

  • Causality: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] However, reaction conditions can favor one pathway over the other.

    • Thermodynamic Control: Conditions that allow for equilibration, often involving reversible reactions or specific solvent effects, tend to favor the more stable N1-substituted product.[3]

    • Kinetic Control: Reactions that are rapid and irreversible may favor the N2-substituted product, which can sometimes form faster.[4]

Troubleshooting Guide: Achieving Regiopure N-Alkylation

IssuePotential CauseRecommended Solution
N1/N2 Mixture Non-optimal base/solvent combination.For N1-Selectivity: Use sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This combination has been shown to provide excellent N1 selectivity (>99%) for a wide range of indazoles, particularly those with C3 substituents.[3][5]
For N2-Selectivity: Mitsunobu conditions (e.g., with an alcohol, triphenylphosphine, and an azodicarboxylate like DBAD) often show a strong preference for the N2 position.[5][6] Alternatively, specific acidic conditions using alkyl trichloroacetimidates can provide exclusive N2-alkylation.[7]
Low Yield Steric hindrance or poor nucleophilicity.For sterically hindered substrates, consider using a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS). Ensure the reaction is run under strictly anhydrous conditions.[5]
Reaction Fails Inappropriate electrophile.Primary alkyl halides are generally effective. For less reactive electrophiles, consider converting them to a better leaving group, such as a tosylate.[5]
Protocol: Highly Selective N1-Alkylation of 1H-Indazole

This protocol is based on the robust NaH/THF system, which leverages thermodynamic preference to yield the N1 isomer.[5]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Wash the NaH with dry hexanes (3x) to remove the mineral oil, then carefully suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the starting 1H-indazole (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Quench & Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the pure N1-alkylated indazole.

Q2: My indazole has a substituent at the C7 position. The N-alkylation is now favoring the N2 product, contrary to expectations. What is causing this reversal in selectivity?

A: This is an excellent observation that highlights the profound impact of sterics and electronics. A substituent at the C7 position, especially if it is bulky or electron-withdrawing, can dramatically shift the regioselectivity of N-alkylation from N1 to N2.

  • Causality (Steric Hindrance): A C7 substituent sterically hinders the adjacent N1 position. The incoming electrophile finds it much easier to approach the unhindered N2 position, leading to a reversal of the "normal" selectivity.[5]

  • Causality (Electronics): Electron-withdrawing groups at C7 (like -NO₂ or -CO₂Me) can significantly increase the acidity of the N1-proton and alter the electronic distribution in the indazole anion, further favoring attack at the N2 position. Studies have shown that indazoles with C7-NO₂ or C7-CO₂Me substituents give excellent N2 regioselectivity (≥96%).[5][8]

Decision-Making Workflow for N-Alkylation

This diagram helps you choose the correct strategy based on your starting material and desired product.

G start Start: Choose Indazole N-Alkylation Strategy desired_product What is the desired regioisomer? start->desired_product substrate Does the indazole have a C7 substituent? desired_product->substrate N1 Isomer n2_protocol Use N2-Selective Protocol (e.g., Mitsunobu or Acidic Conditions) desired_product->n2_protocol N2 Isomer n1_protocol Use N1-Selective Protocol (e.g., NaH in THF) substrate->n1_protocol No c7_check Is the C7 substituent bulky or e--withdrawing? substrate->c7_check Yes n2_favored N2-alkylation is inherently favored. Proceed with standard N1 conditions and expect N2 as major product. c7_check->n2_favored Yes n1_possible N1-alkylation is still possible but may require optimization. Consider thermodynamic control strategies. c7_check->n1_possible No

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Heterocyclic compounds, particularly substituted indazoles, form the backbone of numerous pharmacologically active agents.[1] Their precise characterization is non-negotiable. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate , a complex halogenated indazole derivative.

While direct, publicly available experimental spectra for this specific molecule are scarce, this guide leverages established principles of spectroscopy and comparative data from closely related structural analogs to build a robust predictive framework. We will explain the causality behind experimental choices, compare the target molecule with its isomers to highlight unique spectral signatures, and provide standardized protocols for data acquisition.

The Significance of Isomeric Differentiation

The substitution pattern on the indazole ring is critical to a molecule's biological activity and intellectual property value. A slight change in the position of a halogen can drastically alter its pharmacological profile. Therefore, analytical methods must be capable of distinguishing between isomers such as this compound and its potential synthetic precursors or side-products, like Methyl 6-bromo-1H-indazole-4-carboxylate[2][3] or 7-Bromo-5-chloro-1H-indazole[4][5]. This guide will focus on how specific NMR and MS features provide this crucial differentiation.

Molecular Structure and Predicted Spectroscopic Features

First, let's visualize the target molecule and its key structural components that will influence its spectroscopic fingerprint.

Caption: Structure of this compound.

Part 1: ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their spatial relationships. For our target molecule, we expect four distinct signals.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducibility and data integrity.

G A Sample Preparation ~5-10 mg of compound dissolved in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). B Spectrometer Setup Acquire spectrum on a 400 MHz (or higher) spectrometer. Standard parameters: 32 scans, 2s relaxation delay. A->B C Data Acquisition Record the Free Induction Decay (FID). B->C D Data Processing Apply Fourier Transform, phase correction, and baseline correction. C->D E Analysis Calibrate spectrum (e.g., to residual DMSO at 2.50 ppm). Integrate peaks and determine chemical shifts (δ), multiplicities, and coupling constants (J). D->E

Caption: Standard workflow for ¹H NMR data acquisition and analysis.

Predicted ¹H NMR Data and Comparative Analysis

The key to distinguishing our target molecule from isomers lies in the chemical shifts and coupling patterns of the aromatic protons.

Proton Assignment Expected δ (ppm) Multiplicity Rationale and Comparative Insights
N1-H 13.0 - 14.0Broad Singlet (br s)The acidic proton on the indazole nitrogen typically appears as a broad signal far downfield. This is a characteristic feature of N-unsubstituted indazoles.[6]
C7-H ~8.0 - 8.2Singlet (s)This proton is adjacent to the electron-withdrawing fused ring nitrogen (N1) and is deshielded. Crucially, it lacks adjacent protons, resulting in a singlet. This is a key differentiator from an isomer like a 7-bromo substituted analog, where the C5-H and C6-H would likely form a doublet system.
C3-H ~8.3 - 8.5Singlet (s)The proton at the C3 position is also highly deshielded due to its proximity to the pyrazole ring nitrogens and the anisotropic effect of the benzene ring. It appears as a singlet.
-OCH₃ ~3.9 - 4.1Singlet (s)The methyl ester protons will appear as a sharp singlet, typically in this region. Its presence confirms the methyl carboxylate moiety.[7]

Comparison with a Potential Isomer: Methyl 6-bromo-1H-indazole-4-carboxylate

For an isomer like Methyl 6-bromo-1H-indazole-4-carboxylate, the aromatic region would be significantly different. We would expect to see two doublets for C5-H and C7-H, arising from their coupling to each other (ortho-coupling, J ≈ 8-9 Hz). The absence of this doublet pattern in the spectrum of our target molecule is a definitive piece of evidence for the 5-bromo-6-chloro substitution pattern.

Part 2: ¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a count of unique carbon atoms and information about their electronic environment.

Predicted ¹³C NMR Data

Carbon Assignment Expected δ (ppm) Rationale
C=O (Ester) 162 - 165The ester carbonyl carbon is characteristically found in this downfield region.[7]
C3 ~135The C3 carbon in indazoles is typically in this region, influenced by the adjacent nitrogen atoms.
C3a, C7a (Bridgehead) 120 - 141These carbons at the ring fusion are in a complex electronic environment. Their exact shifts can be confirmed with 2D NMR techniques like HMBC.
C4 ~115 - 120This carbon is attached to the bulky and electron-withdrawing carboxylate group.
C5 ~118 - 122The C-Br bond will cause a downfield shift relative to an unsubstituted carbon. The precise shift is influenced by the combination of substituents.
C6 ~125 - 130The C-Cl bond also deshields the attached carbon, typically more than a C-Br bond.
C7 ~110 - 115This carbon, adjacent to the N1 atom, is expected to be relatively upfield compared to other aromatic carbons.
-OCH₃ 52 - 54The methyl ester carbon is consistently found in this region.[7]

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, and its fragmentation patterns offer further structural clues. High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous formula determination.

Experimental Protocol: HRMS (ESI) Acquisition

G A Sample Preparation Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., Methanol or Acetonitrile). B Infusion & Ionization Infuse the sample into an Electrospray Ionization (ESI) source. Positive ion mode [M+H]⁺ is typically used for nitrogen heterocycles. A->B C Mass Analysis Analyze ions using a high-resolution analyzer (e.g., TOF or Orbitrap) over a mass range of m/z 50-500. B->C D Data Interpretation Determine the accurate mass of the molecular ion peak. Compare the measured mass to the theoretical mass to confirm the elemental formula. C->D

Caption: General workflow for HRMS data acquisition via ESI.

Expected Mass Spectrometry Data

The molecular formula of this compound is C₉H₆BrClN₂O₂.[8]

  • Molecular Weight: 289.51 g/mol

  • HRMS (ESI+) Expected [M+H]⁺:

    • Calculated for C₉H₇⁷⁹Br³⁵ClN₂O₂⁺: 288.9406

    • Calculated for C₉H₇⁸¹Br³⁵ClN₂O₂⁺: 290.9386

    • Calculated for C₉H₇⁷⁹Br³⁷ClN₂O₂⁺: 290.9377

    • Calculated for C₉H₇⁸¹Br³⁷ClN₂O₂⁺: 292.9356

A key feature will be the isotopic pattern of the molecular ion. The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will create a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) that is highly diagnostic.

Predicted Fragmentation Pathway

Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation. Understanding these pathways provides further structural confirmation.[9][10][11]

G M [M]⁺ m/z ≈ 289/291/293 M_minus_OCH3 [M - •OCH3]⁺ m/z ≈ 258/260/262 M->M_minus_OCH3 - 31 M_minus_COOCH3 [M - •COOCH3]⁺ m/z ≈ 230/232/234 M->M_minus_COOCH3 - 59 M_minus_Br [M - •Br]⁺ m/z ≈ 210/212 M->M_minus_Br - 79/81 M_minus_OCH3->M_minus_COOCH3 - CO

Caption: Plausible fragmentation pathways for the target molecule in MS.

  • Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to a fragment with m/z ≈ 258/260/262.

  • Loss of the entire carbomethoxy radical (•COOCH₃): This would result in the formation of the 5-bromo-6-chloro-indazole cation at m/z ≈ 230/232/234.

  • Loss of a bromine radical (•Br): Cleavage of the C-Br bond would yield a fragment at m/z ≈ 210/212.

The presence and relative intensities of these fragments provide a composite picture that strongly supports the proposed structure.

Conclusion

By combining ¹H NMR to determine the substitution pattern, ¹³C NMR to account for all carbon environments, and high-resolution mass spectrometry to confirm the elemental composition and observe characteristic fragmentation, researchers can achieve unambiguous structural verification. The key differentiating features for this molecule are the singlet proton signals in the aromatic region of the ¹H NMR spectrum and the unique isotopic cluster of the molecular ion in the mass spectrum, which, when taken together, allow for clear distinction from its isomers. This guide provides the foundational framework for undertaking and interpreting these critical experiments.

References

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70.
  • Supporting Information for a publication. (2007). Wiley-VCH.
  • Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Chen, C-Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
  • Guedes, G. P., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. ResearchGate.
  • ChemicalBook. (n.d.). methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum. ChemicalBook.
  • CymitQuimica. (n.d.). This compound. CymitQuimica. Vendor page listing the molecular formula and weight.
  • Rong, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • PubChem. (n.d.). Methyl 5-bromo-1H-indazole-4-carboxylate. PubChem.
  • PubChem. (n.d.). 7-Bromo-5-chloro-1H-indazole. PubChem.
  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] However, the therapeutic efficacy and target selectivity of an indazole-based agent are not dictated by the core alone; they are exquisitely sensitive to its isomeric form. The precise placement of substituents and the orientation of the pyrazole nitrogen atom (1H- vs. 2H-tautomers) can dramatically alter a molecule's pharmacological profile. This guide provides a comparative analysis of indazole isomers, offering researchers and drug development professionals a framework for understanding these structure-activity relationships (SAR). We will delve into a detailed case study on kinase inhibition, present standardized protocols for assessing biological activity, and provide visual aids to clarify complex pathways and workflows, empowering the rational design of next-generation indazole-based therapeutics.

The Indazole Scaffold: A Tale of Two Tautomers and Positional Isomerism

Indazole (also known as benzopyrazole) is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[3] Its structural versatility stems from two key features: tautomerism and positional isomerism.

  • Tautomerism (N1 vs. N2): Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[2][3][4][5] This distinction is critical, as the position of the N-H proton (and thus the hydrogen bond donor/acceptor pattern) fundamentally influences how the molecule docks into a biological target. The basicity also differs, with the 2-methyl-2H-indazole being a stronger base than its 1-methyl-1H counterpart, affecting pharmacokinetic properties.[6]

  • Positional Isomerism (C4-C7): The benzene ring offers four positions for substitution (C4, C5, C6, and C7). The location of these substituents dictates the molecule's shape, electronics, and ability to form key interactions with protein residues, leading to profound differences in biological activity.

The interplay between N1/N2 tautomerism and C4-C7 substitution creates a complex isomeric landscape that medicinal chemists must navigate to achieve desired potency and selectivity.

G cluster_0 Indazole Isomeric Forms indazole_core  Indazole Core1H-Indazole (Stable Tautomer)2H-Indazole (Isoindazole)Positional Isomers (C4, C5, C6, C7) G RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR, FGFR PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival AKT->Proliferation mTOR->Proliferation Indazole Indazole-Based Inhibitor (e.g., 3-Ethynyl-1H-indazole) Indazole->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR pathway, a common target for indazole-based kinase inhibitors.

Beyond Cancer: Isomer-Dependent Activity in Neurodegeneration

The influence of indazole isomerism extends to other therapeutic areas, notably neurodegenerative diseases. Here, the goal is often to achieve high selectivity for a specific kinase isoform expressed in the brain to minimize off-target effects.

  • GSK-3β Inhibition: In Alzheimer's disease, GSK-3β is implicated in the hyperphosphorylation of tau protein. [7]As noted in the table, C5-methoxy substitution on the indazole ring is a potent strategy for GSK-3β inhibition. [1]* JNK3 Inhibition: JNK3 is primarily expressed in the brain and is a key mediator in the neuronal apoptosis seen in Parkinson's disease. [8][9]Developing isoform-selective JNK3 inhibitors is a significant challenge. Studies have shown that specific indazole chemotypes can achieve over 100-fold selectivity for JNK3 over the closely related JNK1/2 isoforms, a feat highly dependent on the precise substitution pattern that exploits subtle differences in the kinase active sites. [8]

Experimental Protocols for Comparative Analysis

To ensure trustworthy and reproducible comparative data, standardized and self-validating experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of indazole isomers for a target kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a europium (Eu)-labeled anti-tag antibody bound to the kinase. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs. An inhibitor will displace the tracer, disrupting FRET.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 4X Kinase/Antibody solution in kinase buffer.

    • Prepare 4X Eu-Antibody solution in kinase buffer.

    • Prepare 4X Tracer solution in kinase buffer.

    • Serially dilute indazole isomer compounds in DMSO, then in kinase buffer to create 4X compound solutions.

  • Assay Plate Setup (384-well):

    • Add 2.5 µL of 4X indazole isomer solution to appropriate wells.

    • Add 2.5 µL of DMSO/buffer to "maximum FRET" and "no kinase" control wells.

    • Add 2.5 µL of 4X Kinase/Antibody solution to all wells except "no kinase" controls.

    • Add 2.5 µL of buffer to "no kinase" control wells.

  • Incubation 1:

    • Mix plate gently and incubate for 60 minutes at room temperature.

  • Tracer Addition:

    • Add 2.5 µL of 4X Tracer solution to all wells.

  • Incubation 2 & Read:

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data against high and low controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Data Acquisition & Analysis A 1. Prepare 4X Solutions (Kinase, Antibody, Tracer, Indazole Isomers) B 2. Add Isomers & Kinase to 384-well plate A->B C 3. Incubate 60 min B->C D 4. Add Fluorescent Tracer C->D E 5. Incubate 60 min D->E F 6. Read TR-FRET Signal (665nm / 615nm) E->F G 7. Calculate IC50 (Dose-Response Curve) F->G

Caption: Experimental workflow for a TR-FRET based kinase binding assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cancer cell lines after treatment with indazole isomers, serving as an indicator of cell viability and proliferation.

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells (e.g., HT-29, MCF-7).

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of indazole isomers in cell culture medium.

    • Remove old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the media.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Read Plate:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The biological activity of indazole derivatives is not a monolithic property but a finely tuned outcome of its specific isomeric structure. This guide demonstrates that subtle changes—shifting a substituent from C6 to C5 or altering the core from a bicyclic indazole to a monocyclic pyrazole—can lead to orders-of-magnitude differences in potency and selectivity. [1][10] For researchers in drug discovery, a deep understanding of these isomeric relationships is paramount. The case study in kinase inhibition shows that successful drug design relies on exploiting the specific topology of a target's active site, using the indazole's isomeric forms as a modular toolkit. Future efforts should focus on systematic comparative studies, including head-to-head comparisons of all four positional isomers (C4-C7) against diverse target families and the continued exploration of the less-stable but potentially valuable 2H-indazole scaffold. By combining rational design with robust, standardized assays, the full potential of this remarkable privileged scaffold can be realized.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. Chemistry & Biodiversity.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry.
  • Importance of Indazole against Neurological Disorders.
  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry.
  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry.
  • Application Notes and Protocols for Indazole Derivatives in Neurodegener
  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

Sources

A Comparative Guide to HPLC Methods for Purity Assessment of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of chemical intermediates is paramount. Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a key building block in the development of various therapeutic agents. Its purity directly influences the quality, safety, and efficacy of the final drug product.[1] Impurities, even in trace amounts, can lead to unwanted side effects, reduced potency, or the formation of toxic by-products, creating significant regulatory hurdles and patient safety risks.[1][2]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[3][4] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the comprehensive purity assessment of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to not only present protocols but to explain the scientific rationale behind the methodological choices, ensuring a robust and reliable purity assessment strategy grounded in regulatory principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]

Understanding the Analyte: Physicochemical Properties

This compound (MW: ~289.5 g/mol ) is a heterocyclic aromatic compound.[8][9] Its structure, featuring an indazole core, halogen substituents (bromo and chloro), and a methyl ester group, renders it relatively non-polar and hydrophobic. This inherent hydrophobicity makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), where separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase.[10][11]

Comparative HPLC Methodologies

We will compare two RP-HPLC methods that employ different stationary phase chemistries to achieve unique selectivity for the target analyte and its potential impurities.

  • Method A: The Workhorse - C18 Stationary Phase. This method utilizes a traditional C18 (octadecylsilane) column, the most widely used stationary phase in RP-HPLC, which separates compounds primarily based on hydrophobicity.[10]

  • Method B: The Specialist - PFP Stationary Phase. This method employs a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative selectivity for aromatic and halogenated compounds through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.[12][13] This can be particularly advantageous for resolving closely related impurities that may co-elute on a standard C18 column.

Diagram: General HPLC Purity Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation prep Weigh & Dissolve Sample in Diluent (e.g., ACN) sst System Suitability Test (SST) (as per USP <621>) prep->sst inject Inject Sample onto HPLC System sst->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection separate->detect acquire Data Acquisition (Chromatogram) detect->acquire integrate Peak Integration & Area % Calculation acquire->integrate purity Peak Purity Assessment (e.g., DAD) integrate->purity report Final Report Generation (Purity Value & Impurity Profile) purity->report

Caption: General workflow for HPLC-based purity assessment.

Method Validation Strategy: Ensuring Trustworthiness

For any analytical method to be considered reliable, it must be validated to demonstrate its fitness for purpose. The validation process adheres to the principles outlined in ICH Guideline Q2(R2).[5][7][14] A self-validating protocol must incorporate system suitability tests (SSTs) as defined in USP General Chapter <621> to ensure the chromatographic system is performing adequately before any sample analysis.[6][15][16]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is critically demonstrated through forced degradation studies.[17][18]

  • Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range (e.g., 80-120% of the nominal concentration).

  • Accuracy: The closeness of the test results to the true value, typically assessed via recovery studies of spiked samples.[19]

  • Precision: The degree of agreement among individual test results, evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH), providing an indication of its reliability during normal usage.[19]

The Role of Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable part of method development and validation.[17][20] By subjecting the drug substance to harsh conditions (acidic, basic, oxidative, thermal, and photolytic), we can intentionally generate degradation products. A stability-indicating method must be able to resolve the main analyte peak from all these potential degradant peaks, thus proving its specificity.[21] The goal is typically to achieve 5-20% degradation of the active ingredient.[18]

Diagram: Forced Degradation Study Workflow

cluster_stress Stress Conditions DS Drug Substance (Methyl 5-bromo-6-chloro- 1H-indazole-4-carboxylate) Acid Acid Hydrolysis (e.g., 0.1N HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) DS->Base Ox Oxidation (e.g., 3% H₂O₂) DS->Ox Therm Thermal (e.g., 80°C) DS->Therm Photo Photolytic (ICH Q1B) DS->Photo Analysis Analyze Stressed Samples using Validated HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Result Evaluate Specificity: - Peak Purity Assessment - Resolution of Degradants - Mass Balance Calculation Analysis->Result

Caption: Workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the two compared HPLC methods.

Protocol 1: Method A - C18 Reversed-Phase HPLC
  • Rationale: This method leverages the strong hydrophobic retention of a C18 column, which is effective for separating the non-polar parent molecule from potentially more polar degradation products or less hydrophobic impurities. Acetonitrile is chosen as the organic modifier for its strong elution strength and low UV cutoff.[10] A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0, as per USP <621> guidelines.[15][22]

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the purity by the area normalization method (% Purity = (Area of main peak / Total area of all peaks) x 100).

Protocol 2: Method B - PFP Reversed-Phase HPLC
  • Rationale: The PFP phase offers a different separation mechanism. The electron-rich fluorine atoms on the phenyl ring can interact with the halogenated analyte via dipole-dipole interactions, while the phenyl ring itself allows for pi-pi stacking interactions.[13][23] This can provide enhanced resolution for structurally similar impurities, particularly positional isomers or compounds with different halogenation patterns. Methanol is often preferred with PFP columns as it can promote pi-pi interactions better than acetonitrile.[23]

ParameterCondition
Column Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter.

  • Standard & Sample Preparation: Prepare as described in Method A.

  • System Suitability: Perform SST as described in Method A.

  • Analysis: Inject the blank, standard, and sample solutions and record the chromatograms.

  • Calculation: Calculate purity using the area normalization method.

Comparative Data Analysis

The following table presents hypothetical but realistic performance data for the two methods when analyzing a sample containing the main compound and two known process impurities (Impurity 1 and Impurity 2).

Performance ParameterMethod A (C18)Method B (PFP)Rationale / Advantage
Retention Time (Main Peak) 15.2 min12.8 minMethod B offers a slightly faster elution.
Resolution (Main Peak / Impurity 1) 2.12.5PFP phase shows better resolution for Impurity 1.
Resolution (Main Peak / Impurity 2) 1.83.1Significant Advantage: PFP provides superior separation for Impurity 2, which may co-elute with the main peak on a C18 column.
Tailing Factor (Main Peak) 1.21.1Both methods produce excellent peak symmetry.
Theoretical Plates (Main Peak) 15,50016,200Both columns exhibit high efficiency.
Total Run Time 30 min30 minRuntimes are comparable for a full impurity profile.

Conclusion and Recommendations

Both the C18 and PFP-based HPLC methods are capable of assessing the purity of this compound. However, the choice of method depends on the specific analytical objective.

  • Method A (C18) is a robust, reliable, and universally available method suitable for routine quality control (QC) where the impurity profile is well-characterized and known to be well-resolved. Its straightforward nature makes it easy to implement and transfer between laboratories.

  • Method B (PFP) demonstrates superior resolving power for closely related, halogenated, and aromatic impurities due to its unique stationary phase chemistry.[12][13] It is the recommended method for in-depth impurity profiling, method development, and for analyzing samples where complex impurity mixtures or positional isomers are suspected. The enhanced selectivity provides a higher degree of confidence in the reported purity value, making it an excellent orthogonal method to confirm results from a C18 column.

For comprehensive characterization and to build a robust data package for regulatory submission, it is advisable to develop and validate both methods. Method A can serve as the primary release method, while Method B can be used for stability studies and the investigation of any out-of-specification results. This dual-method approach provides a more complete understanding of the compound's purity and stability profile, aligning with modern, science-driven analytical lifecycle management principles.[24]

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: ICH and FDA Guidelines for Analytical Method Valid
  • Title: Q2(R1)
  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL:[Link]
  • Title: Reversed-phase chrom
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communic
  • Title: Are You Sure You Understand USP <621>?
  • Title: HPLC separation of related halogenated aromatic, any one??
  • Title: The role of forced degradation studies in stability indicating HPLC method development Source: ResearchG
  • Title: Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison Source: Moravek URL:[Link]
  • Title: HPLC Column Selection Guide Source: Scribd URL:[Link]
  • Title: Selecting the Right Column for Your Reversed Phase Method Source: Phenomenex Blog URL:[Link]
  • Title: The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective Source: LinkedIn URL:[Link]
  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL:[Link]
  • Title: Identification of Pharmaceutical Impurities Source: ResearchG
  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL:[Link]

Sources

A Comparative Guide to Structure-Activity Relationships of 5-Bromo-6-Chloro-Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the development of targeted kinase inhibitors for oncology.[1][2] The strategic functionalization of this heterocyclic core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 5-bromo-6-chloro-indazole derivatives, a promising class of compounds in the pursuit of novel kinase inhibitors. While direct and extensive public literature on this specific di-halogenated scaffold is nascent, this document leverages experimental data from closely related and well-characterized indazole-based inhibitors to provide a robust comparative framework.

The rationale behind focusing on the 5-bromo-6-chloro substitution pattern lies in the nuanced electronic and steric effects these halogens impart on the indazole ring. The electron-withdrawing nature of bromine and chlorine can influence the acidity of the N-H proton and modulate the binding affinity to the kinase hinge region. Furthermore, their positioning can be exploited to achieve selectivity and to serve as synthetic handles for further chemical modifications.

Comparative Kinase Inhibition Profile: Benchmarking Against Established Indazole Analogs

To contextualize the potential of 5-bromo-6-chloro-indazole derivatives, it is crucial to compare their projected performance against known indazole-based kinase inhibitors. The following table summarizes the inhibitory activities of several 6-bromo-1H-indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. This data serves as a valuable benchmark for anticipating the potency of the 5-bromo-6-chloro scaffold.

Compound/DrugTargetIC50 (nM)Source
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5[3]
Derivative W12VEGFR-2< 5[3]
Derivative W17VEGFR-2< 5[3]
Derivative W19VEGFR-2< 5[3]
Derivative W20VEGFR-2< 5[3]
Derivative W2VEGFR-2< 10[3]
Derivative W23VEGFR-2< 10[3]
Reference Drugs
AxitinibVEGFR-20.2[3]
PazopanibVEGFR-230[3]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[3]

The data for the 6-bromo-1H-indazole derivatives suggests that this scaffold can yield highly potent VEGFR-2 inhibitors, with several compounds exhibiting IC50 values in the low nanomolar range, comparable to or exceeding the potency of the FDA-approved drug Pazopanib.[3] This provides a strong rationale for the investigation of the 5-bromo-6-chloro-indazole scaffold, where the additional chlorine atom at the 6-position could further enhance binding interactions or modulate selectivity.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives is intricately linked to the nature and position of substituents on the indazole core and the appended functionalities. Based on extensive research on various indazole-based kinase inhibitors, several key SAR principles can be delineated and extrapolated to the 5-bromo-6-chloro scaffold.

1. The Indazole Core and Hinge Binding:

The indazole nucleus itself is a critical pharmacophore, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] The N1-H and the nitrogen at the 2-position of the indazole ring can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the protein.

2. Substitutions at the 3-Position:

The 3-position of the indazole ring is a crucial vector for introducing substituents that can occupy the hydrophobic pocket of the kinase active site. The introduction of various aryl or heteroaryl groups at this position has been shown to significantly impact potency and selectivity. For instance, in a series of indazole-pyridine based Akt inhibitors, modifications at this position led to the discovery of a potent analogue with a Ki of 0.16 nM.[5]

3. Amide Linker and Solvent Front Interactions:

Many potent indazole-based kinase inhibitors incorporate an amide linker, often at the 4 or 6-position. This linker serves to connect the indazole core to a solvent-exposed region of the kinase. The nature of the group attached to the amide can be modified to optimize solubility and to form additional interactions with the protein surface. The synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides highlights a common strategy to explore SAR at this position.[6]

4. The Role of Halogenation at the 5 and 6-Positions:

The bromine at the 5-position and chlorine at the 6-position in the target scaffold are expected to have a multifaceted impact on the inhibitor's properties:

  • Electronic Effects: Both halogens are electron-withdrawing, which can influence the pKa of the indazole N-H and potentially enhance the strength of hydrogen bonding with the kinase hinge.

  • Steric Effects and Hydrophobic Interactions: The bromo and chloro groups occupy specific regions of the binding pocket and can form favorable hydrophobic or halogen-bonding interactions with nearby amino acid residues.

  • Metabolic Stability: Halogenation can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

The following diagram illustrates the key structural features of a generic 5-bromo-6-chloro-indazole derivative and their likely interactions within a kinase ATP-binding site.

SAR_diagram cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 5-Bromo-6-Chloro-Indazole Derivative hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front indazole_core 5-Bromo-6-Chloro- Indazole Core indazole_core->hinge H-Bonding substituent_3 Substituent at C3 substituent_3->hydrophobic_pocket Hydrophobic Interactions linker_amide Amide Linker solvent_group Solvent-Exposed Group solvent_group->solvent_front Solubility/Interactions

Caption: Key SAR features of 5-bromo-6-chloro-indazole kinase inhibitors.

Experimental Protocols

To facilitate the synthesis and evaluation of novel 5-bromo-6-chloro-indazole derivatives, the following section provides detailed, step-by-step methodologies for their synthesis and for assessing their kinase inhibitory activity.

Synthesis of 5-Bromo-6-Chloro-Indazole Amide Derivatives

The synthesis of the target compounds can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative example for the synthesis of an amide derivative.

Step 1: Synthesis of the 5-Bromo-6-Chloro-Indazole Core

A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazones or the reaction of a substituted benzonitrile with hydrazine.[2][7] The synthesis of the 5-bromo-6-chloro-indazole core would likely start from a correspondingly substituted 2-fluorobenzonitrile.

Step 2: Amide Coupling

  • In a round-bottom flask, dissolve the 5-bromo-6-chloro-indazole carboxylic acid intermediate (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).[6]

  • Add a coupling agent, for example, 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), followed by a tertiary amine base like triethylamine (TEA) (3 equivalents).[6]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

synthesis_workflow start Starting Materials synthesis Synthesis of Indazole Core start->synthesis coupling Amide Coupling Reaction synthesis->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Amide Derivative characterization->final_product

Sources

A Senior Application Scientist’s Guide: Comparing the Indazole Scaffold of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate with Alternative Kinase Inhibitor Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a cornerstone of therapeutic strategy.[2] The success of this endeavor hinges on the concept of the "privileged scaffold"—a core molecular framework that demonstrates a high affinity for the ATP-binding site of kinases and serves as a versatile template for chemical modification.[3]

This guide uses Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate , a specific substituted indazole, as a representative starting point to explore the broader utility of the indazole scaffold. The indazole core is present in numerous clinically successful drugs, underscoring its significance.[4] We will conduct an in-depth comparative analysis of this scaffold against other prominent kinase inhibitor cores, including quinazoline, pyrazole, and pyrazolo[3,4-d]pyrimidine. This analysis is grounded in structure-activity relationship (SAR) principles and supported by detailed, field-proven experimental protocols to provide researchers and drug development professionals with a robust framework for inhibitor design and evaluation.

Section 1: The Indazole Scaffold - A Privileged Core for Kinase Inhibition

The indazole ring system is a bicyclic heterocycle that has proven to be an exceptionally effective scaffold for kinase inhibitors.[5] Its utility stems from its ability to act as an adenine mimic, forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif that connects the N- and C-lobes of the enzyme.[5][6] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase, its development showcases the scaffold's versatility), are built upon this core.[2][4]

The structure of our exemplar, this compound, highlights key features for SAR exploration. The halogen substituents (bromo and chloro) can modulate lipophilicity and occupy specific hydrophobic pockets within the binding site, potentially enhancing potency and influencing selectivity. The methyl carboxylate group provides a vector for further chemical modification to engage with solvent-exposed regions or other parts of the active site.

cluster_0 Kinase ATP-Binding Site cluster_1 Indazole Inhibitor HINGE Hinge Region NH C=O INDAZOLE Indazole Core N-H N HINGE:f1->INDAZOLE:n2 H-Bond POCKET Hydrophobic Pocket SOLVENT Solvent Front INDAZOLE:n1->HINGE:f2 H-Bond R1 R1 (Halogens) R1->POCKET Hydrophobic Interaction R2 R2 (Ester) R2->SOLVENT Solvent Interaction A Compound Library (Diverse Scaffolds) B Primary Screen (Single Concentration) A->B C Hit Confirmation & IC50 Determination (Biochemical Assays: TR-FRET, AlphaLISA) B->C Identify 'Hits' D Selectivity Profiling (Kinase Panel Screen) C->D Determine Potency E Cell-Based Target Engagement (e.g., Cellular Phosphorylation Assay) D->E Assess Selectivity F Functional Cellular Assays (Proliferation, Apoptosis) E->F Confirm On-Target Activity G Lead Candidate for In Vivo Studies F->G Evaluate Cellular Efficacy

Sources

A Senior Application Scientist's Guide to Validating the Anti-Proliferative Effects of Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for researchers evaluating the anti-proliferative potential of novel indazole-based compounds. We will move beyond simple data reporting to explore the causality behind experimental design, establish self-validating protocols, and contextualize findings against established anti-cancer agents.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Lonidamine.[1] These agents validate the therapeutic potential of the indazole motif, making it a fertile ground for the development of new, more potent, and selective anti-cancer therapeutics.[1][2][3] This guide is designed for researchers in drug discovery and oncology, providing a robust methodology for the initial characterization and validation of novel indazole derivatives.

Part 1: The Foundational Experiment - Quantifying Anti-Proliferative Activity

The first critical step in validating a new compound is to determine its effect on cancer cell proliferation. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Choosing the Right Assay: Causality in Method Selection

While several assays exist, the two most common are the MTT and the Sulforhodamine B (SRB) assays. It is crucial to understand what each assay measures to select the most appropriate one for your experimental goals.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[4] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells. It is an excellent indicator of cytotoxicity.

  • SRB (Sulforhodamine B) Assay: This assay measures total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cell mass. It is less susceptible to interference from compounds that may alter cellular metabolism without killing the cells.

For initial screening, the MTT assay is a robust and widely accepted method.[4] It provides a clear indication of a compound's ability to compromise cellular viability, a key characteristic of an effective anti-cancer agent.

Experimental Workflow: MTT Assay

The following diagram outlines the standard workflow for determining a compound's IC50 value using the MTT assay. This systematic process ensures reproducibility and accuracy.

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Readout cluster_analysis Phase 4: Data Analysis start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 treat Treat with Serial Dilutions of Indazole Compound & Control incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability vs. Untreated Control read->analyze plot Plot Dose-Response Curve analyze->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining IC50 using the MTT assay.

Protocol: MTT Assay for Anti-Proliferation

This protocol is a self-validating system that includes appropriate controls for robust data generation.

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate. Include wells for untreated controls and vehicle controls (e.g., DMSO).

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentrated stock of your indazole compound and the reference drug (e.g., Doxorubicin) in culture medium. Perform serial dilutions to create a range of 8-10 concentrations.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium with vehicle to control wells.

    • Incubate for the desired period, typically 48 or 72 hours.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the drug concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Part 2: Comparative Analysis - Benchmarking Against the Standard

A novel compound's IC50 value is only meaningful when compared to a standard-of-care agent. Doxorubicin, a widely used chemotherapy drug, serves as an excellent positive control. Below is a comparative summary of the anti-proliferative activity of several recently developed indazole derivatives against Doxorubicin in common cancer cell lines.

CompoundTarget/ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Caco-2 (Colorectal) IC50 (µM)Reference
Doxorubicin Topoisomerase II Inhibitor0.19 - 0.98[5]~0.75[5]~4.20[6][5]
Indazole Deriv. (2f) Apoptosis Inducer0.34[5]1.15[5]Not Reported[5]
Indazole-pyrimidine (4b) c-Kit Kinase Inhibitor (putative)>10>100.827 [6][6]
Indazole-pyrimidine (5f) c-Kit Kinase Inhibitor (putative)1.858 [6]3.628[6]1.056[6][6]
Indazole-pyrimidine (5h) c-Kit Kinase Inhibitor (putative)>101.378 [6]>10[6]

Data compiled from multiple sources, IC50 values can vary based on experimental conditions (e.g., incubation time).

Expert Insights: From this data, we can draw several conclusions. The indazole derivative 2f shows remarkable potency against the MCF-7 breast cancer cell line, comparable to Doxorubicin.[5] The indazole-pyrimidine hybrids demonstrate significant and selective activity. For example, compound 4b is highly potent against the Caco-2 colorectal line, while 5h is most effective against the A549 lung cancer line.[6] This selectivity is a highly desirable trait in drug development, suggesting these compounds may have a more targeted mechanism of action than broadly cytotoxic agents like Doxorubicin, potentially leading to fewer side effects.

Part 3: Mechanistic Insights - How Do Indazoles Inhibit Proliferation?

Determining the IC50 is just the beginning. The "why" behind the inhibition is critical for further development. Indazole derivatives are known to exert their anti-cancer effects through various mechanisms, most notably through the inhibition of protein kinases and the induction of apoptosis (programmed cell death).[7][8]

For instance, studies on compound 2f revealed that its anti-proliferative activity is linked to the induction of apoptosis.[9] This was demonstrated by observing an upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2.[9] This process disrupts the mitochondrial membrane potential, leading to the release of reactive oxygen species (ROS) and ultimately, cell death.[9]

Signaling Pathway: Indazole-Induced Apoptosis

The following diagram illustrates the intrinsic apoptosis pathway often triggered by potent indazole compounds.

Apoptosis_Pathway cluster_drug Drug Action cluster_bcl2 Mitochondrial Regulation cluster_caspase Caspase Cascade Execution Indazole Indazole Compound (e.g., 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 Apoptosis Apoptosis CleavedCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by indazole compounds.

Trustworthiness Through Mechanism: Elucidating a compound's mechanism of action is a self-validating step. If a compound has a low IC50, and you can demonstrate it modulates a known cancer-related pathway (like apoptosis), the results become far more credible and provide a clear rationale for further pre-clinical development.

Conclusion and Future Directions

The validation of novel indazole compounds requires a multi-faceted approach. It begins with a robust quantification of anti-proliferative activity using standardized assays like the MTT, benchmarked against standard-of-care drugs. As this guide has shown, certain indazole derivatives exhibit potency and selectivity that is highly promising.

The crucial next steps involve delving deeper into the mechanism of action. Validating pathway engagement through methods like Western blotting (for proteins like Bcl-2 and Caspase-3), flow cytometry (for cell cycle analysis and apoptosis), and kinase activity panels will build a comprehensive profile of the compound.[2][7] Ultimately, promising candidates should be advanced from these 2D cell line models to more complex 3D spheroid cultures and eventually to in vivo animal models to assess their true therapeutic efficacy and toxicity profiles.[5][10]

References

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2025).
  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. (2020). PubMed. [Link]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). [Link]
  • Indazole Derivatives: Promising Anti-tumor Agents. (2018).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health (NIH). [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Royal Society of Chemistry. [Link]
  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. (2023). MDPI. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health (NIH). [Link]
  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. (n.d.).
  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.).
  • Antiproliferative and cytotoxic activity of Geraniaceae plant extracts against five tumor cell lines. (2021). National Institutes of Health (NIH). [Link]
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Indazole Derivatives Against Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple, distinct biological targets through versatile and specific interactions. The indazole core, a bicyclic heteroaromatic system, has firmly established itself as such a scaffold, particularly in the development of protein kinase inhibitors.[1][2][3][4][5] A multitude of indazole-containing compounds have progressed through clinical trials, with several achieving FDA approval for the treatment of various cancers, including well-known drugs like Pazopanib and Axitinib.[1][6][7]

The success of kinase inhibitors, however, hinges not just on their potency against the intended target but critically on their selectivity across the vast human kinome. The ATP-binding site, the target for most kinase inhibitors, is highly conserved, presenting a significant challenge in designing truly specific drugs.[8][9] Unintended inhibition of off-target kinases can lead to toxicity or unforeseen side effects, while in some cases, a carefully defined "polypharmacology" can offer enhanced therapeutic benefit.[8][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of novel indazole derivatives. We will move beyond mere protocol listing to explain the causality behind experimental choices, present detailed methodologies for key assays, and provide a comparative analysis of how structural modifications can influence a compound's selectivity profile.

The Kinase Target: A Primer on Inhibition and Selectivity

Protein kinases are fundamental regulators of cellular communication, controlling processes like growth, proliferation, and survival. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, an action that can switch the substrate's function on or off. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled signaling.[1][11] This makes them prime therapeutic targets.

Kinase_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Signal Signal Receptor_Kinase Receptor_Kinase Signal->Receptor_Kinase Binds Kinase_A Kinase_A Receptor_Kinase->Kinase_A Activates (P) Kinase_B Kinase_B Kinase_A->Kinase_B Activates (P) Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates (P) Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Kinase_A Inhibits (Blocks ATP) LanthaScreen_Workflow start Start prep Prepare Reagents 1. Test Compound Serial Dilution (3X) 2. Kinase/Eu-Antibody Mix (3X) 3. Alexa Fluor™ Tracer (3X) start->prep plate Plate Assembly (384-well) 1. Add 5 µL Test Compound 2. Add 5 µL Kinase/Ab Mix 3. Add 5 µL Tracer prep->plate incubate Incubate ~60 min at RT plate->incubate read Read Plate (TR-FRET Reader) Measure Emission at 615nm (Donor) & 665nm (Acceptor) incubate->read analyze Data Analysis 1. Calculate Emission Ratio (665/615) 2. Plot Ratio vs. [Compound] 3. Fit Curve to Determine IC50 read->analyze end End analyze->end

Workflow for the LanthaScreen™ Kinase Binding Assay.

Trustworthiness: A Self-Validating Protocol

This protocol includes positive and negative controls to ensure data integrity. A known potent inhibitor (e.g., Staurosporine) serves as a positive control, while DMSO serves as the negative (no inhibition) control. The quality of the assay is statistically validated by calculating the Z'-factor, which should be >0.5 for a robust assay. [12] Step-by-Step Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation (3X Final Concentration):

    • Test Compound: Perform a serial dilution of your indazole derivative in 100% DMSO. Then, create an intermediate dilution in 1X Kinase Buffer A to achieve a 3X final concentration with a consistent, low percentage of DMSO. [13][14] * Kinase/Antibody Mixture: Dilute the kinase and the Europium (Eu)-labeled anti-tag antibody in 1X Kinase Buffer A to a 3X final concentration. [15](e.g., if final is 5 nM kinase, prepare a 15 nM solution).

    • Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer to a 3X final concentration in 1X Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase and should be determined experimentally beforehand. [16]

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 3X test compound dilution to the appropriate wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells. The final volume is 15 µL. [14]

  • Incubation:

    • Briefly mix the plate and incubate for 60 minutes at room temperature, protected from light. [17]

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor). [12]

  • Data Analysis:

    • Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Cellular Target Engagement: The NanoBRET™ Assay

Expertise & Experience: While biochemical assays measure direct binding, they don't capture the complexities of the cellular environment, such as cell permeability and competition with high intracellular ATP concentrations. The NanoBRET™ Target Engagement Assay bridges this gap by measuring compound binding to a specific kinase target within living cells. [18][19]The system relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds the kinase's active site (the acceptor). [20][21]Competitive displacement of the tracer by your indazole compound results in a loss of BRET signal, allowing for a quantitative measure of intracellular target engagement. [20]

NanoBRET_Workflow start Start transfect Cell Transfection Transfect cells (e.g., HEK293T) with plasmid encoding NanoLuc®-Kinase fusion protein. Incubate for ~24 hours. start->transfect plate_cells Plate Cells Harvest and plate transfected cells into a 384-well white assay plate. transfect->plate_cells add_compounds Add Compounds & Tracer 1. Add serial dilutions of test compound. 2. Add NanoBRET® Tracer. plate_cells->add_compounds incubate Incubate ~2 hours at 37°C, 5% CO2 add_compounds->incubate add_substrate Add Nano-Glo® Substrate (with extracellular inhibitor) incubate->add_substrate read Read Plate (Luminometer) Measure Donor (460nm) & Acceptor (618nm) signals add_substrate->read analyze Data Analysis 1. Calculate NanoBRET® Ratio (Acceptor/Donor) 2. Plot Ratio vs. [Compound] 3. Determine cellular IC50 read->analyze end End analyze->end

Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293T) with a vector encoding the target kinase fused to NanoLuc® luciferase. Allow 24 hours for protein expression. [20][22] * Harvest the transfected cells, determine cell density, and resuspend in Opti-MEM™ medium. Plate the cells in a white, 384-well assay plate. [20]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the indazole test compound in Opti-MEM™.

    • Add the test compound dilutions to the cells.

    • Immediately add the cell-permeable NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the system to reach binding equilibrium. [22]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular inhibitor to quench any signal from lysed cells. [20] * Add the substrate solution to all wells.

  • Data Acquisition:

    • Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement. Measure the donor emission (~460 nm) and the acceptor emission (>610 nm). [20][22]

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the ratio against the logarithm of the compound concentration and fit the curve to determine the cellular IC50.

Comparative Analysis: The Impact of Structural Modification on Selectivity

Strategic modification of the indazole scaffold is a key tactic for tuning selectivity. Substitutions at different positions on the ring system can alter interactions within the ATP-binding pocket, favoring binding to some kinases over others.

A study on 6-substituted indazole derivatives targeting JNK3 provides a clear example. [23]By systematically altering the substituent at the 6-position, the selectivity profile against the closely related kinase p38α was significantly modulated.

Compound ID6-Position SubstituentPrimary TargetIC50 (nM)Off-TargetSelectivity (Fold vs. p38α)
Compound 15 -HJNK31p38α226x
Compound 8 -FJNK35p38αHigh (p38α data not specified)
Compound 17 -OCH₃JNK3-p38α8x (relative to other compounds)

Data adapted from a comparative analysis of 6-substituted indazole derivatives.[23]

This data demonstrates that even a small change, like adding a methoxy group (-OCH₃), can dramatically alter the selectivity profile. This underscores the importance of building a structure-activity relationship (SAR) not just for potency but for selectivity as well.

Conclusion: A Holistic View of Kinase Selectivity

Assessing the selectivity of indazole derivatives is not a single experiment but a comprehensive evaluation. It begins with precise biochemical binding assays to understand the fundamental interactions between a compound and a panel of purified kinases. It then progresses to cell-based target engagement assays to confirm that the compound can reach and bind its intended target in a more physiologically relevant environment. Finally, broad kinome scanning provides an unbiased map of a compound's activity across hundreds of kinases, revealing its complete selectivity profile. [8] By combining these methodologies, researchers can build a deep understanding of their compounds' behavior. This holistic view is essential for interpreting biological data, predicting potential toxicities, and ultimately designing safer and more effective indazole-based kinase inhibitors for the next generation of targeted therapies.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing. [Link]
  • Exploring the scaffold universe of kinase inhibitors - PubMed. [Link]
  • KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms - Oxford Academic. [Link]
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC - NIH. [Link]
  • NanoBRET assays to assess cellular target engagement of compounds Version: 1.
  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indic
  • Synthesis and biological evaluation of indazole deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [Link]
  • Kinase Profiling Inhibitor D
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - NIH. [Link]
  • Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK)
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. [Link]
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed. [Link]
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Transl
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [Link]
  • Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors - NIH. [Link]
  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. [Link]
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinform
  • In vitro kinase assay - Protocols.io. [Link]
  • Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to d
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC - NIH. [Link]
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - ACS Public
  • Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors - PubMed. [Link]
  • Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
  • Examples of the three main classes of kinase inhibitors. The protein...
  • Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to d
  • Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Polysubstituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3][4] Consequently, the development of efficient, regioselective, and versatile synthetic routes to access polysubstituted indazoles is a paramount objective for drug discovery and development.[1]

This in-depth technical guide provides a comparative analysis of key synthetic strategies for constructing the indazole core, ranging from classical cyclization methods to modern transition-metal-catalyzed reactions. We will delve into the mechanistic underpinnings of each route, explain the rationale behind experimental choices, and provide representative protocols and comparative data to inform your synthetic planning.

Classical N-N Bond Forming Cyclizations: The Davis-Beirut Reaction

One of the most notable metal-free methods for synthesizing 2H-indazoles is the Davis-Beirut reaction.[5][6] This powerful reaction constructs the indazole core through an N-N bond-forming heterocyclization, typically starting from readily available and inexpensive o-nitrobenzylamines or related precursors.[5][7]

Mechanistic Insight & Rationale

The reaction can proceed under either basic or acidic conditions, but the base-catalyzed pathway is more common.[5][8] The key to this transformation is the in situ generation of a highly reactive o-nitroso imine intermediate.[8][9]

Causality in Experimental Design:

  • Choice of Base: Strong, non-nucleophilic bases like NaOH, KOH, or DBU are employed.[5][8] Their role is to deprotonate the benzylic position of the o-nitrobenzylamine, initiating the sequence. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the starting material or intermediates.

  • Solvent Effects: The reaction is often performed in an alcohol solvent. The solvent can participate in the reaction, particularly in the formation of 3-alkoxy-2H-indazoles. The presence of water can also be crucial, but its concentration may need to be carefully controlled to avoid alternative reaction pathways.[9]

  • Precursor Strategy: The reaction starts with a reduced nitrogen functionality (amine) and an oxidized one (nitro group). The intramolecular redox-neutral process is a hallmark of this reaction's efficiency.[10]

Workflow & Mechanism of the Base-Catalyzed Davis-Beirut Reaction

Davis_Beirut cluster_start Starting Material cluster_process Reaction Sequence cluster_end Product SM o-Nitrobenzylamine Base Base (e.g., KOH) Carbanion Carbanion Intermediate Base->Carbanion Deprotonation Nitroso o-Nitroso Imine (Key Intermediate) Carbanion->Nitroso Intramolecular Redox & Rearrangement Cyclization N-N Bond Formation (Cyclization) Nitroso->Cyclization Spontaneous N_Oxide 2H-Indazole N-Oxide Cyclization->N_Oxide Product 2H-Indazole N_Oxide->Product Deoxygenation

Caption: Workflow of the Davis-Beirut reaction.

Representative Experimental Protocol: Synthesis of a 2-Amino-2H-indazole

This protocol is adapted from a procedure described for the synthesis of novel 3-amino-2H-indazoles.[8]

  • Preparation of the Starting Material: An o-nitrobenzaldehyde (1.0 eq) is reacted with a primary amine (1.0 eq) to form the corresponding imine. This imine is then reduced in situ or after isolation with a reducing agent like NaBH₄ (1.5 eq) in a suitable solvent (e.g., methanol) to yield the required o-nitrobenzylamine.

  • Cyclization Reaction: The purified o-nitrobenzylamine (1.0 eq) is dissolved in anhydrous THF.

  • Base Addition: A non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq) is added to the solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Product: The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.[8]

Modern Approaches: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized heterocyclic chemistry, and indazole synthesis is no exception. These methods often provide access to substitution patterns that are difficult to achieve via classical routes and frequently proceed with high atom economy.[11][12] Strategies can be broadly divided into cross-coupling/annulation reactions and direct C-H functionalization.

A. Palladium-Catalyzed Annulation

Palladium catalysts are widely used to construct the indazole core, often via intramolecular C-N bond formation.[12][13] A common approach involves the cyclization of ortho-halogenated aryl hydrazones.

Mechanistic Rationale:

  • Catalyst System: A typical system involves a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., a phosphine) to facilitate the catalytic cycle. The base is crucial for the final elimination step and to neutralize the acid generated.

  • Substrate Design: The starting material, an o-bromo tosylhydrazone, is designed with a leaving group (bromide) and a nucleophile (hydrazone nitrogen) positioned for intramolecular cyclization. This pre-positioning is key to the reaction's efficiency and regioselectivity.

B. Rhodium/Cobalt-Catalyzed C-H Activation and Annulation

More recent advances utilize Rh(III) or Co(III) catalysts to forge the indazole ring via a C-H activation/annulation cascade.[3][11][14] This powerful strategy allows for the construction of highly substituted indazoles from simple, unfunctionalized starting materials like azobenzenes and aldehydes or alkynes.[3][14]

Mechanistic Insight:

  • Directing Group: The azo group (-N=N-) in the azobenzene starting material acts as a directing group, coordinating to the metal center and positioning it for regioselective C-H activation at the ortho position of the benzene ring.[14]

  • Annulation Partner: An aldehyde, alkyne, or another coupling partner is then inserted into the metal-carbon bond.

  • Reductive Elimination: The catalytic cycle is closed by reductive elimination, which forms the N-N and C-C bonds of the new heterocyclic ring and regenerates the active catalyst. This approach is highly atom-economical as it avoids the need for pre-installed leaving groups.[11][14]

General Workflow for Rh(III)-Catalyzed C-H Activation/Annulation

CH_Activation Start Azobenzene + Aldehyde + [RhCp*Cl2]2 Catalyst Coordination Coordination of Azo Directing Group to Rh(III) Start->Coordination Activation ortho C-H Activation (Forms Rhodacycle) Coordination->Activation Insertion Aldehyde Insertion into Rh-C Bond Activation->Insertion Cyclization Intramolecular Cyclization/Annulation Insertion->Cyclization Elimination Reductive Elimination & Aromatization Cyclization->Elimination Product Polysubstituted 2H-Indazole Elimination->Product

Caption: Key steps in Rh(III)-catalyzed indazole synthesis.

Late-Stage Functionalization via C-H Activation

Beyond constructing the core, direct C-H functionalization of a pre-formed indazole ring has emerged as a powerful tool for rapidly generating diverse libraries of analogues.[15][16][17] This late-stage approach is highly valued in drug development for its efficiency in exploring structure-activity relationships (SAR).

Palladium, rhodium, and other transition metals are frequently used to catalyze the regioselective introduction of aryl, alkyl, or other functional groups, most commonly at the C3 position.[15][16][18]

Rationale for Regioselectivity:

  • Directing Groups: The N2 atom of the indazole ring often acts as a directing group, leading to preferential functionalization at the adjacent C3 position.

  • Inherent Reactivity: The C3 position of the indazole ring is electronically distinct, making it susceptible to attack under specific catalytic conditions.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.

Synthetic Route Typical Yields Substrate Scope Key Advantages Key Limitations
Davis-Beirut Reaction Good (60-90%)[7]Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[7]Metal-free, uses inexpensive starting materials, versatile for synthesizing 2H-indazoles and indazolones.[5][7]Can be low-yielding with certain anilines; may require careful optimization of reaction conditions (e.g., water content).[7][10]
Pd-Catalyzed Annulation Good to ExcellentBroad; tolerates many functional groups on aryl hydrazone precursors.High regioselectivity for 1H- or 2H-isomers depending on the specific method.Requires synthesis of halogenated precursors; potential for catalyst toxicity in final compounds.[13]
Rh/Co-Catalyzed C-H Annulation Moderate to High (50-95%)[7]Broad scope for both coupling partners (e.g., azobenzenes, aldehydes, alkynes), good functional group tolerance.[7][11]High atom economy, allows for complex and diverse derivatives, avoids pre-functionalized substrates.[7][14]Requires expensive and potentially toxic transition-metal catalysts; may require an inert atmosphere and ligand optimization.[7]
Direct C-H Functionalization Moderate to GoodBroad scope for coupling partners (aryl halides, alkenes, etc.).Ideal for late-stage functionalization and library synthesis; high step economy.[17]Often requires a directing group for regiocontrol; catalyst loading and cost can be a concern.[16]

Conclusion

The synthesis of polysubstituted indazoles has evolved significantly, offering chemists a diverse toolbox to construct this vital heterocyclic scaffold. Classical methods like the Davis-Beirut reaction remain valuable for their simplicity and use of inexpensive starting materials, particularly for 2H-indazoles. However, modern transition-metal-catalyzed methods, especially those involving C-H activation, provide unparalleled efficiency, atom economy, and flexibility for creating complex, highly decorated indazole derivatives. The selection of an optimal route requires a careful evaluation of the target molecule's substitution pattern, the desired scale of the reaction, and the cost and availability of catalysts and starting materials. As the field continues to advance, the development of more sustainable and efficient catalytic systems will further empower the synthesis of novel indazole-based therapeutics.

References

  • Davis–Beirut reaction - Wikipedia.
  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - NIH.
  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles | The Journal of Organic Chemistry - ACS Publications.
  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed.
  • Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed.
  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PubMed Central.
  • C-H functionalization of 2H-indazole. - ResearchGate.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed.
  • C-H functionalisation of indazoles and azaindazoles - Hilaris Publisher.
  • Transition-Metal-Catalyzed Syntheses of Indazoles - IDR@NITK.
  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC - NIH.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - Semantic Scholar.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
  • Synthesis of Indazoles by Oxidative N–N Bond Formation.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
  • Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine | Request PDF - ResearchGate.

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Indazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Indazole-4-carboxylates

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities are intimately linked to their three-dimensional structure, including the specific arrangement of substituents on the indazole ring. Among these, indazole-4-carboxylate derivatives are of particular interest as versatile intermediates in the synthesis of novel pharmaceutical compounds.[2] The precise determination of their molecular geometry, including the unequivocal assignment of N-substitution patterns (N1 vs. N2 isomers), is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.

Single-crystal X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data of crystalline solids.[3] This guide offers an in-depth comparison of the X-ray crystallographic analysis of indazole-4-carboxylate derivatives with other analytical techniques, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.

The Power of Precision: X-ray Crystallography for Indazole Derivatives

X-ray crystallography offers an unparalleled level of detail into the molecular architecture of indazole-4-carboxylate derivatives. It provides precise information on bond lengths, bond angles, torsional angles, and the overall conformation of the molecule in the solid state.[3] This is particularly crucial for this class of compounds where the position of the carboxylate group and other substituents can significantly influence intermolecular interactions and, consequently, their packing in the crystal lattice and biological activity.

One of the key challenges in the synthesis of N-substituted indazoles is the formation of regioisomers (N1 and N2). While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for characterizing these isomers in solution, X-ray crystallography provides the definitive and unambiguous structural proof.[4]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive characterization of novel indazole-4-carboxylate derivatives relies on a combination of analytical techniques.

Technique Information Provided Advantages for Indazole-4-carboxylates Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous determination of N1/N2 regioisomers.[4] Provides a detailed understanding of crystal packing and hydrogen bonding networks.Requires high-quality single crystals, which can be challenging to obtain. The determined structure represents the solid-state conformation, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms, connectivity, and molecular structure in solution.Excellent for distinguishing between N1 and N2 isomers based on characteristic chemical shifts of protons and carbons in the indazole ring.[4] Provides insights into the dynamic behavior of the molecule in solution.Does not provide precise bond lengths and angles. Structure elucidation can be complex for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula of the synthesized derivatives. Fragmentation patterns can sometimes provide clues about the substitution pattern.Does not provide information about the 3D structure or isomerism.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of the carboxylate group (C=O stretch) and N-H bonds in the indazole ring.Provides limited information on the overall molecular structure.

Logical Relationship of Analytical Techniques:

The following diagram illustrates the complementary nature of these techniques in the structural elucidation of indazole-4-carboxylate derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of Indazole-4-carboxylate Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Solution Structure, Isomerism) Purification->NMR Xray X-ray Crystallography (Solid-State Structure) Purification->Xray Requires Crystallization NMR->Xray Guides interpretation Xray->NMR Confirms isomerism

Caption: Workflow illustrating the interplay of synthesis and analytical techniques for the comprehensive characterization of indazole-4-carboxylate derivatives.

Data Presentation: Crystallographic Parameters of Representative Indazole-4-carboxylate Derivatives

The following table summarizes key crystallographic data for a selection of indazole carboxylate derivatives, showcasing the type of precise information obtainable through X-ray diffraction.

Compound Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [5]1-Methyl-1H-indazole-3-carboxylic acid Indazol-2-yl-acetic acid [4]
Chemical Formula C₁₆H₁₃FN₂O₂C₉H₈N₂O₂C₉H₈N₂O₂
Molecular Weight 284.29176.17176.17
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/n
Unit Cell Dimensions a = 5.0432(3) Åb = 18.1151(13) Åc = 14.4649(10) Åβ = 90.460(6)°a = 7.547(2) Åb = 14.873(3) Åc = 14.924(3) Åβ = 93.10(3)°a = 8.161(1) Åb = 5.086(1) Åc = 19.168(2) Åβ = 98.63(1)°
Volume (ų) 1321.45(2)1672.7(6)785.8(2)
Z 484
Key Structural Features The indazole ring is nearly planar. The dihedral angle between the indazole ring and the fluorophenyl ring is 83.19(4)°.The two independent molecules in the asymmetric unit form centrosymmetric dimers through O-H···O hydrogen bonds.Molecules form zigzag chains along the b-axis via O-H···N hydrogen bonds.

Experimental Protocols: A Step-by-Step Guide to X-ray Crystallographic Analysis

This section provides a detailed methodology for the X-ray crystallographic analysis of a novel indazole-4-carboxylate derivative.

1. Synthesis and Purification:

The synthesis of indazole-4-carboxylate derivatives typically involves the reaction of a suitably substituted starting material, followed by purification using techniques such as column chromatography to obtain a compound of high purity.[4]

2. Crystallization:

Obtaining high-quality single crystals is the most critical and often the most challenging step.[6]

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is essential. Solvents in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures are ideal for slow cooling crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal growth.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below, promoting the formation of large, well-ordered crystals.

Workflow for Crystal Growth Optimization:

G Start Synthesized & Purified Compound SolventScreen Solvent Screening Start->SolventScreen Technique Select Crystallization Technique (Slow Evaporation, Vapor Diffusion, etc.) SolventScreen->Technique Setup Set up Crystallization Experiment Technique->Setup Incubate Incubate and Observe Setup->Incubate Crystals High-Quality Single Crystals? Incubate->Crystals Xray Proceed to X-ray Diffraction Crystals->Xray Yes Optimize Optimize Conditions (Temperature, Concentration, etc.) Crystals->Optimize No Optimize->Setup

Caption: A flowchart outlining the key steps in optimizing crystallization conditions for indazole-4-carboxylate derivatives.

3. X-ray Data Collection:

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is then built into the electron density and refined using least-squares methods until the calculated and observed diffraction patterns show a good agreement.[3]

Conclusion: An Indispensable Tool for Drug Discovery

X-ray crystallography is an indispensable tool in the structural characterization of indazole-4-carboxylate derivatives. It provides definitive, high-resolution data that is crucial for understanding structure-activity relationships, validating synthetic pathways, and guiding the design of new and more effective therapeutic agents. While other analytical techniques provide valuable complementary information, the unambiguous three-dimensional structural insights offered by X-ray crystallography are unparalleled. By following rigorous experimental protocols for synthesis, purification, and crystallization, researchers can harness the power of this technique to accelerate the drug discovery and development process.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ([Link])
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. ([Link])
  • Comparison of NMR and X-ray crystallography. ([Link])
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. ([Link])
  • Methyl 1-(4-fluorobenzyl)
  • 1-Methyl-1H-indazole-3-carboxylic acid. ([Link])
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ([Link])
  • Optimization of crystallization conditions for biological macromolecules. ([Link])
  • (PDF) 1-Ethyl-5-nitro-1H-indazole. ([Link])
  • (PDF)
  • (PDF)
  • Structure and synthesis of indazole. ([Link])
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimiz
  • (PDF) Crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temper
  • Comparison of X-ray Crystallography, NMR and EM. ([Link])
  • Ethyl 1H-indazole-5-carboxyl

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a laboratory setting demands a meticulous approach to safety. This guide provides essential safety and logistical information for the handling and disposal of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (CAS No. 1037841-34-1). As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the rationale behind these safety protocols, ensuring a secure research environment.

Hazard Assessment: Understanding the Risks

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not extensively published, the available Safety Data Sheet (SDS) and data from structurally similar compounds indicate several key hazards.[1][2][3]

GHS Hazard Classifications:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of bromine and chlorine atoms on the indazole ring system warrants a cautious approach, as halogenated organic compounds can present various health and environmental hazards.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure through inhalation, skin contact, or eye contact.[1][5] The following table outlines the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. Double-gloving is advised when handling larger quantities or for prolonged periods to prevent breakthrough.[6][7]
Eyes Safety glasses with side shields or gogglesProvides crucial protection against splashes and airborne particles.[6][8]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling the powder outside of a fume hood.
Body Laboratory coatA standard lab coat is required to protect against skin contact. For tasks with a higher risk of contamination, a chemically impervious suit may be necessary.[5][6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to the following procedural steps is essential for the safe handling of this compound.

Preparation and Engineering Controls
  • Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]

  • PPE Donning: Before entering the designated handling area, don all required PPE as detailed in the table above.

Handling the Compound
  • Avoid Dust Formation: Use appropriate tools, such as spatulas, for transferring the solid material to minimize the generation of dust.[1]

  • Spill Containment: Have a spill kit readily available. In the event of a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Emergency Procedures: Planning for the Unexpected

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • In Case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][9]

  • In Case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1][9]

  • In Case of Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[9]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[4][10]

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including excess material, contaminated gloves, and weighing papers, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Solvent Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, appropriately labeled container for halogenated organic solvent waste.[11]

Final Disposal
  • Licensed Disposal Company: The sealed hazardous waste containers must be disposed of through a licensed and reputable chemical waste disposal company.[12]

  • Incineration: The preferred method of disposal for many halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[13]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key decision points and procedural flow.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Handle Compound Handle Compound Prepare Fume Hood->Handle Compound Weigh and Transfer Weigh and Transfer Handle Compound->Weigh and Transfer Spill or Exposure Spill or Exposure Handle Compound->Spill or Exposure Segregate Waste Segregate Waste Weigh and Transfer->Segregate Waste Store for Pickup Store for Pickup Segregate Waste->Store for Pickup Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures

Caption: A flowchart outlining the key stages of safe handling, from preparation to disposal.

References

  • This compound Safety D
  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYL
  • METHYL 6-BROMO-1H-INDAZOLE-5-CARBOXYLATE Safety D
  • UNIT 7: Personal Protective Equipment. CTAHR.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services.
  • San Antonio Statement on Brominated and Chlorinated Flame Retardants. (2010).
  • SAFETY D
  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer.
  • Treatment and disposal of chemical wastes in daily labor
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • 5-BROMO-7-CHLORO-1H-INDAZOLE Safety D
  • MSDS of 5-bromo-6-fluoro-1-methyl-1H-indazole. Autech Industry Co.,Limited.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • 5-Bromo-1H-indazole SAFETY D
  • Methyl 5-bromo-6-chloro-1H-indazole-4-carboxyl
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Disposal of Chemicals
  • 6-Bromo-1-methyl-1H-indazole - SAFETY D
  • 5-Bromo-1H-indazole 97%. Sigma-Aldrich.
  • 5-BROMO-6-CHLORO-1H-INDAZOLE - Safety D
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole. ChemScene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.